2-Pyridinecarboxaldehyde
Description
2-Pyridinecarboxaldehyde is a natural product found in Capparis spinosa with data available.
Structure
2D Structure
Properties
IUPAC Name |
pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDSSGBPEUDDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061522 | |
| Record name | 2-Pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Pyridine-2-carbaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.56 [mmHg] | |
| Record name | Pyridine-2-carbaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17033 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1121-60-4, 26445-06-7 | |
| Record name | 2-Pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINE-2-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pyridinecarboxaldehyde: Chemical Properties, Stability, and Handling for the Research Scientist
Abstract
2-Pyridinecarboxaldehyde (also known as picolinaldehyde or 2-formylpyridine) is a pivotal aromatic aldehyde in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its unique electronic structure, arising from the interplay between the electron-withdrawing aldehyde group and the nitrogen-containing heterocyclic ring, confers a distinct reactivity profile that is leveraged in the synthesis of a vast array of complex molecules.[3][4] This guide provides a comprehensive technical overview of the chemical properties, stability, and reactivity of this compound. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its safe handling, storage, and effective utilization in experimental design.
Core Physicochemical Properties: A Foundation for Application
Understanding the fundamental physical and chemical properties of this compound is paramount for its successful application in research and development. At room temperature, it exists as a colorless to light yellow or brown transparent liquid with a characteristic, pungent aldehyde-like odor.[5][6] Its properties are a direct consequence of its molecular structure: a pyridine ring substituted at the 2-position with a formyl group.[7]
The nitrogen atom in the pyridine ring significantly influences the compound's polarity and reactivity.[3] This inherent polarity makes it readily soluble in many organic solvents such as ethanol and ether, and it is completely miscible with water.[3][5][6] This broad solubility profile provides flexibility in the choice of reaction media.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO | [1][5] |
| Molecular Weight | 107.11 g/mol | [1][5] |
| CAS Number | 1121-60-4 | [1] |
| Appearance | Colorless to yellow-brown liquid | [1][5] |
| Boiling Point | 181-182 °C (at 1 atm) | [5][6] |
| Melting Point | -21 to -22 °C | [1][6] |
| Density | 1.126 g/cm³ at 25 °C | [6] |
| Flash Point | 69 - 77 °C | [5][6] |
| Refractive Index (n20/D) | 1.5340 - 1.5370 | [1] |
| Water Solubility | Completely miscible | [3][6] |
| log Pow (Octanol/Water) | ~0.71 | [8] |
The causality behind these properties is rooted in its structure. The high boiling point, relative to a non-aromatic aldehyde of similar molecular weight, is due to dipole-dipole interactions and the aromatic nature of the pyridine ring. The miscibility in water is facilitated by hydrogen bonding between the pyridine nitrogen and water molecules.
Stability and Reactivity: A Double-Edged Sword
The utility of this compound in synthesis is directly linked to its reactivity. However, this reactivity also dictates its stability and necessitates specific handling and storage protocols. The compound is known to be sensitive to air, light, and heat.[8][9][10]
Inherent Instabilities and Decomposition Pathways
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (picolinic acid), particularly in the presence of air (oxygen). This process can be accelerated by light and heat. The ease of oxidation is a critical consideration, as the presence of the carboxylic acid impurity can significantly impact reaction outcomes.[11]
Polymerization/Condensation: Like many aldehydes, this compound can undergo self-condensation reactions, especially in the presence of acidic or basic impurities or upon prolonged storage at elevated temperatures.
Hazardous Decomposition: Under fire conditions, thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] It is also important to note that upon intense heating, its vapors can form explosive mixtures with air.
Key Chemical Reactivity
The chemical behavior of this compound is dominated by the electrophilic carbon of the aldehyde group and the nucleophilic nitrogen of the pyridine ring.
-
Nucleophilic Addition: The aldehyde functionality readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.[3] This includes reactions with organometallics (Grignard reagents, organolithiums), cyanides, and amines.
-
Condensation Reactions: It is a key substrate for condensation reactions, such as the Knoevenagel and aldol-type reactions, to form α,β-unsaturated systems.[11][12] Its reaction with amines or hydrazines to form Schiff bases and hydrazones, respectively, is a widely used transformation for creating ligands for coordination chemistry and bioactive molecules.[7][13]
-
Redox Reactions: The aldehyde can be reduced to the corresponding alcohol (2-pyridinemethanol) using standard reducing agents like sodium borohydride or oxidized to picolinic acid.
-
Coordination Chemistry: The pyridine nitrogen acts as a Lewis base, allowing the molecule to function as a ligand in coordination chemistry, forming stable complexes with various metal ions.[14]
The following diagram illustrates the primary reactivity hubs of the molecule.
Caption: Key reactivity sites on this compound.
Handling and Storage: A Protocol for Ensuring Integrity
Given its sensitivities, stringent adherence to proper handling and storage protocols is not merely a safety precaution but a critical component of experimental reproducibility.
Storage Protocol
The primary objective of storage is to mitigate exposure to air, light, and heat.
Step-by-Step Storage Procedure:
-
Container Selection: Use an amber glass or stainless steel receptacle to protect the compound from light.[9]
-
Inert Atmosphere: Before sealing, the container headspace should be purged with an inert gas, such as nitrogen or argon. This displaces oxygen, preventing oxidation.[9]
-
Sealing: The container must be tightly sealed to prevent moisture and air ingress. Containers that have been opened must be carefully resealed.[6]
-
Temperature Control: Store in a cool, dry, and well-ventilated place.[5][6] Refrigerated storage at 2-8 °C is recommended for long-term stability.[1][6][10]
-
Segregation: Store away from incompatible materials, which include strong oxidizing agents, strong bases, and acids.[6][15]
The following workflow visualizes the recommended storage logic.
Caption: Decision workflow for optimal storage of this compound.
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and fatal if inhaled. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[16] Therefore, rigorous safety measures are mandatory.
Experimental Handling Protocol:
-
Ventilation: All manipulations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Immediately change any contaminated clothing.[10][17]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a full-face respirator with an appropriate cartridge should be used.[6][17]
-
-
Avoiding Ignition Sources: The compound is a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[6] Use spark-proof tools and take precautionary measures against static discharge.[6]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it for disposal in a sealed container.[6] Do not allow the product to enter drains.
Role in Drug Development and Advanced Synthesis
This compound is more than just a simple aldehyde; it is a strategic building block for constructing complex molecular architectures with significant biological activity.[4]
-
Pharmaceutical Intermediates: It is a key raw material in the synthesis of pharmaceuticals, including the organophosphate antidote Pralidoxime (PAM) and the laxative bisacodyl.[18]
-
Heterocyclic Synthesis: Its structure is ideal for synthesizing a variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1][3]
-
Ligand Development: The ability of this compound to form Schiff bases is extensively used to create ligands for metal complexes. These complexes are studied for their catalytic properties and potential as therapeutic agents, such as antitumor or antimicrobial compounds.[1][7][13]
-
Targeted Protein Degradation (TPD): Recent research has identified this compound as a novel reactive "warhead" capable of recruiting the E3 ligase FBXO22, opening new avenues for developing degraders for therapeutic targets like BRD4 and CDK12.[19]
Conclusion
This compound is a versatile and highly reactive reagent with indispensable applications in pharmaceutical development and organic synthesis. Its utility is intrinsically linked to its chemical properties and stability. A thorough understanding of its reactivity, coupled with strict adherence to protocols for handling and storage, is essential for ensuring the safety of personnel, the integrity of the material, and the reproducibility of scientific outcomes. By leveraging the insights provided in this guide, researchers can confidently and effectively harness the synthetic potential of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | Properties, Uses, Safety, Supplier China | High Purity Pyridine-2-carboxaldehyde Manufacturer [pipzine-chem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 1121-60-4 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. This compound(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 19. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Pyridinecarboxaldehyde
An In-Depth Technical Guide to 2-Pyridinecarboxaldehyde: Synthesis, Reactivity, and Applications in Drug Development
This compound (also known as 2-formylpyridine or picolinaldehyde) is a heterocyclic aromatic aldehyde that holds a position of strategic importance in modern organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, which uniquely combines the electrophilic reactivity of an aldehyde with the coordinating and hydrogen-bonding capabilities of a pyridine ring, makes it an exceptionally versatile building block.[3] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this pivotal molecule. We will delve into its core properties, synthesis methodologies, key reactive pathways, and its proven applications, particularly in the synthesis of pharmacologically active agents.
Part 1: Core Physicochemical Properties
A foundational understanding of a reagent begins with its physical and chemical identifiers. This compound is a colorless to yellow oily liquid with a characteristic aromatic odor; older samples may appear brown due to minor impurities.[1][4] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1121-60-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₅NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 107.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Density | ~1.126 g/mL at 25 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 181 °C | --INVALID-LINK-- |
| Melting Point | -21 to -22 °C | --INVALID-LINK-- |
| Synonyms | 2-Formylpyridine, Picolinaldehyde, Pyridine-2-aldehyde | --INVALID-LINK-- |
Part 2: Synthesis and Mechanistic Insights
The industrial and laboratory-scale synthesis of this compound is critical to its availability. While several methods exist, the most prevalent and economically viable route involves the selective oxidation of 2-picoline (2-methylpyridine), a readily available feedstock.
Oxidation of 2-Picoline
The conversion of the methyl group of 2-picoline to a formyl group is the key transformation. This is typically achieved through catalytic oxidation. One established method involves oxidation with selenium dioxide (SeO₂).[5] However, due to the toxicity of selenium compounds, alternative multi-step procedures are often favored in industrial settings.
A common industrial approach involves a three-step sequence, which avoids harsh or highly toxic reagents and provides good overall yields.[6][7]
-
Chlorination: 2-Picoline is reacted with a chlorinating agent like trichloroisocyanuric acid in a halocarbon solvent to form 2-(chloromethyl)pyridine. This step proceeds via a radical mechanism.
-
Hydrolysis: The resulting 2-(chloromethyl)pyridine is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 2-pyridinemethanol. This is a standard nucleophilic substitution reaction.
-
Oxidation: The final and most critical step is the selective oxidation of 2-pyridinemethanol to this compound. This can be achieved using mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid (picolinic acid).[8]
The following diagram illustrates this common synthetic workflow.
Caption: A common three-step industrial synthesis of this compound from 2-Picoline.
Part 3: Core Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the reactivity of its aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases (or imines).[1][4]
Schiff Base Formation: A Gateway to Bioactive Molecules
The reaction between this compound and a primary amine (R-NH₂) is a robust and high-yielding condensation that forms an iminopyridine moiety. This reaction is fundamental for several reasons:
-
Ligand Synthesis: The resulting Schiff base is an excellent bidentate ligand, capable of coordinating to metal ions through both the imine nitrogen and the pyridine nitrogen.[4][9] These metal complexes have applications in catalysis and materials science and exhibit interesting biological properties.[1][10]
-
Pharmacophore Construction: The iminopyridine structure is a common pharmacophore in drug design. It provides a rigid, planar scaffold that can be readily substituted to optimize interactions with biological targets like enzymes and receptors.
-
Therapeutic Agents: Many thiosemicarbazones, a specific class of Schiff bases formed with thiosemicarbazide, exhibit potent biological activity.[2][11] Notably, derivatives of this compound thiosemicarbazone have been extensively studied and developed as powerful antineoplastic (anti-cancer) agents.[5]
Caption: General reaction scheme for the formation of a Schiff base from this compound.
Key Pharmaceutical Applications
The role of this compound as a key starting material in pharmaceutical manufacturing is well-established.[2][3][12]
-
Pralidoxime Synthesis: It is an essential precursor for the synthesis of Pralidoxime (2-PAM), a critical antidote for organophosphate nerve agent and pesticide poisoning.[1][4][6] Pralidoxime functions by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates.
-
Antineoplastic Agents: As mentioned, its thiosemicarbazone derivatives are a class of compounds with significant antitumor activity.[5] For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown remarkable efficacy against leukemia in preclinical models.[5]
-
Other Therapeutics: It serves as a building block for a diverse range of other therapeutic agents, including the laxative bisacodyl and potential anti-HIV protease inhibitors.[1][6]
Part 4: Experimental Protocol: Synthesis of a Schiff Base
This section provides a representative, self-validating protocol for the synthesis of N-(pyridin-2-ylmethylene)aniline, a simple Schiff base, from this compound and aniline.
Objective: To synthesize and characterize N-(pyridin-2-ylmethylene)aniline.
Materials:
-
This compound (1.07 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound is flammable and an irritant. Aniline is toxic and readily absorbed through the skin. Handle with care.
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol) in 10 mL of ethanol.
-
Addition of Amine: To this stirring solution, add aniline (10.0 mmol) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product will be an oil or a solid.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to obtain the final N-(pyridin-2-ylmethylene)aniline.
Self-Validation and Characterization:
-
Physical Appearance: Note the color and form of the final product.
-
Melting Point: Determine the melting point of the solid product and compare it to the literature value. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by acquiring a proton NMR spectrum. Key signals to verify include the disappearance of the aldehyde proton (~10 ppm) and the amine protons of aniline, and the appearance of the characteristic imine proton (-CH=N-) signal (typically ~8.5-9.0 ppm).
-
IR Spectroscopy: Confirm the formation of the C=N bond by identifying its characteristic stretching frequency (typically in the range of 1640-1690 cm⁻¹). The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine provides further validation.
-
Conclusion
This compound is far more than a simple organic reagent; it is a cornerstone intermediate in the development of complex molecules with significant biological and material applications. Its value is derived from the dual reactivity of its aldehyde and pyridine functionalities, which chemists leverage to construct diverse molecular architectures. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in creating the next generation of therapeutic agents.
References
- 1. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Commercial Sources and Purity of 2-Pyridinecarboxaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-Pyridinecarboxaldehyde (CAS No. 1121-60-4), a critical building block in the pharmaceutical and fine chemical industries.[1][2] Its utility as a precursor for a range of biologically active compounds, including organophosphate antidotes like pralidoxime and various heterocyclic compounds, necessitates a thorough understanding of its commercial availability, purity, and the methods for its quality assessment.[2][3][4] This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to various scales of research and manufacturing. The choice of supplier often depends on the required purity, quantity, and the level of documentation provided, such as a Certificate of Analysis (CoA). Below is a comparative table of prominent commercial sources.
| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | P62003 | 99% | 25 g, 100 g, 500 g |
| Thermo Scientific Chemicals | 131820250 | 99% | 25 g, 100 g |
| Chem-Impex | 01775 | ≥ 99% (GC) | Custom Quantities |
| SGT Life Sciences | N/A | High Purity | Manufacturer and Exporter |
| Otto Chemie Pvt. Ltd. | P 2345 | 99% | 25 g, 100 g, 500 g |
| Shandong Biotech | N/A | >98.0% (GC) | Bulk Quantities |
This table is not exhaustive but represents a selection of well-known suppliers. Pricing and availability are subject to change and should be verified on the respective company websites.
When selecting a supplier, particularly for pharmaceutical applications, it is crucial to insist on a minimum assay of 99.0% and inquire about compliance with pharmacopeial standards such as USP, BP, and EP.[2] A reputable supplier will provide transparent documentation, including CoAs and potentially GMP and SGS certifications.[2]
Understanding Purity and Common Impurities
Commercial this compound is typically a colorless to yellow or brown oily liquid, with the discoloration in older samples often indicating the presence of impurities.[3] The most common synthesis route involves the oxidation of 2-picoline (2-methylpyridine) or 2-pyridinemethanol.[3] Understanding the synthetic pathway is key to anticipating potential impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2-picoline or 2-pyridinemethanol.
-
Over-oxidation Products: Picolinic acid (Pyridine-2-carboxylic acid) is a common byproduct of over-oxidation.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, other pyridine derivatives or reaction intermediates may be present. For instance, in multi-step syntheses involving chlorination, intermediates like 2-chloromethylpyridine could be a potential impurity.[5]
-
Degradation Products: Aldehydes are susceptible to oxidation and polymerization over time, especially when exposed to air and light.
The workflow for selecting and verifying a commercial source of this compound can be visualized as follows:
Caption: Workflow for Supplier Selection and Quality Verification.
Analytical Methods for Purity Determination
Robust analytical methods are essential for verifying the purity of this compound. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) for Purity Assessment
GC is a widely used method for determining the purity of volatile compounds like this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is recommended.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Temperature Program:
-
Initial Oven Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane or acetone.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying both the main compound and potential non-volatile impurities.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.[6]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[6]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility).[7]
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: Linear gradient from 10% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: Return to 10% Acetonitrile and equilibrate.
-
-
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[7]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
Purification of Commercial this compound
For applications requiring exceptionally high purity, an additional purification step may be necessary. A classic and effective method involves the formation and subsequent decomposition of the bisulfite addition product.[5]
Experimental Protocol:
-
Formation of the Bisulfite Adduct:
-
Dissolve 50 g of commercial this compound in 250 mL of boiled, deionized water in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble sulfur dioxide gas through the solution until the precipitation of the white bisulfite addition compound is complete.[5]
-
-
Isolation of the Adduct:
-
Rapidly filter the precipitate and wash it with a small amount of cold water.
-
-
Decomposition of the Adduct and Aldehyde Recovery:
-
Transfer the washed bisulfite adduct to a flask containing 200 mL of 17% hydrochloric acid.
-
Reflux the mixture under a nitrogen atmosphere until a clear solution is obtained.[5]
-
Cool the solution and neutralize it carefully with sodium bicarbonate (NaHCO₃).
-
-
Extraction and Final Purification:
-
Extract the liberated aldehyde with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation.
-
For the highest purity, distill the resulting oil twice under reduced pressure and a nitrogen atmosphere.[5]
-
Storage and Handling for Purity Maintenance
To maintain the purity of this compound, proper storage and handling are critical.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] It should be refrigerated (approximately 4 °C) and protected from direct sunlight.[8]
-
Handling: Use spark-proof tools and work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles). The compound is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Core Reactivity of 2-Pyridinecarboxaldehyde
Abstract
2-Pyridinecarboxaldehyde is a cornerstone building block in modern organic synthesis, particularly within pharmaceutical and materials science.[1][2] Its unique electronic architecture, arising from the juxtaposition of an electron-deficient pyridine ring and a highly reactive aldehyde functional group, imparts a distinct and versatile chemical profile.[3] This guide provides an in-depth exploration of the principal reactions involving the aldehyde moiety of this compound. We will dissect key reaction classes including nucleophilic additions, condensation reactions, redox transformations, and its role in multicomponent reactions. The discussion emphasizes mechanistic underpinnings, provides field-tested experimental protocols, and highlights applications in drug development, offering researchers and development professionals a comprehensive resource for leveraging this versatile reagent.
Introduction: The Electronic Influence of the Pyridine Nucleus
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, the potent electron-withdrawing inductive effect of the adjacent sp²-hybridized nitrogen atom significantly enhances this electrophilicity. This activation makes the aldehyde group exceptionally susceptible to nucleophilic attack, a recurring theme throughout its chemistry.[3][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for Lewis acids, often playing a direct role in catalysis and the stereochemical outcome of reactions. Understanding this electronic interplay is critical for predicting reactivity and designing effective synthetic strategies.
Nucleophilic Addition Reactions: The Cornerstone of Reactivity
Nucleophilic addition is the most fundamental reaction of the aldehyde group, creating a new tetrahedral center by breaking the C=O π-bond.[5][6] For this compound, these reactions are often facile and form the basis for constructing more complex molecular architectures.[3]
Schiff Base (Imine) Formation
The reaction with primary amines to form Schiff bases, or imines, is one of the most utilized transformations of this compound.[7] These products are not merely synthetic intermediates; the resulting iminopyridine moiety is a robust bidentate ligand, crucial in coordination chemistry and catalysis.[7][8]
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This process is typically reversible and often catalyzed by a weak acid.[9]
Below is a generalized workflow for synthesizing an iminopyridine ligand and its subsequent metal complex.
Caption: Generalized workflow for iminopyridine synthesis and metal complexation.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.07 g, 10 mmol) and absolute ethanol (20 mL).
-
Reagent Addition: While stirring, add aniline (0.93 g, 10 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture for 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting yellow precipitate is collected by vacuum filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum to yield the Schiff base product.
Wittig Reaction
The Wittig reaction is a powerful method for C=C bond formation, converting aldehydes into alkenes with high regioselectivity.[10][11] The reaction involves a phosphorus ylide (Wittig reagent), which adds to the aldehyde to form a four-membered oxaphosphetane intermediate.[12] This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[13]
Caption: Simplified mechanism of the Wittig reaction with this compound.
-
Ylide Generation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. The solution will turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.07 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction & Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-styrylpyridine.
Condensation Reactions for C-C Bond Formation
Condensation reactions are vital for carbon skeleton elongation. This compound readily participates in these reactions with active methylene compounds.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to an aldehyde, followed by dehydration to form an α,β-unsaturated product.[14] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[14] Recent studies have shown that for pyridinecarboxaldehydes, this reaction can even proceed under catalyst-free conditions in environmentally benign solvents like water/ethanol mixtures, yielding electron-deficient alkenes with high E-selectivity.[15]
-
Setup: In a 50 mL flask, dissolve this compound (1.07 g, 10 mmol) in 15 mL of a 1:1 (v/v) ethanol/water mixture.
-
Reagent Addition: Add malononitrile (0.66 g, 10 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate will form as the reaction proceeds.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-(pyridin-2-ylmethylene)malononitrile. The high atom economy and lack of catalyst make this a green and efficient procedure.[15]
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde.[16][17][18] The product, a β-nitro alcohol, is a highly versatile synthetic intermediate.[19] It can be dehydrated to a nitroalkene, oxidized to an α-nitro ketone, or, most importantly for drug development, the nitro group can be reduced to a primary amine, providing access to valuable 1,2-amino alcohols.[19]
-
Setup: To a solution of this compound (1.07 g, 10 mmol) in nitromethane (6.1 g, 100 mmol, serving as both reactant and solvent), add a catalytic amount of a suitable base, such as triethylamine (0.14 mL, 1 mmol).
-
Reaction: Stir the solution at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, dilute the mixture with dichloromethane and wash with 1 M HCl to remove the base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield 2-nitro-1-(pyridin-2-yl)ethanol.
Oxidation and Reduction of the Aldehyde Group
Oxidation to 2-Picolinic Acid
The aldehyde group can be readily oxidized to a carboxylic acid. The product, 2-picolinic acid (pyridine-2-carboxylic acid), is an important synthetic intermediate and a bidentate chelating agent.[20][21] Various oxidizing agents can be employed, with the choice depending on scale, functional group tolerance, and desired conditions.
| Oxidizing Agent | Typical Conditions | Yield (%) | Notes |
| Potassium Permanganate (KMnO₄) | Aqueous acetone, reflux | 65-80 | Strong, inexpensive oxidant.[21] Requires careful workup. |
| Manganese Dioxide (MnO₂) | Dichloromethane, reflux | 70-90 | Milder, selective for allylic/benzylic alcohols and aldehydes.[22] |
| Vanadium-Titanium Oxides | Heterogeneous catalysis, 230°C | ~20 | Industrial process, part of 2-picoline oxidation.[20] |
| Sodium Hypochlorite (NaOCl) | CH₂Cl₂/H₂O, TEMPO/KBr catalyst, 10-25°C | >90 | Mild, high-yielding catalytic method.[23] |
Reduction to 2-Pyridylmethanol
Reduction of the aldehyde yields 2-pyridylmethanol, a useful precursor for ligands and other functionalized pyridines. Standard hydride reducing agents are effective.
-
Sodium borohydride (NaBH₄): A mild and selective reagent, typically used in alcoholic solvents (methanol or ethanol) at 0 °C to room temperature. It is the preferred lab-scale method due to its safety and ease of handling.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in anhydrous ethers (e.g., THF, diethyl ether). It offers no significant advantage over NaBH₄ for this transformation and requires more stringent handling procedures.
Applications in Drug Development & Multicomponent Reactions
The versatile reactivity of this compound makes it a valuable scaffold in medicinal chemistry.[1][4][24]
A prominent example is the synthesis of Pralidoxime (2-PAM) , an essential antidote for organophosphate poisoning.[25][26] The synthesis involves the condensation of this compound with hydroxylamine to form an oxime, followed by alkylation with methyl iodide.[27]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | High Purity Reagent [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. Henry Reaction [organic-chemistry.org]
- 17. Henry reaction - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. chemistry-reaction.com [chemistry-reaction.com]
- 20. researchgate.net [researchgate.net]
- 21. Picolinic acid - Wikipedia [en.wikipedia.org]
- 22. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 23. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 24. nbinno.com [nbinno.com]
- 25. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pralidoxime - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Role of the Pyridine Nitrogen in 2-Pyridinecarboxaldehyde Reactivity
Abstract
2-Pyridinecarboxaldehyde (also known as 2-formylpyridine) is a pivotal heterocyclic aldehyde, distinguished by the strategic placement of its aldehyde group adjacent to the ring nitrogen.[1][2] This seemingly simple structural motif imbues the molecule with a rich and complex reactivity profile that extends far beyond that of its carbocyclic analog, benzaldehyde. The endocyclic nitrogen atom is not a passive spectator; it is an active, influential participant that governs the molecule's electronic properties, coordination behavior, and reaction pathways. This guide provides a detailed exploration of the multifaceted role of the pyridine nitrogen, offering insights into its influence on the reactivity of the aldehyde functional group. We will delve into the electronic and steric effects, the profound impact of chelation and Lewis acid activation, and the mechanistic nuances of key synthetic transformations. This analysis is tailored for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.
The Electronic Landscape: How the Nitrogen Atom Dictates Reactivity
The defining characteristic of the pyridine ring is the presence of an electronegative nitrogen atom, which fundamentally alters the electronic distribution compared to benzene.[3][4] This has profound implications for the reactivity of the attached aldehyde group.
Inductive and Resonance Effects
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the entire aromatic system through two primary mechanisms:
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a polarization of the sigma (σ) bonds.[4] This pulls electron density away from the ring carbons, including the C2 carbon to which the aldehyde is attached.
-
Resonance Effect (-M): The nitrogen atom can participate in resonance, delocalizing the ring's pi (π) electrons and placing a partial positive charge on the ortho (C2) and para (C4) positions.[4]
These combined effects render the pyridine ring electron-deficient, a state often compared to that of nitrobenzene.[3] Consequently, the aldehyde group in this compound is attached to a significantly more electrophilic carbon framework than in benzaldehyde. This heightened electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles.
Basicity and Protonation
Unlike the nitrogen in pyrrole, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[3][4] This makes the nitrogen atom available to act as a Lewis base or a Brønsted-Lowry base.[3][5]
Protonation of the nitrogen under acidic conditions forms a pyridinium cation.[3][4] This transformation dramatically increases the electron-withdrawing nature of the ring, further activating the aldehyde group towards nucleophilic attack. However, it also deactivates the ring towards electrophilic aromatic substitution.[4]
The Director of Reactivity: Coordination and Chelation
The proximate arrangement of the basic nitrogen atom and the carbonyl oxygen in this compound creates a powerful bidentate chelating system. This ability to coordinate with metal ions and other Lewis acids is a cornerstone of its unique reactivity, often directing the course of a reaction in ways not possible for its 3- and 4-isomers or benzaldehyde.[2]
Lewis Acid Activation
The coordination of a Lewis acid (e.g., Zn²⁺, Mg²⁺) to the pyridine nitrogen activates the molecule in two ways:
-
It enhances the electron-withdrawing character of the pyridine ring, making the carbonyl carbon even more electrophilic.[6][7][8]
-
It can bring the reacting partners into close proximity, acting as a template to facilitate the reaction.
This principle is crucial for promoting reactions like nucleophilic aromatic substitution on the pyridine ring itself, a transformation that is typically challenging due to the ring's electron-deficient nature.[6][8]
Formation of Stable Metal Complexes
This compound is a foundational building block for synthesizing a vast array of ligands, particularly through the formation of Schiff bases.[1] Condensation with primary amines yields iminopyridine ligands, which are robust and versatile chelating agents for a wide range of transition metals.[1][9] These complexes are integral to catalysis, materials science, and medicinal chemistry.[9][10]
| Metal Ion | Application of Resulting Complex |
| Ruthenium(II) | Catalysis, Photochemical Studies |
| Zinc(II) | Coordination Polymers, Sensing |
| Copper(II) | Antimicrobial Agents, Catalysis |
| Cobalt(II) | Catalysis, Magnetic Materials |
Table summarizing applications of metal complexes derived from this compound-based ligands.
Mechanistic Insights into Key Reactions
The electronic and coordinating properties of the pyridine nitrogen exert a tangible influence on the outcome of many classical organic reactions.
Nucleophilic Addition Reactions
Aldol and Knoevenagel Condensations: In base-catalyzed aldol reactions, this compound exhibits distinct reactivity. For instance, its reaction with acetophenone can lead to a tandem Aldol-Michael reaction.[11][12] The initial aldol condensation product, a pyridyl-substituted α,β-unsaturated ketone, possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the electron-withdrawing pyridine ring.[2][11] This makes the β-carbon exceptionally electrophilic and prone to a subsequent conjugate addition by a second enolate molecule.[11][12]
The Knoevenagel condensation, which involves reacting an aldehyde with an active methylene compound, also benefits from the properties of this compound.[13][14] The reaction can often proceed efficiently, sometimes even without a catalyst, due to the inherent electrophilicity of the aldehyde.[15] In the Doebner modification, pyridine itself is used as the solvent and catalyst, facilitating both the condensation and a subsequent decarboxylation.[13][16]
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. This compound | High Purity Reagent [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound | High Purity Reagent [benchchem.com]
- 11. DFT investigations of the unusual reactivity of this compound in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. Knoevenagel Condensation [organic-chemistry.org]
A Spectroscopic Guide to 2-Pyridinecarboxaldehyde: Structural Elucidation for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal building block in synthetic chemistry, particularly in the development of pharmaceuticals, ligands for catalysis, and novel materials.[1] Its chemical reactivity is dominated by the interplay between the electron-withdrawing aldehyde group and the electron-deficient pyridine ring. A thorough understanding of its structural and electronic properties is paramount for predicting its behavior in chemical reactions and biological systems. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—that define this compound, offering researchers a foundational reference for its characterization.
Molecular Structure and Conformation
The foundational step in any spectroscopic analysis is understanding the molecule's basic structure. This compound consists of a pyridine ring substituted at the 2-position with a formyl (aldehyde) group. The relative orientation of the aldehyde group with respect to the pyridine nitrogen is a key conformational feature that influences the molecule's electronic environment and, consequently, its spectral properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Expertise & Experience: Interpreting the NMR Landscape
The ¹H NMR spectrum is particularly informative. The aldehydic proton is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group, placing its resonance in a region typically devoid of other signals (9-10 ppm).[2][3][4][5][6] The protons on the pyridine ring exhibit complex splitting patterns due to spin-spin coupling, and their chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituent effect of the aldehyde. The proton adjacent to the nitrogen (at C6) is typically the most downfield of the ring protons.
In ¹³C NMR, the carbonyl carbon resonance is also highly characteristic, appearing far downfield (>190 ppm)[2][3][4]. The chemical shifts of the pyridine carbons provide further structural confirmation.
Trustworthiness: Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-resolution Fourier Transform NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.
Authoritative Grounding: Spectral Data & Interpretation
The following table summarizes representative ¹H NMR data for this compound.
| Proton Assignment | Chemical Shift (δ) in CDCl₃[7] | Chemical Shift (δ) in DMSO-d₆[7] | Multiplicity | Coupling Constants (J) in Hz (DMSO)[7] |
| H-C=O | 10.09 ppm | 10.24 ppm | Singlet (s) | - |
| H6 | 8.80 ppm | 9.03 ppm | Doublet (d) | J = 4.6 |
| H4 | 7.96 ppm | 8.17 ppm | Triplet (t) | J = 7.7, 8.3 |
| H3 | 7.88 ppm | 7.88 ppm | Doublet (d) | J = 7.7 |
| H5 | 7.54 ppm | 8.31 ppm | Triplet (t) | J = 4.6, 7.7 |
-
Interpretation: The aldehydic proton at ~10.1-10.2 ppm is highly deshielded, consistent with its attachment to a carbonyl group.[2] The pyridine protons appear in the aromatic region (7.5-9.1 ppm). H6 is the most downfield aromatic proton due to its proximity to the electronegative nitrogen. The observed multiplicities and coupling constants are consistent with the substitution pattern on the pyridine ring.
The following table summarizes representative ¹³C NMR data.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃[8] |
| C=O | 193.5 ppm |
| C2 | 152.8 ppm |
| C6 | 150.2 ppm |
| C4 | 137.1 ppm |
| C3 | 127.8 ppm |
| C5 | 121.5 ppm |
-
Interpretation: The peak at 193.5 ppm is characteristic of an aldehyde carbonyl carbon.[3][4] The five distinct signals in the aromatic region confirm the five unique carbon environments of the pyridine ring, with C2 (the carbon bearing the aldehyde) and C6 (adjacent to nitrogen) being the most deshielded.
Caption: Key ¹H-¹H J-couplings in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying functional groups.
Expertise & Experience: Vibrational Fingerprints
For this compound, the most diagnostic IR absorption is the strong C=O stretching band. Because the aldehyde is conjugated to the aromatic pyridine ring, this band is expected at a lower wavenumber (typically 1685-1710 cm⁻¹) compared to a saturated aliphatic aldehyde (1720-1740 cm⁻¹).[2][6][9][10][11] Another key feature is the characteristic pair of weak to medium bands for the aldehydic C-H stretch, typically found between 2850 cm⁻¹ and 2700 cm⁻¹.[9][10] The presence of the pyridine ring is confirmed by aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and aromatic C-H bending vibrations.
Trustworthiness: Protocol for FT-IR Data Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Preparation (ATR Method):
-
Place a single drop of neat this compound liquid directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol).
-
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Authoritative Grounding: Spectral Data & Interpretation
The table below lists the principal IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2840, ~2740 | Medium, Weak | Aldehydic C-H Stretch (Fermi Resonance doublet)[9][12] |
| ~1705 | Strong | C=O Stretch (conjugated aldehyde)[2][9][11] |
| ~1580, ~1460 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| ~1200 | Medium | C-C Stretch (between ring and aldehyde)[9] |
| ~780 | Strong | Aromatic C-H Out-of-Plane Bending |
Data compiled from various sources including NIST and PubChem.[13][14][15]
-
Interpretation: The strong absorption at ~1705 cm⁻¹ is definitive for a conjugated carbonyl group.[11] The presence of the shoulder peak around 2740 cm⁻¹ alongside the C-H stretches just below 3000 cm⁻¹ is highly characteristic of an aldehyde functional group.[10] The collection of bands in the 1600-1400 cm⁻¹ region confirms the aromatic pyridine backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.
Expertise & Experience: Electronic Transitions
This compound contains two primary chromophores: the pyridine ring and the carbonyl group. These conjugated systems give rise to characteristic UV-Vis absorption bands. One would expect to see intense π→π* transitions associated with the conjugated aromatic system and weaker n→π* transitions associated with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen.[16] The specific wavelengths (λ_max) of these absorptions are sensitive to the solvent environment.
Trustworthiness: Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan to zero the instrument.
-
Data Acquisition: Empty the sample cuvette, rinse, and fill it with the prepared sample solution. Scan a wavelength range from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Authoritative Grounding: Spectral Data & Interpretation
The UV-Vis spectrum of this compound typically shows multiple absorption bands.
| λ_max (in Ethanol) | Molar Absorptivity (ε) | Transition Assignment |
| ~260 nm | High | π→π* (Pyridine ring)[17][18] |
| ~280-290 nm | Medium | π→π* (Carbonyl conjugation) |
| ~320-340 nm | Low | n→π* (Carbonyl group) |
Data compiled from various sources including NIST.[14][19]
-
Interpretation: The most intense band around 260 nm is characteristic of the π→π* transition of the pyridine ring, similar to pyridine itself.[17][18] The shoulder or separate band at a slightly longer wavelength is due to the extension of the conjugated system by the carbonyl group. The weak, longer-wavelength absorption above 300 nm is characteristic of the symmetry-forbidden n→π* transition of the carbonyl group.
Conclusion
The spectroscopic profile of this compound is well-defined and serves as a reliable fingerprint for its identification and characterization. NMR spectroscopy provides an unambiguous map of its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (conjugated aldehyde and pyridine), and UV-Vis spectroscopy elucidates its electronic structure. Together, these techniques offer a comprehensive and self-validating system for ensuring the identity and purity of this compound, a critical requirement for its application in research, drug development, and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound [webbook.nist.gov]
Picolinaldehyde: A Technical Guide to its Historical Synthesis and Modern Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pyridine Aldehyde
Picolinaldehyde, systematically known as pyridine-2-carboxaldehyde, is a heterocyclic aromatic aldehyde that has carved a significant niche in the landscape of organic synthesis and medicinal chemistry.[1][2] As a colorless to light yellow oily liquid, its unassuming appearance belies a rich history intertwined with the development of pyridine chemistry and a versatile reactivity profile that continues to be exploited in the synthesis of complex molecules.[1] This guide provides an in-depth exploration of the discovery and historical synthesis of picolinaldehyde, a comparative analysis of key synthetic methodologies, and a focused look at its critical applications in modern drug development.
While the precise moment of its first synthesis is not definitively documented in readily available historical records, the emergence of picolinaldehyde is intrinsically linked to the flourishing of pyridine chemistry in the late 19th century. Following the isolation of pyridine from bone tar by Thomas Anderson in the 1840s, chemists embarked on exploring the reactivity of this new heterocyclic system. The groundbreaking work of Arthur Hantzsch in 1882 on the synthesis of pyridine derivatives, though not directly focused on picolinaldehyde, laid the foundational understanding of pyridine ring formation and functionalization, paving the way for the eventual synthesis of its aldehyde derivatives.[3][4][5]
A Comparative Overview of Synthetic Methodologies
The synthesis of picolinaldehyde has evolved significantly from early, often low-yielding methods to highly efficient and scalable industrial processes. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and economic viability.
Historical and Classical Synthetic Approaches
Early synthetic efforts primarily revolved around the oxidation of 2-picoline (2-methylpyridine), a readily available coal tar derivative.
One of the classical methods involves the oxidation of 2-picoline using selenium dioxide (SeO₂). This method, while effective at the lab scale, utilizes a toxic and expensive reagent, limiting its industrial applicability.
Experimental Protocol: Oxidation of 2-Picoline with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline in a suitable solvent such as toluene.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Purification: The filtrate is then subjected to distillation under reduced pressure to isolate the picolinaldehyde.
Modern Industrial Synthesis: Catalytic Gas-Phase Oxidation
The primary industrial route for picolinaldehyde production is the catalytic gas-phase oxidation of 2-picoline. This method offers high efficiency, selectivity, and continuous operation, making it economically favorable.
The process typically involves passing a mixture of 2-picoline and air over a heated catalyst bed. Vanadium-based catalysts, often in combination with other metal oxides like molybdenum oxide supported on titanium dioxide (V₂O₅-MoO₃/TiO₂), have proven to be highly effective.
Conceptual Workflow for Catalytic Gas-Phase Oxidation
Caption: Catalytic gas-phase oxidation of 2-picoline to picolinaldehyde.
The reaction mechanism involves the activation of the methyl group of 2-picoline on the catalyst surface, followed by a series of oxidation steps to form the aldehyde.
Multi-step Synthesis from 2-Methylpyridine
An alternative synthetic route involves a three-step process starting from 2-methylpyridine: chlorination, hydrolysis, and subsequent oxidation. This method offers good yields and avoids the use of highly toxic heavy metal oxidants.[6][7]
Step-by-Step Methodology
-
Chlorination: 2-Methylpyridine is reacted with a chlorinating agent, such as trichloroisocyanuric acid, in the presence of a catalyst like benzoyl peroxide, to yield 2-(chloromethyl)pyridine.[6][7]
-
Hydrolysis: The resulting 2-(chloromethyl)pyridine is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to produce 2-pyridinemethanol.[6][7]
-
Oxidation: Finally, the 2-pyridinemethanol is oxidized to picolinaldehyde using a mild oxidizing agent, such as manganese dioxide or through a Swern oxidation.[6][7]
Reaction Scheme
Caption: Multi-step synthesis of picolinaldehyde from 2-methylpyridine.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| SeO₂ Oxidation | 2-Picoline | Selenium dioxide | Simple, one-step reaction | Toxic and expensive reagent, difficult to scale up |
| Catalytic Gas-Phase Oxidation | 2-Picoline | Air, Metal oxide catalyst | High efficiency, continuous process, economical | Requires specialized equipment, high energy input |
| Multi-step Synthesis | 2-Methylpyridine | Chlorinating agent, Base, Oxidizing agent | Good yields, avoids heavy metals | Multiple steps, may require purification of intermediates |
The Pivotal Role of Picolinaldehyde in Drug Development
Picolinaldehyde serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, leveraging the versatile reactivity of its aldehyde group and the unique electronic properties of the pyridine ring.[4]
Synthesis of Pralidoxime: A Lifesaving Antidote
One of the most notable applications of picolinaldehyde is in the synthesis of pralidoxime (2-PAM), an essential drug used to counteract the effects of organophosphate nerve agents and pesticides.
The synthesis is a two-step process:
-
Oxime Formation: Picolinaldehyde is reacted with hydroxylamine to form pyridine-2-aldoxime.
-
Quaternization: The nitrogen atom of the pyridine ring in pyridine-2-aldoxime is then quaternized by reaction with an alkylating agent, typically methyl iodide, to yield pralidoxime iodide.
Pralidoxime Synthesis Pathway
Caption: Synthesis of pralidoxime from picolinaldehyde.
Picolinaldehyde Derivatives in Medicinal Chemistry
Beyond pralidoxime, the picolinaldehyde scaffold is a versatile starting point for the synthesis of various biologically active molecules. The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which can act as ligands for metal complexes with potential therapeutic applications.
Furthermore, derivatives of picolinaldehyde have been investigated for a range of biological activities:
-
Antineoplastic Agents: Thiosemicarbazone derivatives of picolinaldehyde have shown significant antineoplastic activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antitumor effects.
-
Enzyme Inhibitors: Picolinamide derivatives, which can be synthesized from picolinaldehyde, have been explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for the treatment of metabolic syndrome and diabetes.[8]
-
Antiviral and Fungicidal Agents: Recent research has shown that 5-aryl-cyclopenta[c]pyridine derivatives, synthesized from precursors related to picolinaldehyde, exhibit promising antiviral, insecticidal, and fungicidal activities.[9]
Conclusion
Picolinaldehyde, a seemingly simple heterocyclic aldehyde, holds a significant position in the history and modern practice of organic and medicinal chemistry. From its conceptual roots in the early explorations of pyridine chemistry to its large-scale industrial production today, its journey reflects the broader advancements in chemical synthesis. Its indispensable role in the production of the life-saving antidote pralidoxime and its utility as a versatile precursor for a diverse range of bioactive molecules underscore its continued importance for researchers, scientists, and drug development professionals. The ongoing exploration of picolinaldehyde derivatives promises to unlock new therapeutic agents, further solidifying the legacy of this essential chemical building block.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 8. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. This compound [webbook.nist.gov]
Methodological & Application
The Strategic Role of 2-Pyridinecarboxaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Versatility of a Pyridyl Aldehyde Scaffold
In the landscape of pharmaceutical development, the selection of versatile and reactive starting materials is paramount to the efficient construction of complex molecular architectures. 2-Pyridinecarboxaldehyde, a seemingly simple molecule comprising a pyridine ring functionalized with an aldehyde group, stands out as a critical building block in medicinal chemistry.[1][2] Its strategic importance lies in the dual reactivity imparted by the electron-withdrawing nature of the pyridine nitrogen and the electrophilic character of the aldehyde carbon. This unique electronic arrangement facilitates a diverse range of chemical transformations, making it an invaluable precursor for a wide array of therapeutically relevant compounds.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Applications and Synthetic Rationale
The utility of this compound in pharmaceutical synthesis can be broadly categorized into several key areas, each leveraging its distinct chemical properties.
Synthesis of Oxime-Based Acetylcholinesterase Reactivators: The Pralidoxime Case Study
A classic and life-saving application of this compound is in the synthesis of Pralidoxime (2-PAM), an essential drug for treating organophosphate poisoning.[3][4] Organophosphates, found in pesticides and nerve agents, irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis. Pralidoxime functions by reactivating the phosphorylated AChE. The synthesis is a straightforward yet elegant two-step process.
Causality of Experimental Choices: The initial step involves the formation of an oxime. The aldehyde group of this compound readily undergoes a condensation reaction with hydroxylamine. This reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer during the formation of the carbinolamine intermediate and its subsequent dehydration. The second step is a quaternization of the pyridine nitrogen. Methyl iodide is a classic and highly effective methylating agent for this purpose, proceeding via an SN2 reaction to yield the final pyridinium salt.[3]
Experimental Protocol: Synthesis of Pralidoxime Iodide
Step 1: Synthesis of Pyridine-2-aldoxime
-
To a solution of this compound (10.7 g, 0.1 mol) in 50 mL of ethanol in a 250 mL round-bottom flask, add a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium carbonate (5.8 g, 0.055 mol) in 50 mL of water.
-
Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-2-aldoxime as a solid.
Step 2: Synthesis of Pralidoxime Iodide (2-PAM)
-
Dissolve the crude pyridine-2-aldoxime (12.2 g, 0.1 mol) in 100 mL of acetone in a 250 mL round-bottom flask.
-
Add methyl iodide (15.6 g, 0.11 mol) to the solution.
-
Reflux the mixture for 3 hours. A precipitate will form during the reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to afford Pralidoxime iodide.
Data Summary: Pralidoxime Synthesis
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |
| 1 | Pyridine-2-aldoxime | This compound | Hydroxylamine HCl, Na2CO3 | Ethanol/Water | >90% |
| 2 | Pralidoxime Iodide | Pyridine-2-aldoxime | Methyl Iodide | Acetone | ~85% |
Logical Workflow: Pralidoxime Synthesis
Caption: Workflow for the two-step synthesis of Pralidoxime Iodide.
Formation of Schiff Bases: Gateways to Bioactive Heterocycles
The condensation of this compound with primary amines to form Schiff bases (imines) is a fundamental and widely utilized transformation in medicinal chemistry.[5] These Schiff bases are not only important intermediates but often exhibit a range of biological activities themselves, including antibacterial, antifungal, and anticancer properties.[5] The imine nitrogen and the pyridine nitrogen can act as chelating agents for metal ions, forming complexes with interesting catalytic and biological properties.[6][7]
Causality of Experimental Choices: The formation of a Schiff base is a reversible condensation reaction. To drive the equilibrium towards the product, the reaction is often carried out in a solvent that allows for the azeotropic removal of water. Alternatively, a dehydrating agent can be used. Acid catalysis (e.g., a few drops of acetic acid) is commonly employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
Experimental Protocol: Synthesis of a Pyridyl Schiff Base
-
Dissolve this compound (1.07 g, 10 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.
-
To this solution, add p-toluidine (1.07 g, 10 mmol).[8]
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 4 hours.[8] The formation of a precipitate indicates product formation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry under vacuum.
Data Summary: Schiff Base Synthesis
| Aldehyde | Amine | Catalyst | Solvent | Typical Yield |
| This compound | p-Toluidine | Acetic Acid | Methanol | ~61%[8] |
| This compound | 2-Aminopyridine | - | Ethanol | High |
Logical Workflow: Schiff Base Formation
Caption: General mechanism for Schiff base formation.
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a powerful tool for building molecular complexity efficiently.[9][10] this compound is an excellent aldehyde component in various MCRs for the synthesis of diverse heterocyclic libraries, such as pyridines and pyridones.[1][9]
Causality of Experimental Choices: In the example below, a three-component reaction is used to synthesize a pyrano[3,2-c]pyridone. The reaction is base-catalyzed (triethylamine), which facilitates the initial Knoevenagel condensation between this compound and malononitrile. The resulting pyridylidenemalononitrile is a potent Michael acceptor. The deprotonated 4-hydroxy-2-pyridone then acts as a nucleophile, attacking the Michael acceptor. Subsequent intramolecular cyclization and tautomerization lead to the final product. Ethanol is a suitable solvent as it dissolves the reactants and facilitates the base-catalyzed steps.
Experimental Protocol: Three-Component Synthesis of a Pyrano[3,2-c]pyridone Derivative
-
To a 25 mL round-bottom flask, add this compound (0.086 g, 0.8 mmol), malononitrile (0.053 g, 0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.111 g, 0.8 mmol) in 3 mL of ethanol.[1]
-
Add triethylamine (0.05 mL, 0.36 mmol, 45 mol%) to the mixture.[1]
-
Reflux the reaction mixture for 50 minutes.[1]
-
Cool the mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to afford the pure pyrano[3,2-c]pyridone.
Data Summary: Multicomponent Reaction
| Aldehyde | Active Methylene Compound | Nucleophile | Catalyst | Solvent | Typical Yield |
| This compound | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | 75-98%[1] |
Logical Workflow: Three-Component Reaction
Caption: Simplified pathway for a three-component reaction.
Synthesis of the Laxative Bisacodyl
This compound is a key starting material for the synthesis of the stimulant laxative Bisacodyl.[4] The core of the synthesis involves the acid-catalyzed electrophilic substitution of two phenol molecules onto the aldehyde carbon of this compound, forming a triphenylmethane derivative.
Causality of Experimental Choices: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This highly electrophilic species is then attacked by the electron-rich phenol rings, primarily at the para position due to steric hindrance. The resulting carbinol is then protonated and eliminated as water to form a stabilized carbocation, which is then attacked by a second phenol molecule to form the triphenylmethane core.
Experimental Protocol: Synthesis of 4,4'-(Pyridin-2-ylmethylene)diphenol (Bisacodyl Intermediate)
-
In a flask equipped with a stirrer, add phenol (2.82 g, 30 mmol) and this compound (1.07 g, 10 mmol).[11]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 g) while maintaining the temperature below 15 °C.[11]
-
Stir the reaction mixture at this temperature for 2 hours.[11]
-
Slowly add the reaction mixture to 50 mL of cold water.
-
Neutralize the solution with 2 mol/L sodium hydroxide to a pH of 7.[11] A precipitate will form.
-
Stir for 2 hours, then filter the solid.
-
The crude solid can be recrystallized from aqueous ethanol to yield 4,4'-(pyridin-2-ylmethylene)diphenol. This intermediate is then acetylated in a subsequent step to form Bisacodyl.[11]
Conclusion and Future Outlook
This compound has firmly established itself as a cornerstone intermediate in pharmaceutical synthesis. Its predictable reactivity and the biological significance of the resulting pyridine-containing scaffolds ensure its continued importance. The applications highlighted here—from the synthesis of established drugs like Pralidoxime and Bisacodyl to its use in generating diverse molecular libraries via Schiff base formation and multicomponent reactions—demonstrate its remarkable versatility. As drug discovery continues to demand novel heterocyclic compounds, the strategic application of this compound will undoubtedly play a crucial role in the development of future medicines, particularly in the synthesis of new antiviral and anticancer agents.[12][13][14]
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionicviper.org [ionicviper.org]
- 3. Pralidoxime - Wikipedia [en.wikipedia.org]
- 4. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. sid.ir [sid.ir]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. CN101973932B - Preparation method of bisacodyl - Google Patents [patents.google.com]
- 12. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Pyridinecarboxaldehyde as a Ligand in Coordination Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Pyridinecarboxaldehyde in Coordination Chemistry
This compound, a seemingly simple aromatic aldehyde, is a cornerstone in the edifice of modern coordination chemistry. Its true potential is unlocked upon its transformation into a diverse array of ligands, most notably Schiff bases, which are readily synthesized through condensation with primary amines.[1][2] The resulting iminopyridine moiety offers a versatile N,N-bidentate or, with further functionalization, a multidentate coordination sphere that can readily chelate to a wide range of metal ions.[3] This unique structural feature is the foundation for the remarkable catalytic and biological activities exhibited by its metal complexes.
The aldehyde functional group in this compound is susceptible to nucleophilic attack by amines, leading to the formation of Schiff bases, which serve as robust bidentate ligands.[1] These ligands can then be used to synthesize a variety of transition metal complexes with applications in catalysis, materials science, and bioinorganic chemistry.[4][5] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, with applications as antibacterial, antifungal, and antitumor agents.[6][7][8]
This guide provides an in-depth exploration of this compound as a ligand precursor, offering detailed protocols for the synthesis of a representative Schiff base ligand and a copper(II) complex. Furthermore, it outlines key application-oriented protocols for assessing the biological and catalytic activities of these complexes, along with essential characterization techniques.
PART 1: Ligand and Complex Synthesis
The journey into the coordination chemistry of this compound begins with the synthesis of its Schiff base derivatives. This section provides a detailed, step-by-step protocol for the synthesis of a common Schiff base ligand, followed by a protocol for its complexation with copper(II).
Protocol 1: Synthesis of a Schiff Base Ligand from this compound and p-Toluidine
This protocol details the synthesis of (E)-N-(pyridin-2-ylmethylene)-4-methylaniline, a representative Schiff base ligand.
Reaction Scheme:
Figure 1: Synthesis of a Schiff base from this compound.
Materials and Reagents:
-
This compound (C₆H₅NO)
-
p-Toluidine (C₇H₉N)
-
Methanol (CH₃OH)
-
Nitrogen (N₂) gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure: [4]
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.50 g, 4.6 mmol) in 17 mL of methanol.
-
To this solution, add p-toluidine (0.50 g, 4.6 mmol) and stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
A beige precipitate will begin to form. Continue stirring the reaction mixture for an additional 2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final Schiff base ligand as a beige powder.
Expected Yield: Approximately 61%[4]
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex
This protocol describes the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.
Reaction Scheme:
Figure 2: Synthesis of a Copper(II)-Schiff Base Complex.
Materials and Reagents:
-
Schiff base ligand (from Protocol 1)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (CH₃OH)
-
Ethanol (C₂H₅OH)
-
Standard laboratory glassware
-
Prepare a methanolic solution of the Schiff base ligand (2 molar equivalents).
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 molar equivalent) in methanol.
-
While stirring at ambient temperature, add the copper(II) acetate solution dropwise to the Schiff base ligand solution.
-
A brown precipitate will form. Continue stirring the mixture for an additional 1-2 hours.
-
Collect the solid product by filtration and wash it thoroughly with ethanol.
-
Dry the complex in a desiccator.
Expected Yield: Approximately 84%[5][9]
PART 2: Characterization of Ligands and Complexes
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Characterization
| Technique | Key Observables for Schiff Base Ligand | Key Observables for Metal Complex |
| FT-IR | Appearance of a strong C=N (imine) stretching band around 1565-1625 cm⁻¹. Disappearance of the C=O stretch from this compound. | A shift in the C=N stretching frequency upon coordination to the metal ion. Appearance of new low-frequency bands corresponding to M-N and M-O vibrations.[5] |
| ¹H NMR | A characteristic singlet for the imine proton (-CH=N-). Signals corresponding to the aromatic protons of the pyridine and aniline rings. | Broadening of ligand proton signals upon coordination to a paramagnetic metal ion like Cu(II). |
| UV-Vis | Intense absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the imine group. | Ligand-based transitions may be shifted. Appearance of new, weaker bands in the visible region corresponding to d-d transitions of the metal ion. |
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes.
Experimental Setup and Procedure: [10][11][12]
-
Instrumentation: A potentiostat with a three-electrode cell is required.
-
Electrodes:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or DMF) is prepared.
-
Sample Preparation: The synthesized metal complex is dissolved in the electrolyte solution at a concentration of approximately 1 mM.
-
Measurement: The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The cyclic voltammogram is then recorded by scanning the potential between set limits.
Data Interpretation: The resulting voltammogram provides information on the redox potentials (E₁/₂) of the metal center, which can be used to understand the electronic properties of the complex and its potential for catalytic applications involving electron transfer.
PART 3: Application Protocols
The true value of these coordinated compounds lies in their practical applications. This section provides protocols to evaluate their potential in two key areas: as antimicrobial agents and as catalysts.
Protocol 3: Evaluation of Antibacterial Activity using the Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial properties of the synthesized complexes.
Workflow:
Figure 3: Workflow for the Agar Well Diffusion Method.
Materials and Reagents:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic as a positive control
-
Incubator
-
Prepare a uniform suspension of the test bacteria in sterile saline.
-
Spread the bacterial suspension evenly onto the surface of Mueller-Hinton agar plates.
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
-
Prepare a solution of the synthesized complex in DMSO at a known concentration.
-
Pipette a fixed volume (e.g., 50-100 µL) of the complex solution into the wells.
-
Use DMSO as a negative control and a standard antibiotic solution as a positive control in separate wells.
-
Allow the plates to stand for 30 minutes to permit diffusion of the compounds.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Analysis: The diameter of the zone of inhibition is a measure of the antibacterial activity of the complex. A larger zone indicates greater efficacy.
Protocol 4: Catalytic Oxidation of Cyclohexene
This protocol outlines a procedure to assess the catalytic activity of the synthesized complexes in the oxidation of cyclohexene, a model reaction for C-H activation.
Reaction Setup and Procedure: [14][15]
-
Reaction Vessel: A glass reactor equipped with a magnetic stirrer and a reflux condenser.
-
Reactants:
-
Cyclohexene (substrate)
-
Synthesized metal complex (catalyst)
-
An oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide)
-
A solvent (e.g., acetonitrile)
-
-
Procedure:
-
To the reactor, add the solvent, cyclohexene, and the catalyst.
-
Stir the mixture at the desired reaction temperature (e.g., 60-80°C).
-
Add the oxidant dropwise to the reaction mixture over a period of time.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
-
Product Analysis: The main products of cyclohexene oxidation are typically 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide. These can be identified and quantified by GC analysis by comparing their retention times with those of authentic standards.
Data Analysis:
-
Conversion (%): Calculated based on the amount of cyclohexene consumed.
-
Selectivity (%): The percentage of a specific product among all the products formed.
-
Turnover Number (TON): Moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time.
Conclusion
This compound is a remarkably versatile and accessible precursor for a vast library of ligands and their corresponding metal complexes. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these compounds for a range of applications, from the development of new antimicrobial agents to the design of efficient catalysts for organic transformations. The inherent tunability of the Schiff base ligands derived from this compound, achieved by varying the amine component, offers endless possibilities for fine-tuning the steric and electronic properties of the resulting metal complexes, paving the way for future discoveries in coordination chemistry and its allied fields.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fud.edu.ng [fud.edu.ng]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Cyclic voltammetry characterization of metal complex imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
- 13. Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: A Detailed Guide to the Wittig Reaction with 2-Pyridinecarboxaldehyde for the Synthesis of 2-Vinylpyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Wittig reaction using 2-pyridinecarboxaldehyde to synthesize 2-vinylpyridine. This document delves into the underlying chemical principles, provides a detailed experimental protocol, and offers insights into reaction optimization, troubleshooting, and product characterization.
Introduction: The Strategic Importance of the Wittig Reaction and 2-Vinylpyridine
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with excellent regiocontrol.[1] The reaction's power lies in the transformation of a carbonyl group (from an aldehyde or ketone) into an alkene through the use of a phosphorus ylide.[2] This methodology is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.
2-Vinylpyridine is a versatile monomer and a valuable building block in the pharmaceutical and polymer industries.[3] Its applications range from the production of specialty polymers and ion-exchange resins to its incorporation into drug molecules.[3] The protocol detailed herein focuses on the synthesis of 2-vinylpyridine via the Wittig reaction of this compound with methylenetriphenylphosphorane, a non-stabilized ylide.
Mechanistic Overview: Understanding the "Why" Behind the "How"
The Wittig reaction proceeds through a fascinating sequence of steps, the understanding of which is crucial for successful execution and troubleshooting. The overall transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4]
The reaction can be conceptualized in two main stages:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, methyltriphenylphosphonium bromide, by a strong base to generate the nucleophilic phosphorus ylide (methylenetriphenylphosphorane). The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus atom.[5] For non-stabilized ylides derived from alkyltriphenylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[6]
-
Olefin Formation: The generated ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial nucleophilic addition leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[1] This oxaphosphetane is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene (2-vinylpyridine) and the thermodynamically stable triphenylphosphine oxide.[7]
The electron-withdrawing nature of the pyridine ring at the 2-position enhances the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the ylide.[8] This electronic effect generally favors the reaction.
Visualizing the Reaction Pathway
Caption: The Wittig reaction mechanism for the synthesis of 2-vinylpyridine.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Hazards |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | Irritant |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Flammable solid, Water-reactive |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Flammable liquid, Peroxide-former |
| This compound | C₆H₅NO | 107.11 | Harmful if swallowed, Skin/eye irritant |
| 2-Vinylpyridine | C₇H₇N | 105.14 | Toxic, Flammable, Lachrymator |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Highly flammable, Peroxide-former |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Irritant |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | - |
| Hexane | C₆H₁₄ | 86.18 | Flammable, Irritant |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Flammable, Irritant |
Safety Precautions:
-
All manipulations involving sodium hydride and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
This compound and 2-vinylpyridine are toxic and should be handled in a well-ventilated fume hood.[4][9][10][11]
-
Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
-
An appropriate fire extinguisher (e.g., Class D for sodium hydride) should be readily accessible.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Caption: Experimental workflow for the synthesis of 2-vinylpyridine.
Step-by-Step Procedure:
-
Preparation of the Phosphorus Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents). b. Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) to create a suspension (approximately 0.2 M concentration of the phosphonium salt). c. Cool the suspension to 0 °C using an ice-water bath. d. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation to a fume hood. e. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the ylide is typically accompanied by the development of a characteristic orange or yellow color.
-
Wittig Reaction: a. Cool the ylide suspension back to 0 °C. b. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the solution of this compound dropwise to the stirred ylide suspension via syringe over 10-15 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Quench and Work-up: a. Cool the reaction mixture to 0 °C. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). d. Combine the organic layers and wash with brine (1 x volume of THF). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The primary impurity in the crude product is triphenylphosphine oxide. Several methods can be employed for its removal.[12][13]
Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis of the crude product. Triphenylphosphine oxide is more polar than 2-vinylpyridine and will have a lower Rf value.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield pure 2-vinylpyridine as a colorless to pale yellow liquid.
Alternative Purification Method (Precipitation of Triphenylphosphine Oxide):
For less polar products, triphenylphosphine oxide can sometimes be removed by precipitation.[12] Dissolve the crude mixture in a minimal amount of a polar solvent like ethanol and add a solution of zinc chloride.[14] The resulting ZnCl₂(TPPO)₂ complex is often insoluble and can be removed by filtration. However, the polarity of 2-vinylpyridine may make this method less effective.
Characterization of 2-Vinylpyridine:
The identity and purity of the synthesized 2-vinylpyridine should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.5 (dd, 1H), 7.6 (td, 1H), 7.2 (d, 1H), 7.1 (dd, 1H), 6.7 (dd, 1H, trans to pyridine), 6.2 (dd, 1H, cis to pyridine), 5.5 (dd, 1H, geminal).[15] |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.5, 149.7, 136.6, 136.2, 122.3, 121.5, 120.9.[16][17] |
| Mass Spec. (EI) | m/z (%): 105 (M⁺, 100), 104 (75), 79 (60), 78 (55).[5] |
Troubleshooting and Optimization
Low yields in the Wittig reaction can often be attributed to several factors.[9]
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation. | Ensure the use of a fresh, high-quality strong base and strictly anhydrous conditions. Confirm ylide formation by the characteristic color change. |
| Poor quality of this compound. | Use freshly distilled or recently purchased aldehyde. Aldehydes can oxidize upon storage. | |
| Low Yield | Ylide decomposition. | Non-stabilized ylides can be unstable. Consider generating the ylide in the presence of the aldehyde (in situ). |
| Side reactions. | The basicity of the ylide can cause enolization of the aldehyde if acidic protons are present. For this compound, this is not a major concern. | |
| Difficult Purification | Co-elution of product and triphenylphosphine oxide. | Optimize the solvent system for column chromatography. Consider alternative purification methods like precipitation with ZnCl₂.[14] |
Conclusion
The Wittig reaction provides a robust and reliable method for the synthesis of 2-vinylpyridine from this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of a suitable strong base, high yields of the desired product can be achieved. Understanding the reaction mechanism and potential pitfalls is key to successful synthesis and troubleshooting. The protocol and insights provided in these application notes are intended to serve as a valuable resource for researchers in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. geneseo.edu [geneseo.edu]
- 5. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Grignard Additions to 2-Pyridinecarboxaldehyde
Introduction
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] This protocol specifically addresses the addition of Grignard reagents to 2-pyridinecarboxaldehyde, a reaction of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-pyridylmethanol scaffold in pharmaceuticals and functional materials.[3]
However, the presence of the pyridine nitrogen introduces unique challenges not encountered with simple aromatic aldehydes.[4] The Lewis basicity of the nitrogen can lead to undesired side reactions, including complexation with the Grignard reagent and potential deprotonation. Furthermore, the functionalization of pyridines, particularly at the 2-position, has been historically challenging.[4] This guide provides a comprehensive framework for successfully navigating these complexities, ensuring high yields and purity of the desired 2-pyridylmethanol product.
We will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer insights into troubleshooting and safety, grounded in established principles and recent advancements in the field.
Mechanistic Considerations: The "2-Pyridyl Problem" and Chelation Control
The primary challenge in Grignard additions to this compound stems from the coordination of the Grignard reagent to the pyridine nitrogen. This can deactivate the Grignard reagent by forming a stable complex, thereby hindering its nucleophilic attack on the adjacent carbonyl carbon.
However, this proximity of the nitrogen atom can also be leveraged to achieve stereocontrol through chelation. The magnesium atom of the Grignard reagent can coordinate with both the pyridine nitrogen and the carbonyl oxygen, forming a rigid five-membered cyclic transition state.[5] This chelation control dictates the facial selectivity of the nucleophilic attack, leading to a predictable stereochemical outcome.[5]
Understanding this interplay between undesired complexation and beneficial chelation is critical for optimizing reaction conditions.
Experimental Workflow and Logic
The successful execution of a Grignard addition to this compound hinges on meticulous attention to anhydrous conditions and precise temperature control. The overall workflow is designed to mitigate side reactions and favor the desired nucleophilic addition.
Safety Precautions
Grignard reagents are highly reactive and pose significant safety hazards.[6][7] A thorough risk assessment must be conducted before commencing any experiment.[7]
-
Flammability: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are extremely flammable.[7][8] All operations should be conducted in a certified chemical fume hood, and sources of ignition must be eliminated.
-
Exothermic Reaction: The formation of Grignard reagents and their reaction with carbonyl compounds are highly exothermic.[6][8][9] An ice bath must be readily available to control the reaction temperature and prevent a runaway reaction.[7][8]
-
Moisture and Air Sensitivity: Grignard reagents react vigorously with water and atmospheric oxygen.[2][6][10] All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves, must be worn at all times.[6][7]
Detailed Experimental Protocol
This protocol details the addition of phenylmagnesium bromide to this compound as a representative example. The principles can be adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥99% | Sigma-Aldrich | Purify by distillation if necessary. |
| Phenylmagnesium bromide (3.0 M in Et2O) | Synthesis Grade | Sigma-Aldrich | Store under inert atmosphere. |
| Anhydrous Diethyl Ether (Et2O) | ≥99.7%, inhibitor-free | Sigma-Aldrich | Use freshly opened bottle or distill from sodium/benzophenone. |
| Saturated Ammonium Chloride (NH4Cl) | ACS Reagent | Fisher Scientific | |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | VWR | |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (N2 or Ar) supply with manifold
-
Syringes and needles, oven-dried
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Apparatus Setup:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the reaction flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Grignard Addition:
-
Charge the addition funnel with a solution of phenylmagnesium bromide (1.1 eq) in diethyl ether.
-
Add the Grignard reagent dropwise to the stirred solution of the aldehyde over 30-60 minutes, maintaining the temperature at 0 °C. Slow addition is crucial to control the exotherm and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes.
-
-
Quenching:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This will protonate the resulting alkoxide and neutralize any unreacted Grignard reagent. Caution: The quenching process can be exothermic.
-
-
Work-up and Extraction:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-pyridylmethanol.
-
Reaction Mechanism Visualization
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete drying of glassware or wet reagents.[10] | Ensure all glassware is meticulously flame-dried under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. |
| Deactivated Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration. | |
| Formation of biphenyl byproduct | High reaction temperature or high concentration of Grignard reagent.[11] | Maintain a low reaction temperature (0 °C or below). Add the Grignard reagent slowly and dilute if necessary. |
| Recovery of starting material | Insufficient Grignard reagent or deactivation. | Use a slight excess of the Grignard reagent (1.1-1.2 eq). Check for and eliminate sources of moisture. |
Conclusion
The Grignard addition to this compound, while presenting unique challenges due to the presence of the pyridine nitrogen, is a highly valuable transformation for the synthesis of 2-pyridylmethanols. By understanding the underlying mechanistic principles, particularly the role of chelation, and adhering to a meticulously planned experimental protocol with stringent anhydrous and temperature control, researchers can achieve high yields of the desired product. The guidelines and troubleshooting advice provided in this document serve as a robust framework for the successful execution of this important reaction in a research and development setting.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Reductive Amination Procedures Involving 2-Pyridinecarboxaldehyde
Introduction: The Strategic Importance of N-(Pyridin-2-ylmethyl)amines
The synthesis of amines is a cornerstone of modern organic chemistry, with reductive amination standing out as one of the most robust and widely utilized methods for constructing carbon-nitrogen bonds.[1][2] This powerful transformation is central to the discovery and development of new pharmaceuticals, agrochemicals, and functional materials, where the amine moiety is a key pharmacophore or structural motif.[3][4]
This application note provides a detailed guide to the reductive amination of 2-pyridinecarboxaldehyde, a versatile heteroaromatic aldehyde. The resulting N-(pyridin-2-ylmethyl)amine scaffold is of significant interest in medicinal chemistry due to the chelating ability of the 2-aminomethylpyridine unit, which can interact with biological targets. We will explore detailed protocols for the reaction of this compound with both primary and secondary amines, focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).
Beyond providing step-by-step procedures, this guide delves into the mechanistic nuances of the reaction, offering insights into the rationale behind experimental choices, potential challenges, and effective troubleshooting strategies. Our aim is to equip researchers, scientists, and drug development professionals with the practical knowledge and technical expertise to confidently and successfully implement these reductive amination procedures in their own laboratories.
Mechanistic Overview: A Tale of Two Nucleophiles
The reductive amination of an aldehyde with an amine is a two-stage process that occurs in a single pot. The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, known as an iminium ion. The second stage involves the reduction of this iminium ion by a hydride source to yield the final amine product.
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "General Mechanism of Reductive Amination"; fontsize = 12; fontname = "Arial"; } dot
A critical aspect of a successful one-pot reductive amination is the choice of the reducing agent. It must be mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive than sodium borohydride and effectively reduces iminium ions under the slightly acidic conditions that favor their formation, without significantly reducing the aldehyde.[4]
The pyridine nitrogen in this compound adds a layer of complexity and opportunity. Its basicity can influence the reaction pH and potentially coordinate to Lewis acidic species, which can either facilitate or hinder the reaction depending on the conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with a primary and a secondary amine.
Protocol 1: Synthesis of N-(Pyridin-2-ylmethyl)aniline (a Primary Amine Example)
This protocol details the reaction of this compound with aniline, a primary aromatic amine, to yield N-(pyridin-2-ylmethyl)aniline.
dot graph Protocol1_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Workflow for N-(Pyridin-2-ylmethyl)aniline Synthesis"; fontsize = 12; fontname = "Arial"; } dot
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 107.11 | 1.07 g | 10.0 | 1.0 |
| Aniline | 93.13 | 0.93 g | 10.0 | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
| Silica Gel for Column Chromatography | - | - | - | - |
| Eluent (e.g., Ethyl Acetate/Hexane) | - | - | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.07 g, 10.0 mmol) and aniline (0.93 g, 10.0 mmol).
-
Dissolve the starting materials in dichloromethane (50 mL) and stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. The addition of STAB can be exothermic.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(pyridin-2-ylmethyl)aniline.
Protocol 2: Synthesis of 4-(Pyridin-2-ylmethyl)morpholine (a Secondary Amine Example)
This protocol describes the reaction of this compound with morpholine, a cyclic secondary amine, to produce 4-(pyridin-2-ylmethyl)morpholine.
dot graph Protocol2_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Workflow for 4-(Pyridin-2-ylmethyl)morpholine Synthesis"; fontsize = 12; fontname = "Arial"; } dot
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 107.11 | 1.07 g | 10.0 | 1.0 |
| Morpholine | 87.12 | 0.87 g | 10.0 | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| 1 M Sodium Hydroxide (NaOH) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
In a dry 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.07 g, 10.0 mmol) and morpholine (0.87 g, 10.0 mmol) in dichloromethane (50 mL).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction's completion by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and proceed with one of the following purification methods:
-
Acid-Base Extraction: Extract the combined organic layers with 1 M HCl (3 x 20 mL). The product will move to the aqueous layer as its hydrochloride salt. Wash the combined acidic aqueous layers with dichloromethane (20 mL) to remove any non-basic impurities. Basify the aqueous layer to pH > 10 with 1 M NaOH and extract the product back into dichloromethane (3 x 20 mL). Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
Column Chromatography: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography, often using an eluent system containing a small amount of triethylamine (e.g., 1%) to prevent product tailing.
-
Expert Insights and Troubleshooting
As a Senior Application Scientist, it is imperative to not only provide protocols but also to share field-proven insights that can preemptively address common challenges.
Causality Behind Experimental Choices
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often the solvents of choice for reductive aminations with STAB. They are aprotic, which prevents the deactivation of the reducing agent, and effectively solubilize a wide range of substrates.
-
Stoichiometry: A slight excess of the reducing agent (1.2-1.5 equivalents) is typically used to ensure complete conversion of the iminium intermediate. For reactions with primary amines, using a 1:1 ratio of aldehyde to amine is crucial to minimize the formation of the dialkylated tertiary amine byproduct.[5]
-
Order of Addition: Pre-stirring the aldehyde and amine before the addition of the reducing agent allows for the formation of the imine/iminium ion, which is the species that is selectively reduced by STAB.
Potential Challenges and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete imine/iminium ion formation. | - Add a catalytic amount of acetic acid to promote imine formation. - Use a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. |
| Deactivated reducing agent. | - Use a fresh bottle of STAB. - Ensure anhydrous reaction conditions. | |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde. | - Ensure the reducing agent is added after the imine has had time to form. - Use a milder reducing agent if necessary. |
| Over-alkylation with Primary Amines | The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde. | - Use a 1:1 stoichiometry of aldehyde to amine. - Add the aldehyde slowly to a solution of the amine and reducing agent. |
| Difficulty in Purification | The basic nature of the product can lead to tailing on silica gel chromatography. | - Add a small amount of triethylamine (0.5-1%) to the eluent. - Utilize acid-base extraction for purification. |
Conclusion
The reductive amination of this compound is a highly effective and versatile method for the synthesis of N-(pyridin-2-ylmethyl)amines, a class of compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide to successfully implementing these procedures, enabling the efficient synthesis of these valuable molecules.
References
Catalytic Applications of 2-Pyridinecarboxaldehyde-Derived Complexes: A Guide for Researchers
Introduction: The Versatility of 2-Pyridinecarboxaldehyde in Catalyst Design
This compound stands as a uniquely versatile building block in the field of coordination chemistry and catalysis. Its structure, which marries an electron-deficient pyridine ring with a reactive aldehyde group, provides an ideal platform for constructing a vast library of ligands, most notably Schiff bases and their analogues[1]. The true power of this molecule lies in the predictable and stable chelation provided by the pyridine nitrogen atom in concert with the imine nitrogen or other donor atoms derived from the aldehyde function. This chelation effect stabilizes the resulting metal complexes, allowing for a wide range of catalytic transformations under various conditions[2].
These complexes are not merely structurally interesting; they are at the forefront of catalytic innovation. The electronic properties of the pyridine ring and the steric environment around the metal center can be finely tuned through substitution on either the pyridine or the amine precursor. This tunability allows for the rational design of catalysts with optimized activity, selectivity, and stability for specific applications, ranging from oxidation and reduction to the formation of complex carbon-carbon bonds. This guide provides an in-depth exploration of these applications, complete with proven protocols and mechanistic insights for researchers in organic synthesis, materials science, and drug development.
Part 1: Oxidation Catalysis - Harnessing Metal-Ligand Cooperation
The selective oxidation of organic substrates is a cornerstone of modern chemical synthesis. This compound-derived complexes, particularly those of manganese, copper, and iron, have emerged as potent catalysts for these transformations, often mimicking the function of metalloenzymes.
Application 1: Catalytic Epoxidation and Oxidation of Alkenes
The oxidation of alkenes like styrene and cyclohexene to valuable epoxides, ketones, and alcohols is a key industrial process. Schiff base complexes derived from this compound have shown remarkable efficacy in these reactions.
Mechanistic Insight: The catalytic cycle typically involves the activation of a terminal oxidant, such as hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO), by the metal center. This generates a high-valent metal-oxo species, which is the primary oxidizing agent. This potent intermediate then transfers its oxygen atom to the alkene substrate. The Lewis acidity of the metal center and the electronic properties of the ligand framework are critical factors that dictate the catalyst's activity and selectivity[3][4]. For instance, manganese complexes are particularly adept at forming high-valent oxo species capable of epoxidizing olefins[3].
Caption: Fig. 1: Catalytic Cycle for Alkene Epoxidation
Comparative Performance Data:
| Catalyst System | Substrate | Oxidant | Temp (°C) | Conversion (%) | Major Product(s) | Yield (%) | Reference |
| Mn(II)-Schiff Base | Styrene | H₂O₂ | 25 | 91.2 | Styrene Oxide | 91.2 | [3] |
| Cu(II)-Schiff Base | Styrene | PhIO | 25 | Moderate | Styrene Oxide, Benzaldehyde | Moderate | [3] |
| PS-DA-Cu(II) | Cyclohexene | O₂ | 70 | 51.9 | 2-cyclohexene-1-one, 2-cyclohexene-1-ol | - | [3] |
| Fe(II)-TSC | Styrene | H₂O₂ | RT | Active | Benzaldehyde | - | [5] |
PS-DA-Cu(II): Polystyrene-anchored Copper(II) complex. TSC: Thiosemicarbazone.
Experimental Protocol: Epoxidation of Styrene using a Mn(II)-Schiff Base Catalyst
This protocol describes a representative procedure for the catalytic epoxidation of styrene, adapted from methodologies reported in the literature[3].
1. Catalyst Synthesis (N,N'-bis(2-pyridinecarboxalidene)cyclohexanediamine-Mn(II)) a. Ligand Synthesis: In a round-bottom flask, dissolve 1,2-diaminocyclohexane (10 mmol) in 50 mL of ethanol. Add this compound (20 mmol) dropwise with stirring. Reflux the mixture for 4 hours. b. Cool the solution to room temperature. The Schiff base ligand (L) will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum. Characterize by ¹H NMR and FT-IR. c. Complexation: Dissolve the synthesized ligand (1 mmol) in 30 mL of hot ethanol. In a separate flask, dissolve Mn(OAc)₂·4H₂O (1 mmol) in 20 mL of ethanol. d. Add the manganese salt solution to the ligand solution dropwise. A precipitate will form immediately. Stir the mixture at 60°C for 2 hours. e. Cool, filter the Mn(II) complex, wash with ethanol and diethyl ether, and dry under vacuum. Characterize using FT-IR and UV-Vis spectroscopy.
2. Catalytic Epoxidation Reaction a. To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the Mn(II) catalyst (0.01 mmol). b. Add 10 mL of acetonitrile as the solvent, followed by styrene (1.0 mmol). c. Stir the mixture at room temperature. Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 2.0 mmol) to the flask over 10 minutes using a syringe pump. d. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC. e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. f. Extract the organic products with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the product (styrene oxide) by column chromatography on silica gel. Calculate the yield based on the isolated product.
Part 2: Carbon-Carbon Bond Forming Reactions
The creation of C-C bonds is central to organic synthesis. This compound-derived complexes serve as powerful tools in this domain, enabling both traditional cross-coupling reactions and novel multi-component syntheses.
Application: Heterogeneous Catalysis for Pyran Synthesis
A significant advancement is the immobilization of these catalysts on solid supports, which combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. A prime example is a copper(II)-Schiff base complex anchored to magnetic nanoparticles (Fe₃O₄@SiO₂)[6][7].
Catalyst System & Advantages: The catalyst consists of a core of magnetic Fe₃O₄, a protective silica (SiO₂) shell, and an ethylenediamine linker to which the Cu(II) complex of this compound is covalently bound. This design offers several key advantages:
-
High Activity: The nanocatalyst exhibits excellent catalytic ability for the one-pot synthesis of pyran derivatives[6][7].
-
Magnetic Separability: The catalyst can be easily recovered from the reaction mixture using an external magnet, eliminating the need for filtration.
-
Recyclability: The recovered catalyst can be reused for multiple cycles (e.g., 7 consecutive times) without a significant loss in its catalytic activity[7].
Caption: Fig. 2: Workflow for Magnetic Nanocatalyst
Performance in Pyran Synthesis[7]:
| Product | Yield (%) | TON | TOF (h⁻¹) |
| 2-amino-4-(4-nitrophenyl)-tetrahydrobenzo[b]pyran | 97% | 129.3 | 646.6 |
| 2-(4-cyanobenzylidene)malononitrile | 96% | 128.0 | 984.6 |
TON: Turnover Number, TOF: Turnover Frequency
Part 3: Reduction Catalysis - Towards Sustainable Chemistry
The conversion of small, abundant molecules like carbon dioxide (CO₂) into value-added chemicals is a paramount goal for sustainable chemistry. Rhenium(I) and Ruthenium(II) complexes featuring pyridine-based ligands are highly effective electrocatalysts for CO₂ reduction.
Application: Electrocatalytic Reduction of CO₂ to CO
While classic bipyridine ligands are common, related systems derived from this compound, such as 2-(2´-pyridyl)imidazole, offer a modular platform for tuning catalyst performance[8].
Mechanistic Insight: The catalytic process is initiated by the electrochemical reduction of the metal complex. The reduced catalyst then binds to a CO₂ molecule, activating it for subsequent transformation. A key step is the cleavage of a C-O bond, often facilitated by a proton source, which releases carbon monoxide (CO) and water, regenerating the catalyst for the next cycle. The ligand's electronic properties are crucial; they must be able to accept and stabilize electrons to facilitate the multi-electron reduction process. Tuning the ligand framework can lower the overpotential required for the reaction, though sometimes at the cost of kinetic speed[8].
Caption: Fig. 3: Simplified CO₂ Reduction Cycle
General Protocol: Evaluating an Electrocatalyst for CO₂ Reduction
This protocol outlines the key steps for assessing the performance of a new this compound-derived complex for CO₂ reduction.
1. Electrochemical Cell Setup a. Use a three-electrode setup in a gas-tight electrochemical cell. b. Working Electrode: Glassy carbon or carbon paper. c. Counter Electrode: Platinum wire or carbon rod. d. Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE). e. Electrolyte: Use a 0.1 M solution of a non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
2. Cyclic Voltammetry (CV) a. Dissolve the catalyst (typically 1 mM) in the electrolyte solution. b. Purge the solution with argon (Ar) for at least 20 minutes to remove oxygen. c. Record the CV under the Ar atmosphere to observe the catalyst's intrinsic redox behavior. d. Purge the same solution with CO₂ for at least 30 minutes until saturation. e. Record the CV under the CO₂ atmosphere. A significant increase in the cathodic current compared to the Ar-saturated scan indicates catalytic activity[8].
3. Controlled Potential Electrolysis (CPE) a. Set up the cell as above, using a larger surface area working electrode. b. Saturate the electrolyte solution with CO₂. c. Apply a constant potential, typically 100-200 mV more negative than the catalytic peak observed in the CV. d. The headspace gas of the cell is sampled periodically and injected into a Gas Chromatograph (GC) equipped with a suitable column (e.g., molecular sieves) and detector (TCD or FID with a methanizer) to quantify the amounts of CO and H₂ produced. e. The total charge passed during the experiment is recorded to calculate the Faradaic efficiency for each product.
Conclusion and Future Outlook
Complexes derived from this compound are remarkably effective and versatile catalysts. Their true strength lies in their modularity, which allows chemists to rationally design catalysts for a wide array of chemical transformations, including challenging oxidation, reduction, and C-C coupling reactions. The ability to support these complexes on platforms like magnetic nanoparticles further enhances their practical utility, paving the way for more sustainable chemical processes.
Future research will likely focus on replacing precious metal catalysts (e.g., Pd, Re, Ru) with complexes of earth-abundant and low-cost metals like iron and copper[9][10]. By combining intelligent ligand design, inspired by the principles demonstrated here, with these more sustainable metal centers, the development of next-generation catalysts for a greener chemical industry is a tangible and exciting prospect.
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Fe-py2N2 complexes as C-C coupling catalysts | Poster Board #915 - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
The Versatility of 2-Pyridinecarboxaldehyde: A Building Block for Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Importance of 2-Pyridinecarboxaldehyde in Heterocyclic Chemistry
This compound, a readily available and versatile bifunctional molecule, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds.[1] Its structure, featuring an electrophilic aldehyde group positioned ortho to the nitrogen atom of the pyridine ring, imparts unique reactivity that has been extensively exploited in medicinal chemistry, agrochemicals, and materials science. The pyridine nitrogen can act as a nucleophile, a base, or a coordinating atom for metal catalysts, while the aldehyde functionality readily participates in condensation and cycloaddition reactions. This dual reactivity allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in a vast number of FDA-approved drugs and biologically active natural products. This guide provides detailed application notes and protocols for the synthesis of several key heterocyclic systems using this compound as a pivotal starting material, offering insights into the underlying mechanisms and experimental nuances for researchers in drug discovery and organic synthesis.
I. Synthesis of 4-(Pyridin-2-yl)-1,4-Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multicomponent reaction that efficiently constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers.[2][3] By employing this compound, this reaction provides access to 4-(pyridin-2-yl) substituted 1,4-dihydropyridines, which are of significant interest for their potential biological activities.
A. Mechanistic Rationale
The reaction proceeds through a cascade of interconnected equilibria.[4] Initially, a Knoevenagel condensation occurs between this compound and one equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate). Concurrently, a second equivalent of the β-dicarbonyl compound reacts with an ammonia source (e.g., ammonium acetate) to form an enamine intermediate. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product. The overall process is a highly atom-economical one-pot synthesis.
Figure 1: Simplified workflow of the Hantzsch 1,4-dihydropyridine synthesis.
B. Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(pyridin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.07 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL).
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 3:7).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
Purify the crude product by recrystallization from ethanol to afford the desired 1,4-dihydropyridine as a crystalline solid.
C. Scientist's Notes
-
Choice of Ammonia Source: Ammonium acetate is a convenient source of ammonia as it is a solid and easy to handle. In some cases, aqueous ammonia can be used.
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction. Greener alternatives such as water or solvent-free conditions under microwave irradiation have also been reported to be effective.[3]
-
Reaction Time: The reaction time can vary depending on the specific substrates. Monitoring by TLC is crucial to determine the point of maximum product formation and to avoid potential side reactions.
-
Aromatization: The resulting 1,4-dihydropyridine can be sensitive to oxidation, leading to the corresponding aromatic pyridine derivative. If the aromatic pyridine is the desired product, an oxidizing agent (e.g., ceric ammonium nitrate or iodine) can be added to the reaction mixture or in a subsequent step.[3]
| Catalyst/Condition | Solvent | Time (h) | Yield (%) | Reference |
| Reflux | Ethanol | 4-6 | 75-85 | [2] |
| p-TSA, Ultrasonic | Aqueous Micelles | 1 | >90 | [3] |
| Ceric Ammonium Nitrate | Solvent-free, RT | 0.5-1 | 85-95 | [3] |
Table 1: Comparison of reaction conditions for the Hantzsch synthesis of 4-(pyridin-2-yl)-1,4-dihydropyridines.
II. Doebner-von Miller Synthesis of 2-(Pyridin-2-yl)quinolines
The Doebner-von Miller reaction is a robust method for the synthesis of quinolines, a core structure in numerous antimalarial, anticancer, and anti-inflammatory agents.[5] The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. By generating the α,β-unsaturated carbonyl in situ from this compound and a methyl ketone, we can access novel 2-(pyridin-2-yl)quinolines.
A. Mechanistic Rationale
The reaction mechanism is complex and can proceed through multiple pathways.[5][6] A plausible sequence begins with an acid-catalyzed aldol condensation between this compound and a methyl ketone (e.g., acetone) to form an α,β-unsaturated ketone. Subsequently, the aniline undergoes a Michael addition to this intermediate. The resulting adduct then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline product. The oxidant can be an external agent or another molecule of the intermediate Schiff base.
Figure 2: Key steps in the Doebner-von Miller synthesis of 2-(pyridin-2-yl)quinolines.
B. Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)quinoline
Materials:
-
Aniline (0.93 g, 10 mmol)
-
This compound (1.07 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol)
-
Concentrated Hydrochloric Acid (2 mL)
-
Nitrobenzene (as an oxidizing agent, optional)
Procedure:
-
In a 100 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline (10 mmol) and concentrated hydrochloric acid (2 mL).
-
Cool the mixture in an ice bath and slowly add a mixture of this compound (10 mmol) and acetone (20 mmol) dropwise with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The mixture may become viscous and dark-colored.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (ca. 50 g).
-
Basify the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to obtain 2-(pyridin-2-yl)quinoline.
C. Scientist's Notes
-
Acid Catalyst: Strong Brønsted acids like HCl or H₂SO₄ are typically used.[7] Lewis acids such as ZnCl₂ or SnCl₄ can also be employed to catalyze the cyclization step.[8] The choice and concentration of the acid are critical and can influence the reaction rate and the extent of side product formation.[7]
-
Tar Formation: A common issue in this reaction is the formation of polymeric tars due to the acid-catalyzed self-condensation of the α,β-unsaturated intermediate.[7] Slow addition of the carbonyl components to the heated acidic aniline solution can mitigate this.
-
Oxidizing Agent: The final aromatization step may require an oxidizing agent. In many cases, air oxidation is sufficient, but for higher yields and cleaner reactions, an oxidant like nitrobenzene or arsenic acid can be added.
-
Work-up: Careful neutralization is important as the quinoline product is basic and will be protonated in the acidic reaction mixture. Incomplete neutralization will lead to poor extraction efficiency.
III. Multicomponent Synthesis of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their presence in a range of biologically active molecules, including antitumor agents and immunosuppressants.[9] this compound is a key precursor for the synthesis of these scaffolds through various multicomponent strategies.
A. Mechanistic Rationale
One efficient approach involves the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilically activated species. For instance, the reaction with nitroalkanes in the presence of polyphosphoric acid (PPA) and phosphorous acid proceeds via the in situ formation of a nitronate species.[10] The primary amine of the 2-(aminomethyl)pyridine attacks the activated nitroalkane, leading to an amidinium intermediate. This intermediate is perfectly poised for a 5-exo-trig cyclization involving the pyridine nitrogen, followed by elimination to afford the aromatic imidazo[1,5-a]pyridine.
Figure 3: Proposed pathway for the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine.
B. Experimental Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine
Note: This protocol starts from 2-(aminomethyl)pyridine, which can be synthesized from this compound via reductive amination.
Materials:
-
2-(Aminomethyl)pyridine (1.08 g, 10 mmol)
-
Nitroethane (3.75 g, 50 mmol)
-
Polyphosphoric acid (87%, 10 g)
-
Phosphorous acid (10 g)
Procedure:
-
In a 100 mL round-bottom flask, combine polyphosphoric acid (10 g) and phosphorous acid (10 g). Heat the mixture to 160 °C with stirring.
-
To the hot acid mixture, add nitroethane (50 mmol).
-
Slowly add 2-(aminomethyl)pyridine (10 mmol) in small portions to the reaction mixture.
-
Maintain the temperature at 160 °C and continue stirring for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated aqueous ammonia.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methylimidazo[1,5-a]pyridine.[10]
C. Scientist's Notes
-
Precursor Synthesis: 2-(Aminomethyl)pyridine can be readily prepared from this compound by reaction with ammonia to form the imine, followed by reduction (e.g., with NaBH₄).
-
Reaction Conditions: The use of a mixture of polyphosphoric acid and phosphorous acid is crucial for the activation of the nitroalkane.[10] The reaction requires relatively high temperatures.
-
Alternative Routes: Other multicomponent reactions for the synthesis of imidazo[1,5-a]pyridines starting from this compound, an amine, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) have also been developed, often under milder conditions.[11]
-
Safety: The reaction is performed at high temperatures with strong acids. Appropriate safety precautions, including working in a fume hood and wearing personal protective equipment, are essential. Quenching the reaction mixture should be done cautiously.
| Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 2-(Aminomethyl)pyridine, Nitroethane | PPA, H₃PO₃ | 160 °C, 3-5 h | 77 | [10] |
| This compound, Amine, Isocyanide | NH₄Cl, MW | 60 °C, 30 min | 89 | [11] |
| 2-Pyridyl ketones, Alkylamines | I₂, NaOAc | Reflux | 70-90 | [12] |
Table 2: Selected methods for the synthesis of imidazo[1,5-a]pyridines.
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide for the synthesis of 1,4-dihydropyridines, quinolines, and imidazo[1,5-a]pyridines highlight its strategic importance. The unique interplay between the aldehyde functionality and the pyridine nitrogen allows for the construction of complex molecular frameworks through elegant and often highly efficient multicomponent reactions. For researchers and scientists in drug development, a thorough understanding of the reactivity and synthetic potential of this compound opens up a vast chemical space for the design and discovery of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A facile one-step synthesis of aromatic indolizines by 1,3-dipolar cycloaddition of pyridinium and related heteroaromatic ylides with alkenes in the presence of TPCD [Copy4(HCrO4)2] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 2-Formylpyridine in Agrochemical Innovation: A Synthetic Chemist's Guide
The pyridine scaffold is a cornerstone in modern agrochemical design, lending its unique electronic and structural properties to a vast array of herbicides, fungicides, and insecticides. Among the myriad of pyridine-based building blocks, 2-formylpyridine (also known as pyridine-2-carboxaldehyde) emerges as a particularly versatile and reactive intermediate. Its aldehyde functionality serves as a linchpin for a diverse range of chemical transformations, enabling the construction of complex and highly active agrochemical molecules. This guide provides an in-depth exploration of the applications of 2-formylpyridine in agrochemical synthesis, complete with detailed application notes and robust protocols designed for researchers and scientists in the field.
The Strategic Importance of the 2-Formylpyridine Core
The utility of 2-formylpyridine in agrochemical synthesis stems from the reactivity of its aldehyde group, which is strategically positioned adjacent to the nitrogen atom of the pyridine ring. This proximity influences the group's electrophilicity and allows for a variety of subsequent chemical manipulations. The pyridine ring itself often imparts systemic activity to the final agrochemical, facilitating its transport within the plant.
Key transformations involving 2-formylpyridine in the synthesis of agrochemicals include:
-
Oxidation to Picolinic Acids: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-picolinic acid and its derivatives. These are crucial precursors for the extensive class of picolinamide and pyridinecarboxamide fungicides and herbicides.
-
Conversion to Imines and Schiff Bases: The aldehyde functionality readily undergoes condensation reactions with amines to form imines (Schiff bases), which can be further modified or act as ligands in metal-catalyzed cross-coupling reactions.[1]
-
Wittig and Related Olefination Reactions: The carbon-oxygen double bond of the aldehyde can be converted into a carbon-carbon double bond, providing a route to vinylpyridine derivatives, which can be further elaborated into more complex structures.
-
Conversion to 2-Cyanopyridine: The aldehyde can be converted to a nitrile group, yielding 2-cyanopyridine, another key intermediate for the synthesis of various agrochemicals.
This guide will delve into the practical applications of these transformations, providing detailed protocols for the synthesis of key intermediates and their subsequent conversion into agrochemical scaffolds.
Application Note I: Synthesis of Picolinamide and Pyridinecarboxamide Agrochemicals via 2-Picolinic Acid
The picolinamide and pyridinecarboxamide classes of agrochemicals include a number of commercially significant fungicides and herbicides. A common synthetic strategy for these compounds involves the formation of an amide bond between a picolinic acid derivative and a substituted aniline. 2-Formylpyridine serves as a readily available starting material for the synthesis of the requisite 2-picolinic acid core.
A prime example of this class is the fungicide Boscalid . While the industrial synthesis of Boscalid starts from 2-chloronicotinic acid, the fundamental picolinamide structure highlights the importance of picolinic acid derivatives.[2][3][4][5][6] Another important class of fungicides are the picolinamides that act as QiI inhibitors, with fenpicoxamid and florylpicoxamid being recent examples.[7]
The synthetic pathway from 2-formylpyridine to a generic picolinamide scaffold is outlined below:
Caption: Synthetic pathway from 2-formylpyridine to picolinamides.
Protocol 1: Oxidation of 2-Formylpyridine to 2-Picolinic Acid
This protocol describes the oxidation of 2-formylpyridine to 2-picolinic acid using potassium permanganate, a classic and effective method.[8]
Materials:
-
2-Formylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-formylpyridine (1 equivalent) in water.
-
Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred solution of 2-formylpyridine. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours. The disappearance of the purple color of the permanganate indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with concentrated sulfuric acid to a pH of approximately 3-4.
-
To quench the excess permanganate and dissolve the manganese dioxide formed, add a saturated solution of sodium bisulfite portion-wise until the brown precipitate disappears and the solution becomes colorless.
-
Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield 2-picolinic acid as a white solid.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Scale (moles) | Expected Yield (%) |
| 2-Formylpyridine | 107.11 | 0.1 | 70-80 |
| 2-Picolinic Acid | 123.11 | - | - |
Application Note II: Synthesis of Pyridine-Based Herbicides via 2-Cyanopyridine
2-Cyanopyridine is another valuable intermediate derived from 2-formylpyridine. It serves as a precursor for the synthesis of various herbicides. For example, the hydrolysis of 2-cyanopyridine provides an alternative route to 2-picolinic acid.[9][10] Furthermore, the cyano group can be involved in cyclization reactions to form other heterocyclic systems.
The conversion of 2-formylpyridine to 2-cyanopyridine can be achieved through a two-step process involving the formation of an oxime followed by dehydration.
Caption: Synthetic route from 2-formylpyridine to 2-cyanopyridine.
Protocol 2: Synthesis of 2-Cyanopyridine from 2-Formylpyridine
This protocol details the conversion of 2-formylpyridine to 2-cyanopyridine via an oxime intermediate.
Materials:
-
2-Formylpyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of Pyridine-2-aldoxime
-
Dissolve 2-formylpyridine (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of water and ethanol in a round-bottom flask.
-
Add a solution of sodium carbonate (0.6 equivalents) in water dropwise to the reaction mixture with stirring.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give pyridine-2-aldoxime, which can be used in the next step without further purification.
Step 2: Dehydration to 2-Cyanopyridine
-
To the crude pyridine-2-aldoxime from the previous step, add acetic anhydride (2-3 equivalents) in a round-bottom flask.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-cyanopyridine.[11][12][13][14][15]
| Reactant/Product | Molar Mass ( g/mol ) | Typical Scale (moles) | Expected Yield (%) |
| 2-Formylpyridine | 107.11 | 0.1 | 80-90 (over two steps) |
| 2-Cyanopyridine | 104.11 | - | - |
Application Note III: Condensation Reactions of 2-Formylpyridine for Agrochemical Precursors
The aldehyde functionality of 2-formylpyridine is highly susceptible to condensation reactions, particularly with active methylene compounds. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are powerful tools for carbon-carbon bond formation and the synthesis of more complex pyridine derivatives that can serve as agrochemical precursors.[9][16][17][18][19]
For instance, the condensation of 2-formylpyridine with a ketone containing an α-hydrogen, such as 2-acetylpyridine, can lead to the formation of α,β-unsaturated ketones (chalcones). These structures can be further modified or may exhibit biological activity themselves.
Protocol 3: Claisen-Schmidt Condensation of 2-Formylpyridine with 2-Acetylpyridine
This protocol provides a general procedure for the base-catalyzed condensation of 2-formylpyridine with 2-acetylpyridine.
Materials:
-
2-Formylpyridine
-
2-Acetylpyridine
-
Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in ethanol dropwise with stirring.
-
To this mixture, add 2-formylpyridine (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired chalcone.
Conclusion
2-Formylpyridine stands as a testament to the power of functionalized heterocyclic compounds in the discovery and development of new agrochemicals. Its versatile aldehyde group provides a gateway to a wide array of essential intermediates, most notably 2-picolinic acid and 2-cyanopyridine, which are the backbones of numerous commercial fungicides and herbicides. The protocols and application notes presented in this guide are intended to provide researchers with a solid foundation for the synthesis of novel pyridine-based agrochemicals, leveraging the unique reactivity of 2-formylpyridine. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the innovative application of such fundamental building blocks will undoubtedly remain at the forefront of agrochemical research.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. WO2017193619A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 5. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 6. US20190144392A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2-Pyridinecarboxaldehyde in the Development of Corrosion Inhibitors
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries, from oil and gas to chemical processing. The economic and safety implications of corrosion necessitate the development of effective mitigation strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of material preservation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Pyridine and its derivatives have emerged as a highly promising class of corrosion inhibitors due to the presence of the nitrogen heteroatom, which acts as a potent adsorption center.[1][2] Specifically, 2-Pyridinecarboxaldehyde serves as a versatile and cost-effective precursor for the synthesis of a wide array of high-performance corrosion inhibitors, most notably Schiff bases.[3][4][5] This guide provides a comprehensive overview of the application of this compound in the development of novel corrosion inhibitors, detailing the underlying scientific principles, synthesis protocols, and evaluation methodologies.
The Role of this compound: A Gateway to Effective Inhibition
This compound is a valuable building block in the synthesis of corrosion inhibitors due to its reactive aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4][5][6] The resulting Schiff base inhibitors possess several key structural features that contribute to their exceptional performance:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with vacant d-orbitals of metal atoms on the surface, forming a strong coordinate bond.[1]
-
The Azomethine Group (-C=N-): The imine nitrogen also contains a lone pair of electrons, providing an additional site for adsorption onto the metal surface. The π-electrons of the C=N double bond can also interact with the metal surface.
-
Molecular Structure: The planarity of many Schiff bases derived from this compound allows for a high degree of surface coverage on the metal, enhancing the protective barrier.[7][8]
-
Substituent Effects: The properties of the inhibitor can be fine-tuned by introducing various substituents onto the amine precursor, allowing for the rational design of inhibitors for specific applications and environments.[1]
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound-derived inhibitors protect metals from corrosion is through adsorption onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.
-
Chemisorption: This involves the formation of stronger coordinate bonds between the heteroatoms (N) in the inhibitor and the metal atoms.[3][9] This process involves the sharing of electrons between the inhibitor and the metal surface.
The formation of a stable, adsorbed inhibitor film on the metal surface acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, these inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][7][10]
Synthesis of a Representative Schiff Base Inhibitor
This section provides a detailed protocol for the synthesis of a Schiff base corrosion inhibitor derived from this compound and a primary amine.
Protocol: Synthesis of N,N'-(1,3-phenylene)bis(1-(pyridin-2-yl)methanimine) (PBPM)
This protocol is adapted from the synthesis of a similar Schiff base described in the literature.[3]
Materials:
-
This compound
-
1,3-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1,3-phenylenediamine in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Addition of this compound: In a separate beaker, dissolve a stoichiometric amount of this compound (2 moles per mole of 1,3-phenylenediamine) in absolute ethanol.
-
Reaction Mixture: Slowly add the this compound solution to the 1,3-phenylenediamine solution with continuous stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature to obtain the final Schiff base inhibitor.
-
Characterization: The structure of the synthesized inhibitor should be confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Evaluation of Corrosion Inhibition Performance
A combination of gravimetric and electrochemical techniques is essential for a comprehensive evaluation of the performance of newly synthesized corrosion inhibitors.
Weight Loss Method
The weight loss method is a simple and reliable technique for determining the average corrosion rate over a period of time.[11][12][13]
Protocol: Gravimetric Analysis
Materials and Equipment:
-
Mild steel coupons of known dimensions and composition[14]
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized inhibitor
-
Water bath or thermostat for temperature control
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Beakers
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance.
-
Immersion: Immerse the weighed coupons in beakers containing the corrosive medium with and without different concentrations of the synthesized inhibitor.
-
Exposure: Maintain the beakers at a constant temperature in a water bath for a specified period (e.g., 24 hours).[15]
-
Cleaning: After the immersion period, carefully remove the coupons from the solutions. Clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products. This typically involves scrubbing with a soft brush in a solution containing inhibited acid, followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons in a desiccator and reweigh them accurately.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10⁴)[13] W = Weight loss in grams A = Area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
Inhibition Efficiency (IE%): IE% = [(CR_uninh - CR_inh) / CR_uninh] × 100 Where: CR_uninh = Corrosion rate in the absence of the inhibitor CR_inh = Corrosion rate in the presence of the inhibitor
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[11][16][17][18]
Equipment:
-
Potentiostat/Galvanostat with frequency response analysis capability
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum wire; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
Protocol: Electrochemical Measurements
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss coupons.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
The resulting impedance data is typically represented as Nyquist and Bode plots.
-
The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.[10]
-
Inhibition Efficiency (IE%) from EIS: IE% = [(Rct_inh - Rct_uninh) / Rct_inh] × 100 Where: Rct_uninh = Charge transfer resistance in the absence of the inhibitor Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Potentiodynamic Polarization:
-
Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
The resulting Tafel plot (log current density vs. potential) provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
-
A decrease in icorr in the presence of the inhibitor signifies corrosion inhibition.
-
Inhibition Efficiency (IE%) from Polarization: IE% = [(icorr_uninh - icorr_inh) / icorr_uninh] × 100 Where: icorr_uninh = Corrosion current density in the absence of the inhibitor icorr_inh = Corrosion current density in the presence of the inhibitor
-
Data Presentation and Interpretation
Table 1: Comparison of Inhibition Efficiencies of this compound-derived Schiff Bases
| Inhibitor | Concentration (mM) | Metal/Alloy | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3-PCPTC | 1.0 | Mild Steel | 1.0 M HCl | - | > 90 | [14][19][20] |
| 4-PCPTC | 1.0 | Mild Steel | 1.0 M HCl | - | < 90 | [14][19][20] |
| PBPM | ~1.5 (800 mg/L) | Mild Steel | 1.0 M HCl | 30 | 94.04 | [3] |
| PAM-4 | ~1.6 (1600 mg/L) | Mild Steel | 1.0 M HCl | 25 | 91.51 | [21] |
| 2-PCT | 1.0 | Q235 Steel | 1.0 M HCl | - | 95.38 | [22] |
Note: This table presents a summary of data from various sources and conditions may vary slightly between studies.
Visualization of Key Processes
Diagram 1: Synthesis of a Schiff Base from this compound
Caption: Synthesis of a Schiff base inhibitor.
Diagram 2: Mechanism of Corrosion Inhibition
Caption: Adsorption and protective film formation.
Diagram 3: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating inhibitor performance.
Quantum Chemical Insights
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relationship between the molecular structure of an inhibitor and its performance.[23][24][25][26][27] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be correlated with the inhibition efficiency. A higher EHOMO value is associated with a greater electron-donating ability of the molecule, leading to stronger adsorption on the metal surface. A lower ΔE value suggests higher reactivity of the inhibitor molecule. These theoretical calculations can guide the rational design of more effective corrosion inhibitors.
Conclusion and Future Outlook
This compound is a highly valuable and versatile platform for the development of effective corrosion inhibitors. The Schiff bases derived from this precursor have demonstrated excellent performance in mitigating the corrosion of various metals, particularly in acidic environments. The ease of synthesis and the ability to tailor their molecular structure make them attractive candidates for industrial applications.
Future research in this area should focus on the development of "green" corrosion inhibitors derived from this compound and naturally occurring amines, further enhancing their environmental friendliness. Additionally, a deeper understanding of the structure-property relationships through a synergistic combination of experimental and computational studies will pave the way for the design of next-generation, high-performance corrosion inhibitors.
References
- 1. "Pyridine and its derivatives as corrosion inhibitors" by Chandrabhan Verma, M. A. Quraishi et al. [digitalcommons.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. infinitalab.com [infinitalab.com]
- 12. researchgate.net [researchgate.net]
- 13. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 14. Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: a comparative study of experimental and theo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08170G [pubs.rsc.org]
- 15. content.ampp.org [content.ampp.org]
- 16. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: a comparative study of experimental and theoretical results - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Inhibition of mild steel corrosion in hydrochloric acid using two novel pyridine Schiff base derivatives: a comparative study of experimental and theoretical results | Semantic Scholar [semanticscholar.org]
- 21. icj-e.org [icj-e.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scite.ai [scite.ai]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Pyridinecarboxaldehyde
Welcome to the Technical Support Center for the purification of crude 2-Pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile synthetic intermediate.
Introduction to this compound and its Purification Challenges
This compound, also known as 2-formylpyridine, is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, crude this compound is often a complex mixture containing unreacted starting materials, byproducts, and degradation products. The inherent reactivity of the aldehyde functional group, coupled with the properties of the pyridine ring, presents unique challenges in its purification. This guide will address these challenges and provide practical solutions.
Older samples of this compound are often brown-colored due to impurities.[2][3] The compound is also sensitive to air and light, necessitating proper storage and handling to prevent degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from 2-picoline?
A1: The most common synthetic route to this compound is the oxidation of 2-picoline.[2][3] Impurities from this process typically include:
-
Unreacted 2-Picoline: Due to incomplete oxidation.
-
Picolinic Acid: Resulting from over-oxidation of the aldehyde.
-
Pyridine: A potential destruction product.[1]
-
2-Pyridylcarbinol: An intermediate in some oxidation processes.
-
Condensation Products: Such as 2-pyridoin, formed from the aldehyde.[1]
The presence and proportion of these impurities will depend on the specific oxidant and reaction conditions used.[1][2]
Q2: My this compound is turning brown/dark. What is causing this and how can I prevent it?
A2: The discoloration of this compound is a common issue, often indicative of impurity formation or degradation.[2][3] This can be caused by:
-
Air Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (picolinic acid), which can contribute to color.
-
Aldol-type Condensation Reactions: Aldehydes can undergo self-condensation, especially in the presence of acidic or basic impurities, leading to colored polymeric byproducts.
-
Light Sensitivity: Exposure to light can promote the formation of colored impurities.[4]
To prevent discoloration:
-
Store under an inert atmosphere: Keep the purified aldehyde under nitrogen or argon to minimize contact with oxygen.
-
Refrigerate: Store at 2-8°C to reduce the rate of degradation reactions.[1][4]
-
Protect from light: Use amber glass bottles for storage.[4]
-
Add an inhibitor: For long-term storage, the addition of a radical inhibitor like hydroquinone (typically at 50 ppm) can be effective.[4]
Q3: Can I use distillation to purify this compound? What are the key considerations?
A3: Yes, distillation is a primary method for purifying this compound. Due to its relatively high boiling point, vacuum distillation is preferred to prevent thermal degradation.
Key Considerations:
-
Vacuum: A moderate vacuum is necessary to lower the boiling point.
-
Temperature: Keep the distillation temperature as low as possible to minimize the risk of polymerization and decomposition.
-
Inert Atmosphere: Distilling under nitrogen can prevent oxidation.[5]
-
Boiling Chips/Stirring: Ensure smooth boiling to prevent bumping, which can be an issue with viscous crude mixtures.[6]
Q4: What is the bisulfite adduct purification method and when should I use it?
A4: This is a classical chemical method for separating aldehydes from other organic compounds.[7][8][9][10] this compound reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The non-aldehydic impurities remain in the solution. The aldehyde can then be regenerated from the adduct by treatment with a base (like sodium hydroxide) or an acid.
When to use it:
-
This method is particularly useful for removing significant amounts of non-aldehydic impurities that are difficult to separate by distillation.
-
It is effective for removing impurities that do not react with sodium bisulfite.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Troubleshooting Fractional Vacuum Distillation
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Impurities | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuating vacuum. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper equilibration on the column plates.[5]- Ensure a stable vacuum source and check for leaks in the system. |
| Product is Dark/Discolored | - Distillation temperature is too high, causing thermal degradation or polymerization.- Presence of oxygen in the system. | - Increase the vacuum to lower the boiling point.- Ensure the heating mantle is not set unnecessarily high.- Purge the distillation apparatus with nitrogen before starting and maintain a slow nitrogen bleed throughout the distillation. |
| Polymerization in the Distillation Flask | - High temperatures and/or presence of acidic or basic impurities catalyzing polymerization. | - Use a lower distillation temperature by applying a higher vacuum.- Consider a pre-purification step (e.g., a quick wash with a dilute, neutral buffer) to remove catalytic impurities.- Add a small amount of a polymerization inhibitor like hydroquinone to the distillation flask. |
| "Bumping" or Uncontrolled Boiling | - Lack of nucleation sites for smooth boiling.- High viscosity of the crude material. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.[6]- Ensure vigorous stirring if using a stir bar. |
Troubleshooting Bisulfite Adduct Purification
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Precipitated Adduct | - The adduct of this compound may have some solubility in the reaction mixture.- The sodium bisulfite solution is not saturated or has degraded. | - Cool the reaction mixture in an ice bath to decrease the solubility of the adduct.- Use a freshly prepared, saturated solution of sodium bisulfite.- If the adduct is water-soluble, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase. |
| Incomplete Regeneration of the Aldehyde | - Insufficient base or acid added to decompose the adduct.- The aldehyde is sensitive to the high pH used for regeneration. | - Monitor the pH during regeneration to ensure it is sufficiently basic (pH > 12 with NaOH) or acidic to decompose the adduct.- Work quickly and keep the solution cool during regeneration to minimize potential side reactions of the aldehyde. |
| Oily Product After Regeneration | - Incomplete extraction of the regenerated aldehyde from the aqueous layer. | - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).- Ensure thorough mixing during extraction. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC/Column | - Inappropriate solvent system (eluent).- Overloading the column. | - Systematically vary the polarity of the eluent. A common starting point is a mixture of hexanes and ethyl acetate.[11] Increase the proportion of the more polar solvent (ethyl acetate) to increase the Rf values.- Use a larger column or a smaller amount of crude material. A general rule of thumb is a 20-50 fold excess by weight of silica gel to the sample.[12] |
| Streaking of Spots on TLC/Column | - The compound is too polar for the chosen solvent system.- The sample is acidic or basic and is interacting strongly with the silica gel.- The sample was not applied in a concentrated band. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- For basic compounds like this compound, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.- Ensure the sample is dissolved in a minimal amount of a relatively non-polar solvent before loading onto the column. |
| Product Elutes with an Impurity | - The impurity has a very similar polarity to the product. | - Use a shallower solvent gradient during elution.- Try a different adsorbent (e.g., alumina, which can be basic, neutral, or acidic).[12]- Consider a different purification technique (e.g., distillation or bisulfite adduct formation) either before or after chromatography. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying this compound from less volatile impurities or small amounts of more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum source with a pressure gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Nitrogen or argon source
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Add the crude this compound and boiling chips or a stir bar to the round-bottom flask.
-
Connect the apparatus to the vacuum source and a nitrogen/argon inlet.
-
Slowly evacuate the system to the desired pressure (e.g., 1.73 kPa).
-
Begin heating the distillation flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate.[5]
-
Collect any low-boiling fractions in a separate receiving flask.
-
Collect the main fraction of this compound at the expected boiling point for the given pressure (e.g., 63–65 °C at 1.73 kPa).[13]
-
Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum and introducing nitrogen/argon.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is effective for separating this compound from non-aldehydic impurities.
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution (freshly prepared)
-
Methanol or another water-miscible solvent
-
Diethyl ether or other suitable organic solvent
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound in a minimal amount of methanol.[7]
-
Transfer the solution to a separatory funnel and add an excess of freshly prepared saturated aqueous sodium bisulfite solution.[7][8]
-
Shake the funnel vigorously for several minutes. A precipitate of the bisulfite adduct may form.
-
Add deionized water and an immiscible organic solvent (e.g., diethyl ether) and shake again.[7]
-
Separate the aqueous layer, which contains the dissolved or suspended bisulfite adduct. The organic layer contains the non-aldehydic impurities and can be discarded (or worked up to recover other components).
-
To regenerate the aldehyde, place the aqueous layer in a clean separatory funnel, add an equal volume of fresh organic solvent, and cool in an ice bath.
-
Slowly add 50% NaOH solution dropwise with swirling until the solution is strongly basic (pH > 12).[7]
-
Shake the funnel to extract the regenerated this compound into the organic layer.
-
Separate the organic layer and extract the aqueous layer a few more times with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Column Chromatography
This protocol is useful for separating impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal system will give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the elution process by spotting fractions on TLC plates and visualizing under a UV lamp.[11][14] this compound is UV active.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 107.11 | 181[15] |
| 2-Picoline | 93.13 | 128-129 |
| Picolinic Acid | 123.11 | 136-137 (decomposes) |
| Pyridine | 79.10 | 115 |
| 2-Pyridylcarbinol | 109.13 | 220-221 |
Note: Boiling points are at atmospheric pressure unless otherwise stated.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Troubleshooting Logic for Discolored Product
Caption: Troubleshooting guide for discolored this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. rsc.org [rsc.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: 2-Pyridinecarboxaldehyde Stability and Storage
Welcome to the technical support center for 2-Pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the longevity of the compound.
I. Understanding the Challenge: The Instability of this compound
This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and coordination chemistry.[1][2] However, its aldehyde functional group is susceptible to oxidation, which can lead to the formation of impurities, primarily 2-picolinic acid. This degradation can compromise the accuracy and reproducibility of your experimental results. The primary mechanism of this degradation is autoxidation , a free-radical chain reaction with atmospheric oxygen that is often initiated by light.[3][4][5][6]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the storage and use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned from a colorless/pale yellow liquid to a brown color. What happened, and can I still use it?
A1: A color change to brown is a common indicator of degradation.[1] This is often due to oxidation and the formation of polymeric impurities. The presence of these impurities can significantly impact your reaction yields and purity.
-
Expert Insight: While minor color changes might be acceptable for some non-critical applications, for high-purity work such as in drug development, it is strongly recommended to use a fresh, unopened bottle or to purify the aldehyde before use. The purity of the aldehyde is crucial as impurities can lead to undesirable side reactions or affect the stoichiometry of your reaction.
Q2: I've noticed a white precipitate in my bottle of this compound. What is it?
A2: The white precipitate is most likely 2-picolinic acid, the primary oxidation product of this compound. This confirms that the aldehyde has been exposed to air and has undergone oxidation.
-
Causality: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This process is accelerated by exposure to oxygen.
Q3: How can I confirm the purity of my stored this compound?
A3: Several analytical techniques can be used to assess the purity of your aldehyde:
-
Gas Chromatography (GC): This is an excellent method for quantifying the purity and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the aldehyde proton (around 10 ppm) and check for the presence of the carboxylic acid proton of 2-picolinic acid (which would appear further downfield and may be broad).
-
Infrared (IR) Spectroscopy: You can look for the characteristic aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the strong carbonyl (C=O) stretch (around 1700 cm⁻¹). The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) could indicate the presence of the carboxylic acid impurity.
Troubleshooting Common Storage Issues
Issue 1: Rapid degradation of the aldehyde even after opening a new bottle.
-
Root Cause: Improper handling and storage after the first use. The integrity of the compound is compromised once the factory seal is broken.
-
Solution: Implement a strict handling protocol. After first use, immediately purge the headspace of the bottle with an inert gas like nitrogen or argon before resealing.[7][8][9] This displaces the oxygen-containing air, which is the primary culprit for oxidation.
Issue 2: Inconsistent reaction results using the same bottle of this compound over time.
-
Root Cause: Gradual degradation of the aldehyde with each use. Every time the bottle is opened, it is exposed to atmospheric oxygen and moisture.
-
Solution: For critical applications, consider aliquoting the contents of a new bottle into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.
III. Best Practices for Storage and Handling
To prevent the oxidation of this compound, a multi-faceted approach to storage and handling is essential.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10][11][12] | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[7][8][9] | Displaces oxygen, a key reactant in the autoxidation process. |
| Light | Amber or Opaque Containers[7][13][14] | Protects the compound from light, which can initiate and accelerate autoxidation.[3][5] |
| Container | Tightly Sealed[7][10][11] | Prevents the ingress of atmospheric oxygen and moisture. |
Step-by-Step Protocol for Aliquoting and Storing this compound
This protocol is designed to be a self-validating system to ensure the long-term stability of your reagent.
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Gather the required materials: a new, sealed bottle of this compound, appropriately sized amber glass vials with PTFE-lined caps, a syringe and needle, and a source of dry inert gas (nitrogen or argon).
-
-
Inert Atmosphere:
-
Before opening the main bottle, flush the amber vials with the inert gas for a few minutes to displace any air.
-
Seal the vials with their caps.
-
-
Aliquoting:
-
Carefully open the main bottle of this compound.
-
Using a clean, dry syringe, draw the desired amount of the aldehyde.
-
Puncture the septum of a pre-flushed vial with the needle and dispense the aldehyde. A positive pressure of inert gas in the vial is ideal.
-
-
Final Purge and Sealing:
-
Before withdrawing the needle, briefly flush the headspace of the vial with the inert gas.
-
Withdraw the needle and immediately tighten the cap securely.
-
-
Labeling and Storage:
-
Clearly label each vial with the compound name, concentration (if diluted), and the date of aliquoting.
-
Store the vials at 2-8°C in the dark.
-
Workflow for Preventing Oxidation
The following diagram illustrates the decision-making process and workflow for ensuring the stability of this compound.
Caption: Decision workflow for handling and storing this compound.
IV. The Chemistry of Oxidation
The autoxidation of aldehydes like this compound is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination.[3][6]
-
Initiation: The reaction is initiated by the formation of a free radical. This can be triggered by light, heat, or the presence of metal ion impurities. An initiator abstracts a hydrogen atom from the aldehyde to form an acyl radical.
-
Propagation: The acyl radical reacts with molecular oxygen to form a peroxyacyl radical. This peroxyacyl radical can then abstract a hydrogen atom from another aldehyde molecule to form a peroxy acid and a new acyl radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.
The primary stable oxidation product is the corresponding carboxylic acid, in this case, 2-picolinic acid.
Caption: Simplified mechanism of this compound autoxidation.
By understanding the mechanisms of degradation and implementing rigorous storage and handling protocols, you can ensure the stability and reliability of your this compound for successful experimental outcomes.
V. References
-
Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET - this compound. 10
-
ECHA. Pyridine-2-carbaldehyde - Registration Dossier. 7
-
Santa Cruz Biotechnology. This compound 4-nitrophenylhydrazone - Safety Data Sheet. 15
-
ChemicalBook. (2025-08-02). This compound - Safety Data Sheet. 11
-
Jubilant Ingrevia. Safety Data Sheet - Pyridine-2-carbaldehyde. 12
-
Chemical Bull. (2025-07-01). Aldehydes In Aroma: Key Ingredients For Impactful Scents. 13
-
Thermo Fisher Scientific. (2012-09-10). SAFETY DATA SHEET - Pyridine-2-carboxaldehyde. 14
-
Pipzine Chemicals. This compound | Properties, Uses, Safety, Supplier China. 16
-
JoVE. (2023-04-30). Video: Radical Autoxidation. 3
-
MacDonald, J. A., et al. (2015). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au.
-
Allan Chemical Corporation. (2025-10-23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. 17
-
Sustainability Directory. Autoxidation of Aldehydes. 4
-
PubChem. This compound | C6H5NO | CID 14273. 18
-
RSC Publishing. Light-induced autoxidation of aldehydes to peracids and carboxylic acids. 5
-
Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. 8
-
The Proper Storage and Handling of Volatile Analytical Standards. 19
-
Benchchem. (2025-12). Atropaldehyde: Comprehensive Handling, Storage, and Application Guidelines for Researchers. 9
-
ResearchGate. The autoxidation of aldehydes. 20
-
Wikipedia. Autoxidation. 6
-
Chemistry Steps. PCC Oxidation Mechanism. 21
-
Wikipedia. Pyridine-2-carbaldehyde. 1
-
NIST. This compound - the NIST WebBook. 22
-
Thermo Fisher Scientific. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals. 23
-
Fisher Scientific. This compound 98.0+%, TCI America™. 24
-
The Good Scents Company. 2-pyridine carboxaldehyde, 1121-60-4. 25
-
Chem-Impex. This compound. 2
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Video: Radical Autoxidation [jove.com]
- 4. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. wcu.edu [wcu.edu]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. This compound | Properties, Uses, Safety, Supplier China | High Purity Pyridine-2-carboxaldehyde Manufacturer [pipzine-chem.com]
- 17. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. This compound [webbook.nist.gov]
- 23. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 24. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 25. 2-pyridine carboxaldehyde, 1121-60-4 [thegoodscentscompany.com]
Technical Support Center: Synthesis of 2-Pyridinecarboxaldehyde
Welcome to the comprehensive technical support guide for the synthesis of 2-Pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering insights into their causes and practical solutions.
Problem 1: Low yield of this compound when using oxidation of 2-picoline.
Question: My synthesis of this compound from 2-picoline resulted in a very low yield of the desired aldehyde, and I've isolated a significant amount of picolinic acid. What went wrong and how can I prevent this?
Answer: This is a classic case of over-oxidation. The methyl group of 2-picoline is susceptible to oxidation to both the aldehyde and the carboxylic acid. The formation of picolinic acid is a very common side reaction, especially with strong oxidizing agents.
Causality and Mechanism:
The oxidation of 2-picoline proceeds through the aldehyde intermediate. If the reaction conditions are too harsh or the oxidizing agent is not selective enough, the aldehyde will be further oxidized to the more stable carboxylic acid.
-
Oxidizing Agent: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) are known to favor the formation of picolinic acid.[1] Selenium dioxide (SeO₂) can also lead to the formation of picolinic acid, with some studies showing it as the main product.[2]
-
Reaction Temperature: Higher temperatures can promote over-oxidation.
-
Reaction Time: Prolonged reaction times can lead to the conversion of the desired aldehyde into the carboxylic acid.
Troubleshooting and Optimization:
To favor the formation of this compound, consider the following adjustments:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. While SeO₂ can be used, careful control of reaction conditions is crucial.[3] Catalytic methods are often preferred for better selectivity.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize over-oxidation.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as a significant amount of the aldehyde is formed and before it is consumed.
-
Alternative Multi-step Synthesis: A more controlled approach involves a multi-step synthesis:
-
Chlorination of 2-picoline to 2-(chloromethyl)pyridine.[4][5]
-
Hydrolysis of 2-(chloromethyl)pyridine to 2-pyridinemethanol.[4]
-
Oxidation of 2-pyridinemethanol to this compound using a mild oxidizing agent like manganese dioxide (MnO₂) or via a Swern or Dess-Martin oxidation. This multi-step approach often provides better control and higher yields of the aldehyde.
-
Problem 2: My product from the reduction of 2-cyanopyridine is contaminated with a basic impurity.
Question: I've synthesized this compound by the reduction of 2-cyanopyridine, but my final product is impure. I suspect the presence of a basic compound. What could it be and how do I remove it?
Answer: The most likely basic impurity is 2-picolinamide, formed from the hydrolysis of the starting material, or 2-picolylamine from over-reduction.
Causality and Mechanism:
-
Hydrolysis to 2-Picolinamide: The cyano group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide.[6][7][8] This can occur if there is water present in the reaction mixture or during the workup.
-
Over-reduction to 2-Picolylamine: Catalytic hydrogenation is a common method for reducing nitriles. If the reaction is not carefully controlled, the intermediate imine can be further reduced to the primary amine, 2-picolylamine.[9][10]
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the nitrile.
-
Control of Reducing Agent: When using catalytic hydrogenation, carefully control the stoichiometry of the hydrogen source and the reaction time. Using a poisoned catalyst (e.g., Lindlar's catalyst) can sometimes help to stop the reduction at the aldehyde stage.
-
Alternative Reducing Agents: Consider using reducing agents known for the partial reduction of nitriles to aldehydes, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Purification Strategy:
To remove basic impurities like 2-picolinamide or 2-picolylamine, an acidic wash during the workup is effective.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a dilute acid, such as 1M hydrochloric acid (HCl). The basic impurities will be protonated and move into the aqueous layer.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution to remove any residual acid, and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Problem 3: During workup of my reaction, I'm observing the formation of both an alcohol and a carboxylic acid from my product.
Question: After isolating my this compound, I attempted a purification that involved a basic wash. Now I seem to have a mixture containing 2-pyridinemethanol and picolinic acid. What happened?
Answer: You have likely induced a Cannizzaro reaction. This compound, being a non-enolizable aldehyde (it lacks α-hydrogens), will undergo disproportionation in the presence of a strong base.[1][11][12][13][14][15]
Causality and Mechanism:
The Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule. This results in one molecule being oxidized to the carboxylic acid and another being reduced to the alcohol.[1]
Troubleshooting and Prevention:
-
Avoid Strong Bases: During workup and purification, avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures.
-
Use Mild Bases for Neutralization: If a basic wash is necessary to remove acidic impurities, use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and perform the wash at low temperatures.
-
Purification via Bisulfite Adduct: A highly effective method for purifying this compound and avoiding the Cannizzaro reaction is through the formation of a sodium bisulfite adduct.[16][17][18][19] This adduct is a salt and can be separated from non-carbonyl impurities. The aldehyde can then be regenerated under mild acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The industrial production of this compound often starts with 2-picoline. One common route is the ammoxidation of 2-picoline to 2-cyanopyridine, followed by a controlled reduction to the aldehyde.[6] This multi-step process can be more cost-effective and avoids the use of highly toxic heavy metal oxidants.
Q2: How can I effectively purify this compound from picolinic acid?
A2: Separation of this compound from its over-oxidation product, picolinic acid, can be achieved by exploiting the acidic nature of the carboxylic acid.
-
Base Wash: During an extractive workup, washing the organic solution of the crude product with a mild base like sodium bicarbonate will convert the picolinic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase. The aldehyde will remain in the organic layer.
-
Chromatography: If the amount of picolinic acid is small, column chromatography on silica gel can be effective. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) will typically elute the less polar aldehyde first, followed by the more polar carboxylic acid.
-
Bisulfite Adduct Formation: As mentioned in the troubleshooting section, forming the bisulfite adduct of the aldehyde will allow for the separation from the non-carbonyl picolinic acid.[16][17][18][19]
Q3: What are the main side reactions to be aware of in a Sommelet synthesis of this compound?
A3: The Sommelet reaction converts a 2-picolyl halide to this compound using hexamine.[20][21][22][23][24] The primary side reaction is the formation of the corresponding primary amine, 2-picolylamine, via the Delépine reaction pathway. The outcome is highly dependent on the hydrolysis conditions of the intermediate quaternary ammonium salt.[21] Careful control of the hydrolysis step is necessary to favor the formation of the aldehyde.
Q4: Are there specific safety precautions I should take when working with this compound and its synthetic precursors?
A4: Yes, several safety precautions are essential:
-
This compound: It is harmful if swallowed and can cause skin and eye irritation.[8][25] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
2-Picoline: This is a flammable liquid with an unpleasant odor.[1][10] It is important to work in a well-ventilated area and away from ignition sources.
-
Selenium Dioxide: This is a highly toxic compound.[26][27][28] Extreme care should be taken to avoid inhalation of its dust or contact with skin. All manipulations should be performed in a fume hood.
-
Cyanides: 2-Cyanopyridine and other cyanide sources are highly toxic.[29][30] They should be handled with extreme caution, and procedures should be in place to neutralize any cyanide waste.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][25]
Experimental Protocols
Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol is a general method for purifying this compound from non-carbonyl impurities such as picolinic acid or unreacted 2-picoline.[16][17][18][19]
Materials:
-
Crude this compound
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of freshly prepared saturated sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct should form.
-
Allow the layers to separate. The bisulfite adduct will be in the aqueous layer or may precipitate at the interface.
-
-
Separation of Impurities:
-
Carefully separate the aqueous layer containing the adduct. If a solid has formed, it can be collected by filtration.
-
The organic layer, containing non-carbonyl impurities, can be discarded or further processed if it contains other valuable compounds.
-
Wash the isolated adduct (either the aqueous solution or the filtered solid) with a small amount of diethyl ether to remove any remaining organic impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous solution of the adduct (or the filtered solid dissolved in water) to a clean flask.
-
Slowly add a 5% sodium bicarbonate solution while stirring until the solution becomes basic (pH ~8-9). This will regenerate the aldehyde.
-
Transfer the mixture to a separatory funnel and extract the liberated this compound with several portions of diethyl ether.
-
-
Workup:
-
Combine the organic extracts.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Reaction Pathways and Side Reactions
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 7. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]
- 10. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 18. Workup [chem.rochester.edu]
- 19. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 22. organicreactions.org [organicreactions.org]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 25. helixchrom.com [helixchrom.com]
- 26. adichemistry.com [adichemistry.com]
- 27. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 29. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Optimizing Schiff Base Formation with 2-Pyridinecarboxaldehyde
Welcome to the technical support center for optimizing Schiff base formation involving 2-Pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important condensation reaction. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing you with the expertise to troubleshoot and optimize your syntheses effectively.
Introduction: The Versatility and Challenges of this compound
This compound is a valuable precursor for synthesizing Schiff bases, which are integral ligands in coordination chemistry and possess a wide range of biological activities.[1] The nitrogen atom in the pyridine ring, along with the azomethine (-C=N-) group, allows for the formation of stable metal complexes, making these compounds highly sought after in catalysis and materials science.[2][3]
However, the synthesis is not always straightforward. The reactivity of the pyridine nucleus and the equilibrium nature of the reaction can lead to challenges such as low yields, difficult purification, and unexpected side products.[4][5] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
Immediate Steps:
-
Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[5][6] According to Le Chatelier's principle, removing water will drive the equilibrium towards the product.
-
Solution: If your solvent is compatible, use a Dean-Stark trap to azeotropically remove water during the reaction. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture can be effective. Molecular sieves (3Å or 4Å) are also an excellent option, particularly for reactions run at room temperature.
-
-
Catalyst Efficiency: While some reactions proceed without a catalyst, many require acid or base catalysis to accelerate the rate-determining step, which is the dehydration of the carbinolamine intermediate.[6][7]
-
Solution: Introduce a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (pTSA). Be cautious with strong acids, as they can fully protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[6][8] For certain substrates, a weak base may also catalyze the dehydration step.[5] Pyridine-2-carboxylic acid has also been reported as an effective catalyst for this type of reaction.[9]
-
-
Reaction Time and Temperature: The kinetics of Schiff base formation can vary significantly based on the electronic properties of the amine.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature. Refluxing in a suitable solvent like ethanol or methanol is a common practice that often improves yields.[10] One study comparing methods found that refluxing in ethanol for 2 hours gave a significantly higher yield (83.5%) than stirring at ambient temperature (73.0%).[10]
-
Workflow for Optimizing Yield:
Caption: Workflow for troubleshooting low reaction yields.
Question 2: I'm observing significant side products. What are they and how can I prevent them?
Side product formation can complicate purification and reduce the yield of your desired Schiff base.
Common Side Products:
-
Dimerization/Oligomerization: Aliphatic aldehydes are particularly prone to polymerization, but aromatic aldehydes like this compound can also form side products, especially under harsh conditions.[5][6] In one documented case, the Schiff base formed from p-toluidine and this compound underwent an unusual dimerization to form a biphenyl system.[4][11]
-
Hydrolysis of the Product: The imine bond is susceptible to hydrolysis, especially in the presence of aqueous acid or base during workup.[6]
-
Prevention: Use anhydrous solvents and reagents. During the workup, avoid strong aqueous acids or bases. If an extraction is necessary, use neutral water or brine and quickly dry the organic layer.
-
Question 3: My product is an oil and difficult to purify. What purification strategies are recommended?
While many Schiff bases are crystalline solids, some can be oils or low-melting solids, which presents a purification challenge.[6]
Purification Techniques:
-
Crystallization: This is the most effective method if your compound can be induced to crystallize.
-
Strategy: Try a variety of solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, ethanol) and then add a poor solvent (e.g., hexane, diethyl ether) dropwise until turbidity persists. Cooling the mixture can then promote crystallization.
-
-
Column Chromatography: If crystallization fails, silica gel chromatography is the next logical step.
-
Strategy: The polarity of pyridine-containing Schiff bases means that a solvent system of moderate polarity is often required. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. Monitor the separation by TLC to find the optimal eluent mixture.
-
-
In-situ Formation for Complexes: If the ultimate goal is to form a metal complex, it is sometimes possible to generate the Schiff base in situ without isolating it. The amine and aldehyde are mixed in the presence of a metal salt, and the resulting complex is then isolated and purified.[12][13] This can be a highly effective strategy to bypass difficult purifications of the free ligand.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation?
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination (dehydration).[6][7]
-
Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule to form the final imine (Schiff base).
Caption: Simplified mechanism of Schiff base formation.
Q2: How do I choose the right solvent for my reaction?
The choice of solvent is critical and depends on the solubility of your reactants and the reaction temperature.
| Solvent | Polarity (Dielectric Constant) | Common Application Notes |
| Ethanol/Methanol | High (24.5 / 32.7) | Excellent general-purpose solvents. Good for reflux conditions.[10][14] |
| Toluene/Benzene | Low (2.4 / 2.3) | Ideal for reactions using a Dean-Stark trap for water removal. |
| Dichloromethane (DCM) | Medium (9.1) | Good for room temperature reactions; volatile and easy to remove. |
| Dimethylformamide (DMF) | High (36.7) | Used for less soluble reactants, often at higher temperatures.[15] |
Generally, polar protic solvents like ethanol are preferred as they can solvate the charged intermediates in the reaction mechanism.
Q3: What is the optimal pH for the reaction?
The reaction rate is highly pH-dependent. The optimal pH is typically mildly acidic, around 4-5.[8]
-
Too Acidic (Low pH): The amine nucleophile becomes protonated (R-NH₃⁺), making it non-nucleophilic and stopping the initial attack on the carbonyl group.[6][7]
-
Too Basic (High pH): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is the rate-determining step.[8]
Q4: How can I confirm the formation of the azomethine (-C=N-) bond?
Spectroscopic methods are essential for characterizing your product.
-
FT-IR Spectroscopy: Look for the appearance of a characteristic imine C=N stretching band, typically in the range of 1690-1620 cm⁻¹.[10] You should also see the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration from the primary amine.
-
¹H NMR Spectroscopy: The most diagnostic signal is the proton on the imine carbon (HC=N), which typically appears as a singlet in the δ 8-9 ppm region.[10]
-
¹³C NMR Spectroscopy: The imine carbon (C=N) will have a characteristic chemical shift in the δ 150-165 ppm range.[10]
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base via Reflux in Ethanol
This protocol is a robust starting point for many this compound reactions.[10]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Dissolve the aldehyde in absolute ethanol (approx. 0.2 M concentration).
-
Amine Addition: Add the primary amine (1.0 eq) to the solution. If the amine is a salt, neutralize it first with an appropriate base.
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis at Room Temperature with Dehydrating Agent
This method is suitable for heat-sensitive substrates.
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or Methanol).[4]
-
Dehydrating Agent: Add anhydrous sodium sulfate or magnesium sulfate (approx. 1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Workup: Filter off the dehydrating agent and wash it with a small amount of the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify as needed.
References
- 1. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, fluorescence and catalytic activity of some new complexes of unsymmetrical Schiff base of this compound with 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. wjpsonline.com [wjpsonline.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst | Semantic Scholar [semanticscholar.org]
- 10. Two facile synthetic methods for a Schiff base from 4-ethoxyaniline and this compound | Scientia Africana [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Navigating the Scale-Up of 2-Pyridinecarboxaldehyde Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up of reactions involving 2-Pyridinecarboxaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of transitioning your this compound reactions from the laboratory bench to pilot plant and beyond. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter, ensuring scientific integrity and providing actionable solutions.
Core Principles of this compound Scale-Up
Successfully scaling up reactions with this compound, a versatile building block in the pharmaceutical and agrochemical industries, hinges on a deep understanding of its reactivity and the physical challenges of large-scale processing.[1][2] The presence of the electron-deficient pyridine ring and the reactive aldehyde group dictates its chemical behavior, while factors like heat and mass transfer become critical at larger volumes.[3] This guide will equip you with the knowledge to anticipate and mitigate potential issues, ensuring a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Reagent Stability and Handling
Q: My this compound reagent has developed a yellow to brown color upon storage. Is it still usable for my scale-up reaction?
A: Discoloration of this compound is a common observation and is often due to the formation of impurities.[4] While older samples are frequently brown-colored, the suitability for your reaction depends on the specific impurities and the tolerance of your process. It is highly recommended to assess the purity of the reagent using methods like GC or NMR before use in a large-scale reaction. Key impurities to look for are the corresponding carboxylic acid (picolinic acid) from oxidation and potential oligomers. For critical applications, purification by distillation under reduced pressure may be necessary.[2] To prevent degradation, this compound should be stored in a cool, dry place, under an inert atmosphere (like nitrogen or argon), and protected from light.[2]
Q: What are the primary safety concerns when handling large quantities of this compound?
A: this compound is a flammable liquid and is harmful if swallowed or inhaled.[5] When handling large quantities, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[2] Ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source. An emergency plan should be in place to handle spills or accidental exposure.
Reaction Monitoring and Control
Q: We are observing a significant exotherm during the initial phase of our reaction. How can we manage this at a larger scale?
A: Many reactions involving this compound, such as Grignard additions or aldol condensations, can be highly exothermic.[6][7] Managing this heat release is critical to prevent thermal runaway, which can lead to side reactions, product degradation, and unsafe operating conditions.[8]
Several strategies can be employed for effective heat management:
-
Controlled Addition: The most common and effective method is to add one of the reactants (often the more reactive one, like a Grignard reagent) slowly and at a controlled rate to the reaction mixture. This allows the cooling system of the reactor to dissipate the heat as it is generated.
-
Jacket Cooling: Ensure your reactor has an efficient cooling jacket and that the coolant is at an appropriate temperature and flow rate to handle the heat load.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.
-
Semi-Batch or Continuous Flow Processing: For highly exothermic reactions, transitioning from a batch process to a semi-batch or continuous flow setup can offer superior heat management due to the smaller reaction volume at any given time.[8]
Q: How can we monitor the progress of our this compound reaction in real-time during a large-scale run?
A: Real-time monitoring is crucial for understanding reaction kinetics, identifying the endpoint, and ensuring consistent product quality. Process Analytical Technology (PAT) offers several powerful tools for this purpose:[9][10]
-
In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates by tracking their characteristic vibrational bands. This provides real-time kinetic data and can help identify the reaction endpoint without the need for sampling.
-
Online HPLC/UPLC-MS: For more complex reaction mixtures, an automated online sampling system connected to an HPLC or UPLC-MS can provide detailed information on the formation of products and the generation of impurities.[11]
By implementing PAT, you can move from a fixed-time process to one that is controlled based on real-time data, leading to improved consistency and efficiency.
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Symptom: The reaction stalls before all the this compound is consumed, resulting in a low yield of the desired product.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor Mixing/Mass Transfer Limitations | - Increase the agitation speed. - Evaluate the impeller design for the specific reaction viscosity and geometry. - Consider using a reactor with baffles to improve turbulence. | In a large reactor, inadequate mixing can lead to localized areas of low reactant concentration, effectively slowing down or stopping the reaction. This is particularly important in heterogeneous reactions or reactions with significant viscosity changes.[12][13] |
| Deactivation of Reagents or Catalysts | - Ensure all reagents are of high purity and catalysts are active. - If using a moisture-sensitive reagent (e.g., Grignard), verify anhydrous conditions. - For catalytic reactions, check for potential catalyst poisons in the starting materials or solvent. | Impurities in raw materials can have a significant impact on reaction performance at scale.[14] Moisture can quench organometallic reagents, and other impurities can inhibit catalysts. |
| Unfavorable Reaction Equilibrium | - For reversible reactions like imine formation, remove byproducts (e.g., water) as they are formed using a Dean-Stark trap or molecular sieves. - Use an excess of one reactant to drive the equilibrium towards the product side. | Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor more product formation. This is a common strategy for condensation reactions.[15][16] |
Issue 2: Formation of Unexpected Byproducts
Symptom: Analysis of the crude reaction mixture shows the presence of significant amounts of unknown impurities that were not observed at the lab scale.
Potential Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale | | :--- | :--- | | Thermal Degradation or Side Reactions due to Hot Spots | - Improve mixing to ensure uniform temperature distribution. - Lower the reaction temperature, if kinetically feasible. - Implement a more controlled addition of exothermic reagents. | Localized "hot spots" caused by poor heat dissipation can lead to side reactions with higher activation energies, which are not significant at the controlled temperatures of a lab-scale reaction.[10] | | Aldol Condensation Side Products | - If the reaction conditions are basic, consider lowering the temperature to disfavor the condensation step. - In some cases, a rapid work-up and isolation of the aldol addition product before it can eliminate water may be necessary. | this compound can undergo self-condensation or react with other enolizable carbonyl compounds present in the reaction mixture, especially under basic conditions.[17][18][19] | | Disproportionation (Cannizzaro Reaction) | - This is more likely to occur under strongly basic conditions and with non-enolizable aldehydes. While this compound is enolizable, this can be a competing pathway. - Use milder basic conditions or a different synthetic route if this is a major issue. | The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol. |
Experimental Protocols
Protocol 1: Scale-Up of an Aldol Condensation Reaction
This protocol provides a general framework for scaling up an aldol condensation between this compound and a ketone, with a focus on controlling side reactions.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
-
Reagent Charging:
-
Charge the reactor with the ketone and a suitable solvent (e.g., ethanol).
-
Begin agitation and cool the mixture to the desired reaction temperature (e.g., 10-15 °C) using the reactor jacket.
-
-
Controlled Addition:
-
Prepare a solution of the base (e.g., sodium hydroxide in water or ethanol) and this compound.
-
Add this solution dropwise to the stirred ketone solution over a period of 1-2 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed the setpoint by more than 2-3 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding a suitable acid (e.g., acetic acid or hydrochloric acid) until the mixture is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
-
Purification:
-
Purify the crude product by crystallization or column chromatography.
-
Diagrams
Logical Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. stepscience.com [stepscience.com]
- 11. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Imine formation-Typical procedures - operachem [operachem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. DFT investigations of the unusual reactivity of this compound in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in the Oxidation of 2-Methylpyridine
Welcome to the technical support center for the oxidation of 2-methylpyridine (also known as α-picoline). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields of the desired product, typically 2-pyridinecarboxylic acid (picolinic acid) or 2-methylpyridine N-oxide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific issues that can lead to diminished yields during the oxidation of 2-methylpyridine. Each problem is presented in a question-and-answer format, offering causal explanations and actionable solutions.
Issue 1: Incomplete Conversion of 2-Methylpyridine
Question: My reaction consistently shows a significant amount of unreacted 2-methylpyridine, even after extending the reaction time. What are the likely causes and how can I improve the conversion rate?
Answer: Incomplete conversion is a common hurdle and can stem from several factors related to reagent activity, reaction conditions, and the inherent reactivity of the starting material.
Causality and Solutions:
-
Insufficient Oxidant Potency or Stoichiometry:
-
Explanation: The most straightforward cause is an insufficient amount of the oxidizing agent or the use of a reagent that has degraded over time. Common oxidants like potassium permanganate (KMnO₄) can lose potency if not stored correctly.
-
Solution:
-
Verify Stoichiometry: Ensure you are using a sufficient molar excess of the oxidant. For strong oxidants like KMnO₄, a molar ratio of 2:1 or higher (oxidant:2-methylpyridine) is often required.
-
Use Fresh Reagents: Always use freshly opened or properly stored oxidizing agents. For KMnO₄, a vibrant purple color is indicative of its potency.
-
Consider a More Potent Oxidant: If using a milder oxidant like hydrogen peroxide (H₂O₂), a catalyst is often necessary to achieve reasonable reaction rates and conversions.[1][2]
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: Many oxidation reactions have a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution:
-
Increase Temperature: For permanganate oxidations, maintaining a temperature between 70-95°C is often effective.[3] Be cautious, as some oxidation reactions can be highly exothermic.[4]
-
Monitor and Control: Use a reaction setup that allows for precise temperature monitoring and control. For exothermic reactions, consider controlled addition of the oxidant to manage the heat generated.
-
-
-
Poor Solubility and Mass Transfer:
-
Explanation: If the 2-methylpyridine and the oxidant are not in the same phase or are not adequately mixed, the reaction rate will be limited by diffusion. This is particularly relevant in heterogeneous reactions.
-
Solution:
-
Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction to maximize the contact between reactants.
-
Solvent Selection: Choose a solvent system in which both the 2-methylpyridine and the oxidant have reasonable solubility. For permanganate oxidations, water is a common solvent.[3][5]
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to shuttle the oxidant into the organic phase where the 2-methylpyridine resides.
-
-
Issue 2: Formation of Undesired Byproducts and Over-oxidation
Question: I am observing the formation of significant byproducts, and I suspect over-oxidation is occurring. How can I improve the selectivity towards the desired product?
Answer: The formation of byproducts is a frequent cause of low yields. Over-oxidation, where the desired product is further oxidized, and side reactions are the primary culprits.
Causality and Solutions:
-
Over-oxidation to Pyridine and CO₂:
-
Explanation: Strong oxidizing agents like potassium permanganate can not only oxidize the methyl group but can also lead to the cleavage of the pyridine ring, resulting in the formation of pyridine and ultimately carbon dioxide.[6]
-
Solution:
-
Control Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product. Lowering the reaction temperature can also help to improve selectivity.
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, add it portion-wise or as a solution over a period of time.[5] This helps to maintain a lower instantaneous concentration of the oxidant, reducing the likelihood of over-oxidation.
-
-
-
Formation of N-Oxide:
-
Explanation: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of 2-methylpyridine N-oxide.[7] This is a common side reaction, especially when using peroxide-based oxidants.[1]
-
Solution:
-
Choice of Oxidant: If N-oxide formation is a significant issue, consider using an oxidant that is less prone to oxidizing the pyridine nitrogen.
-
pH Control: The propensity for N-oxide formation can be influenced by the reaction pH. In some cases, performing the oxidation under acidic or basic conditions can favor the desired oxidation pathway.
-
-
-
Formation of Aldehyde Intermediate:
-
Explanation: The oxidation of the methyl group to a carboxylic acid proceeds through an aldehyde intermediate (2-pyridinecarboxaldehyde).[6] In some cases, this intermediate can accumulate if the second oxidation step is slow.
-
Solution:
-
Ensure Sufficient Oxidant: Make sure enough oxidant is present to drive the reaction to the carboxylic acid.
-
Optimize Reaction Conditions: Adjusting the temperature or reaction time may be necessary to facilitate the oxidation of the aldehyde to the carboxylic acid.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: My crude yield is low, and I am struggling to isolate a pure product from the reaction mixture. What are the best practices for workup and purification?
Answer: The high solubility of picolinic acid in water and the presence of inorganic salts from the oxidant can complicate the isolation process.[3]
Causality and Solutions:
-
High Water Solubility of Picolinic Acid:
-
Explanation: Picolinic acid is highly soluble in water, making its extraction from aqueous reaction mixtures challenging.[3]
-
Solution:
-
Acidification and Extraction: After filtering off the manganese dioxide (in the case of KMnO₄ oxidation), the aqueous filtrate should be acidified to the isoelectric point of picolinic acid (around pH 3.2) to minimize its water solubility.[3] Subsequent extraction with an appropriate organic solvent (e.g., ethanol, benzene) can then be performed.[3][5]
-
Evaporation and Extraction of Residue: An alternative is to concentrate the acidified filtrate to a smaller volume or even to dryness and then extract the residue with a suitable organic solvent like absolute ethanol.[3][5]
-
-
-
Contamination with Inorganic Salts:
-
Explanation: The use of oxidants like KMnO₄ results in the formation of inorganic byproducts (e.g., manganese dioxide, potassium salts) that can co-precipitate with the product or remain in the aqueous phase, complicating purification.
-
Solution:
-
Thorough Washing: Ensure the filtered manganese dioxide is washed thoroughly with hot water to recover any adsorbed product.[5]
-
Recrystallization: The isolated crude product can be purified by recrystallization from a suitable solvent to remove inorganic impurities.
-
Isolation as a Salt: Picolinic acid can be isolated as its hydrochloride salt by passing dry hydrogen chloride gas through an ethanolic solution of the extracted product.[5] It can also be precipitated as an insoluble copper salt, which is then decomposed to yield the free acid.[3]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for oxidizing 2-methylpyridine to picolinic acid?
A1: The oxidation of 2-methylpyridine with potassium permanganate (KMnO₄) in an alkaline aqueous solution is a well-established and frequently used method.[3][4][5][8] While it can present challenges with product isolation, it is a robust and scalable procedure.
Q2: Can I use hydrogen peroxide to oxidize 2-methylpyridine?
A2: Yes, hydrogen peroxide can be used as an oxidant for 2-methylpyridine. However, this reaction typically requires a catalyst to proceed at a reasonable rate and to achieve good yields.[1][2] The primary product of this reaction is often the 2-methylpyridine N-oxide, which can be a useful intermediate for further functionalization.[7]
Q3: Are there catalytic methods for the oxidation of 2-methylpyridine?
A3: Yes, various catalytic systems have been developed for the oxidation of 2-methylpyridine. These include vapor-phase oxidation over modified vanadium oxide catalysts and liquid-phase oxidations using transition metal catalysts.[9][10] Catalytic methods can offer advantages in terms of selectivity and milder reaction conditions.
Q4: My reaction is very exothermic. How can I control it safely?
A4: Exothermic reactions require careful management to prevent runaways.[4][11] Key safety measures include:
-
Controlled Addition of Reagents: Add the oxidant slowly and in portions to manage the rate of heat generation.
-
Efficient Cooling: Use an ice bath or a cooling mantle to dissipate the heat produced.
-
Dilution: Running the reaction in a more dilute solution can help to absorb the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): A simple and effective way to track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative information on the conversion and the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
III. Experimental Protocols and Data
Table 1: Comparison of Common Oxidation Methods for 2-Methylpyridine
| Oxidant/Method | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous, alkaline, 70-95°C[3] | Readily available, well-established | Can lead to over-oxidation, difficult product isolation[3] |
| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., metal complexes)[1] | "Greener" oxidant | Often requires a catalyst, may favor N-oxide formation[1][7] |
| Catalytic Air/O₂ Oxidation | Vapor phase, vanadium oxide catalyst[9][10] | High atom economy, continuous process | Requires specialized equipment, high temperatures |
| Nitric Acid (HNO₃) | Concentrated, high temperature | Effective for some pyridine derivatives | Harsh conditions, generation of NOx gases |
Protocol: Oxidation of 2-Methylpyridine with Potassium Permanganate
This protocol is adapted from established literature procedures.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine in water.
-
Oxidant Addition: While stirring, add potassium permanganate to the solution in portions. The addition should be controlled to maintain the reaction temperature below 100°C.
-
Reaction: Heat the mixture on a steam bath until the purple color of the permanganate disappears.
-
Workup:
-
Cool the reaction mixture and filter off the brown manganese dioxide precipitate.
-
Wash the manganese dioxide thoroughly with hot water and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution to approximately pH 3.2 with hydrochloric acid. .
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethanol). .
-
-
Purification:
-
Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent.
-
The crude picolinic acid can be further purified by recrystallization.
-
Diagrams
Troubleshooting Workflow for Low Yields
Caption: A flowchart for diagnosing and resolving low yields in 2-methylpyridine oxidation.
Reaction Pathway and Potential Byproducts
Caption: The oxidation pathway of 2-methylpyridine and common side reactions.
IV. References
-
2-Methylpyridine functionalization via the N-oxide strategy. ResearchGate. Available at: --INVALID-LINK--
-
Picolinic acid recovery. Google Patents. Available at: --INVALID-LINK--
-
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal. Available at: --INVALID-LINK--
-
Modelling of the reaction of N-oxidation of 2-methylpyridine using hydrogen peroxide and a complex metal catalyst. Universitat Ramon Llull. Available at: --INVALID-LINK--
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: --INVALID-LINK--
-
What is the best procedure to oxidize 2-methylpyridine to the corresponding acid in high yield? ResearchGate. Available at: --INVALID-LINK--
-
Picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
2-Methylpyridine: Properties, Production process and Uses. ChemicalBook. Available at: --INVALID-LINK--
-
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: --INVALID-LINK--
-
Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing. Available at: --INVALID-LINK--
-
Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Available at: --INVALID-LINK--
-
2-Methylpyridine. Wikipedia. Available at: --INVALID-LINK--
-
2-METYLPYRIDINE N-OXIDATION RUNAWAY STUDIES. Texas A&M University. Available at: --INVALID-LINK--
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: --INVALID-LINK--
-
Oxidation of methyl-pyridines. Google Patents. Available at: --INVALID-LINK--
-
2Methylpyridine N-oxidation runaway studies. ResearchGate. Available at: --INVALID-LINK--
-
Optimizing reaction conditions for the oxidation of 2-(p-chlorobenzyl)pyridine. Benchchem. Available at: --INVALID-LINK--
-
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. Available at: --INVALID-LINK--
References
- 1. merit.url.edu [merit.url.edu]
- 2. Maleic anhydride derivatives as catalysts for N -oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05962J [pubs.rsc.org]
- 3. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 9. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of 2-Pyridinecarboxaldehyde Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Pyridinecarboxaldehyde. Our focus is on providing clear, actionable, and scientifically grounded information to ensure laboratory safety and regulatory compliance.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous chemical with multiple risk factors. The primary hazards include:
-
Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air upon intense heating.[1]
-
Toxicity: It is harmful if swallowed and fatal if inhaled.[2]
-
Corrosivity: It causes severe skin burns and serious eye damage.[2]
-
Sensitization: It may cause an allergic skin reaction.[2]
-
Aquatic Hazard: It is toxic to aquatic life.[2]
2. What are the appropriate storage conditions for this compound?
To maintain chemical stability and ensure safety, this compound should be stored in a tightly closed, original container in a dry, cool, and well-ventilated area.[3][4] It is sensitive to light, air, and heat, so storage under an inert gas (like nitrogen) and in a brown-glass or stainless steel receptacle is recommended.[1][4][5] The recommended storage temperature is between 2-8°C (refrigerator).[3][6]
3. What personal protective equipment (PPE) is mandatory when handling this compound?
A thorough risk assessment should guide PPE selection. However, the following provides a strong baseline for safe handling:
| Body Part | Recommended PPE | Specification/Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[7] |
| Hands | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Breakthrough time and glove thickness should be appropriate for the duration of the task.[8] |
| Body | Fire/flame resistant and impervious clothing, such as a lab coat or a chemical-resistant suit. | The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[7] |
| Respiratory | A full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary if vapors or aerosols are generated or if working outside of a fume hood. | Use a NIOSH or European Standard EN 149 approved respirator.[1] |
4. What materials are incompatible with this compound?
To prevent dangerous reactions, avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][9]
Troubleshooting Guide
This section provides direct answers to specific issues that may arise during experimentation.
Scenario 1: Accidental Spill
Question: I've spilled a small amount of this compound on the lab bench. What is the correct procedure for cleanup?
Answer:
For small, manageable spills within a fume hood:
-
Alert and Ventilate: Immediately inform colleagues in the vicinity and ensure the fume hood sash is lowered to the appropriate working height to maximize ventilation.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[1]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Waste Disposal: Seal and label the hazardous waste container and dispose of it according to your institution's established procedures.[10]
For large spills, or any spill outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EH&S) department.[11]
Workflow for Spill Management
Caption: Decision workflow for managing a this compound spill.
Scenario 2: Accidental Exposure
Question: What are the immediate first aid measures if I get this compound on my skin or in my eyes?
Answer:
Immediate and thorough action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9] Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[9]
Waste Disposal Protocol
The disposal of this compound waste is strictly regulated. All waste must be managed as hazardous waste in compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][10][12][13]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound (e.g., unused product, absorbent materials from spills, contaminated gloves, and labware) must be collected in a dedicated and compatible hazardous waste container.[3] Do not mix with other waste streams.[3]
-
Container Labeling: The waste container must be kept tightly closed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., Flammable, Corrosive, Toxic).[7]
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area must be secure and separate from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal company.[10] Under no circumstances should this compound or its waste be disposed of down the drain. [3]
Waste Stream Compatibility
| Waste Stream | Compatible with this compound Waste? | Rationale |
| Aqueous Waste | No | This compound is not fully miscible and can form a separate, hazardous layer. |
| Halogenated Solvents | No | To prevent potentially hazardous and unknown reactions, aldehyde waste should be segregated. |
| Non-Halogenated Solvents | Not Recommended | Best practice dictates keeping aldehyde waste streams separate to avoid creating complex mixtures that are difficult and costly to dispose of. |
| Solid Waste (non-contaminated) | No | Any solid materials, such as gloves or absorbent pads, that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly. |
References
- 1. This compound(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. geneseo.edu [geneseo.edu]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
Technical Support Center: Enhancing Selectivity in Nucleophilic Additions to 2-Pyridinecarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting and improving the selectivity of nucleophilic additions to 2-pyridinecarboxaldehyde. The unique electronic and steric properties of this substrate often present challenges in achieving high diastereoselectivity or enantioselectivity. Here, we address common issues in a question-and-answer format, explaining the causality behind experimental choices to empower you to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic addition to this compound is resulting in a nearly 1:1 mixture of diastereomers. What is the primary factor governing selectivity in this system?
A1: The initial lack of stereoselectivity often stems from the competing influence of steric hindrance and chelation control. The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating with the metal cation of the nucleophilic reagent (e.g., Grignard or organolithium reagents) or a Lewis acid additive. This coordination, or chelation, can lock the conformation of the aldehyde, leading to a preferred direction of nucleophilic attack.
However, in the absence of strong chelation, the reaction may be governed by non-chelation models like the Felkin-Anh model, where steric hindrance dictates the trajectory of the incoming nucleophile.[1][2] The pyridine ring itself is a sterically demanding substituent. The final diastereomeric ratio is a result of the delicate balance between these two competing pathways.
To diagnose the dominant pathway in your system, consider the following:
-
The nature of the metal cation: "Hard" cations like Mg²⁺ or Zn²⁺ are more likely to participate in chelation than "soft" cations.
-
The solvent: Coordinating solvents can compete with the pyridine nitrogen for the metal cation, disrupting chelation.
-
The presence of Lewis acid additives: These can either enhance or disrupt chelation depending on their identity.
Q2: How can I intentionally promote chelation control to favor a specific diastereomer?
A2: To enhance chelation control, you need to create a rigid, five-membered chelate ring involving the pyridine nitrogen, the carbonyl oxygen, and a suitable metal center. [2][3] This forces the nucleophile to attack from the less hindered face of this rigidified structure.
Here is a general protocol to promote chelation-controlled addition:
Experimental Protocol: Promoting Chelation Control
-
Choice of Lewis Acid: Employ a Lewis acid known to be a good chelating agent. Examples include MgBr₂, ZnBr₂, TiCl₄, and SnCl₄.[3] Avoid non-chelating Lewis acids like BF₃·OEt₂ if your goal is to maximize chelation.[3]
-
Solvent Selection: Use non-coordinating solvents such as toluene or dichloromethane. Ethereal solvents like THF can sometimes compete for coordination with the Lewis acid, so their effect should be evaluated.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to increase the stability of the chelate complex and enhance selectivity.
-
Order of Addition:
-
Dissolve the this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired low temperature.
-
Add the chelating Lewis acid and stir for a period (e.g., 15-30 minutes) to allow for pre-complexation.
-
Slowly add the nucleophile (e.g., Grignard reagent, organozinc reagent) dropwise to the reaction mixture.
-
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).
The following diagram illustrates the principle of chelation control:
Caption: Chelation control workflow for enhanced diastereoselectivity.
Q3: My attempts to use a Lewis acid resulted in a complex mixture of products and low yield. What could be going wrong?
A3: The issue likely lies in the choice and stoichiometry of the Lewis acid, or potential side reactions. The pyridine nitrogen can be activated by Lewis acids, potentially leading to undesired pathways.[4][5]
Troubleshooting Steps:
-
Lewis Acid Strength: A very strong Lewis acid might over-activate the pyridine ring, making it susceptible to nucleophilic aromatic substitution or other side reactions. Consider using a milder Lewis acid.
-
Stoichiometry: Using an excess of the Lewis acid can lead to the formation of multiple complex species in solution, resulting in poor selectivity. A systematic screening of the Lewis acid stoichiometry (from catalytic to stoichiometric amounts) is recommended.
-
Substrate Modification: The electronic properties of the this compound can influence its reactivity. Electron-withdrawing or -donating groups on the pyridine ring can affect the Lewis basicity of the nitrogen and the electrophilicity of the carbonyl carbon.[6]
-
Order of Reagent Addition: As mentioned in Q2, pre-forming the aldehyde-Lewis acid complex before adding the nucleophile can often lead to a cleaner reaction.[6]
The following workflow can help you troubleshoot low yields and poor selectivity when using Lewis acids:
Caption: Troubleshooting workflow for Lewis acid-mediated additions.
Q4: I am trying to achieve an asymmetric addition to this compound. What are the key considerations for achieving high enantioselectivity?
A4: Achieving high enantioselectivity requires the use of a chiral catalyst or auxiliary that can effectively control the facial selectivity of the nucleophilic attack. The principles are similar to diastereoselective additions but with the added layer of a chiral environment.
Key Strategies for Asymmetric Additions:
-
Chiral Lewis Acid Catalysis: Employ a chiral Lewis acid that can coordinate to the this compound, creating a chiral environment around the carbonyl group. The choice of the chiral ligand is crucial.
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be effective in activating the aldehyde and directing the nucleophilic attack.[7] This approach avoids the use of metals.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the aldehyde can provide excellent stereocontrol. The auxiliary is typically removed in a subsequent step.
Data on Lewis Acid Screening for Chelation vs. Non-Chelation Control:
| Lewis Acid | Predominant Model | Typical Outcome | Reference |
| MgBr₂ | Chelation | Favors "Cram-chelate" product | [3] |
| ZnBr₂ | Chelation | Favors "Cram-chelate" product | [3] |
| TiCl₄ | Chelation | Favors "Cram-chelate" product | [3] |
| SnCl₄ | Chelation | Favors "Cram-chelate" product | [3] |
| BF₃·OEt₂ | Non-Chelation (Felkin-Anh) | Favors "Felkin-Anh" product | [3] |
This table summarizes how the choice of Lewis acid can dictate the reaction pathway.[3] For asymmetric synthesis, a chiral version of a chelating Lewis acid would be a logical starting point.
Q5: Can you explain the difference between the Felkin-Anh and the Cram Chelate models in the context of this compound?
A5: Both models predict the stereochemical outcome of nucleophilic additions to chiral aldehydes, but they are based on different controlling factors.
-
Felkin-Anh Model (Non-Chelation): This model is based on minimizing steric interactions in the transition state.[1][8] It assumes that the largest substituent on the alpha-carbon orients itself perpendicular to the carbonyl group. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group and past the smallest group.[3] In the case of this compound, the pyridine ring is the largest substituent.
-
Cram Chelate Model: This model applies when a chelating group (like the nitrogen in the pyridine ring) is present at the alpha-position.[3][9] A Lewis acid or the metal from the nucleophile forms a five-membered ring with the carbonyl oxygen and the chelating heteroatom. This locks the conformation, and the nucleophile attacks from the less hindered face of this rigid chelate.[2][3] This often leads to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.[10]
The interplay between these two models is what makes predicting the stereochemical outcome for this compound challenging and highlights the importance of carefully controlling the reaction conditions.
The following diagram illustrates the two competing models:
Caption: Competing Felkin-Anh and Cram Chelate models.
By understanding and manipulating the factors that favor either chelation or non-chelation control, researchers can effectively steer the stereochemical outcome of nucleophilic additions to this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 2-Pyridinecarboxaldehyde in Different Solvent Systems
Welcome to the technical support center for 2-Pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvent systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
I. Understanding the Stability of this compound: An Overview
This compound, a versatile building block in pharmaceutical and agrochemical synthesis, is an aromatic aldehyde with a pyridine ring, enhancing its reactivity.[1][2] Its aldehyde group is susceptible to nucleophilic attack, making it a valuable reagent in forming Schiff bases and other derivatives.[3] However, this reactivity also contributes to its instability under certain conditions. Older samples often appear brown due to impurities formed upon degradation.[3] Understanding the factors that influence its stability is paramount for its effective use in research and development.
Key factors affecting stability include the choice of solvent, pH, temperature, and exposure to light and air.[4][5][6] This guide will delve into these aspects to provide you with actionable insights for your experimental workflows.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound solutions.
Q1: What are the recommended solvents for dissolving this compound for short-term and long-term storage?
A1: For optimal stability, especially for long-term storage, aprotic solvents are generally preferred over protic solvents.
-
Recommended for Long-Term Storage (Stock Solutions):
-
Anhydrous Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that can dissolve this compound effectively.[7] Its aprotic nature minimizes the risk of hemiacetal formation that can occur with alcohol-based solvents. Solutions in anhydrous DMSO, when stored properly (see Q2), are expected to have a longer shelf life.
-
Anhydrous Acetonitrile (ACN): Acetonitrile is another suitable polar aprotic solvent.
-
-
Acceptable for Short-Term Use (Working Solutions):
-
Ethanol: this compound is soluble in ethanol.[4] However, as a protic solvent, ethanol can reversibly react with the aldehyde group to form a hemiacetal.[8][9] This may not be an issue for immediate use in a reaction where the aldehyde is consumed, but it is not ideal for storage.
-
Water (with caution): this compound is miscible with water.[4][5] However, in aqueous solutions, it can form a hydrate (gem-diol), which exists in equilibrium with the aldehyde.[10] The stability in aqueous solutions is also highly pH-dependent (see Q3). Therefore, aqueous solutions should be prepared fresh and used promptly.
-
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: Proper storage is critical to prevent degradation.
-
Neat Compound: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[4] It is sensitive to light and air.[5][6] Recommended storage is in a cool (2-8 °C), dry, and dark place.[4]
-
Solutions:
-
Temperature: Store solutions at 2-8 °C or for longer-term storage at -20 °C or -80 °C.[4]
-
Atmosphere: Solutions should be stored in vials with tight-fitting caps, and the headspace can be flushed with an inert gas before sealing.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[6]
-
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: What are the visible signs of this compound degradation?
A4: A noticeable color change is the primary indicator of degradation. Pure this compound is a colorless to pale yellow liquid.[1] The appearance of a yellow to brown color suggests the formation of degradation products, which are often polymeric or oxidized species.[3] For solutions, a similar color change or the formation of a precipitate can indicate degradation.
Q5: Can I use this compound that has turned yellow or brown?
A5: It is generally not recommended to use discolored this compound for reactions that are sensitive to impurities or require precise stoichiometry. The presence of degradation products can lead to side reactions, lower yields, and difficulty in product purification. For applications where high purity is critical, it is best to use a fresh, colorless to pale yellow sample.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction | 1. Degraded this compound: The starting material may have been compromised due to improper storage. | 1. Use a fresh bottle of this compound or purify the existing stock if possible. Always check the appearance of the compound before use. |
| 2. Instability in the reaction solvent: The chosen solvent may be promoting degradation or side reactions. | 2. Consider switching to a more inert, aprotic solvent. If a protic solvent is necessary, add the this compound to the reaction mixture immediately after preparation of its solution. | |
| Inconsistent results between experiments | 1. Variability in solution stability: Solutions prepared and stored for different lengths of time may have varying concentrations of the active aldehyde. | 1. Prepare fresh solutions of this compound for each experiment or for a set of experiments conducted on the same day. Avoid using old stock solutions. |
| 2. Presence of water: Trace amounts of water in aprotic solvents can lead to hydrate formation. | 2. Use anhydrous solvents and handle them under an inert atmosphere to minimize moisture contamination. | |
| Solution of this compound changes color over time | 1. Oxidation: The aldehyde is being oxidized by atmospheric oxygen. | 1. Store solutions under an inert gas (argon or nitrogen). Prepare smaller batches of solution that will be used up quickly. |
| 2. Light-induced degradation: Exposure to light can promote degradation.[6] | 2. Store solutions in amber vials or protect them from light. | |
| 3. Reaction with the solvent: The solvent itself may be reacting with the aldehyde, especially at elevated temperatures. | 3. Choose a more stable solvent system and store at a lower temperature. |
IV. Experimental Protocol: Preparation and Handling of a this compound Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound with a focus on maintaining its stability.
Materials:
-
This compound (colorless to pale yellow liquid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Micropipette and sterile, filtered tips
Procedure:
-
Preparation of the Workspace: Work in a clean, dry area, preferably in a fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the amber vial with a gentle stream of inert gas for 1-2 minutes to displace any air and moisture.
-
Solvent Transfer: Using a dry syringe or micropipette, transfer the desired volume of anhydrous DMSO into the purged vial.
-
Adding this compound: Carefully and quickly, add the required amount of this compound to the DMSO. The high reactivity of the aldehyde warrants swift handling to minimize exposure to air.
-
Mixing: Cap the vial tightly and gently swirl or vortex until the aldehyde is completely dissolved.
-
Storage:
-
Flush the headspace of the vial with inert gas before tightly sealing the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at 2-8 °C for short-term storage (up to a few weeks) or at -20 °C or -80 °C for longer-term storage.
-
Before use, allow the frozen solution to thaw completely and come to room temperature.
-
V. Visualization of Concepts
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your experiment involving this compound.
Caption: Solvent selection workflow for this compound.
Potential Degradation Pathways
This diagram illustrates the primary potential degradation pathways for this compound in different solvent systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinecarboxaldehyde Isomers
For researchers, medicinal chemists, and professionals in drug development, the pyridinecarboxaldehydes are indispensable C₆ scaffolds. Their utility stems from the dual functionality of an electrophilic aldehyde group and a nucleophilic pyridine nitrogen, making them versatile building blocks for everything from complex ligands to pharmaceutical agents.[1] However, the positional isomerism of the aldehyde group relative to the ring nitrogen dramatically alters the molecule's electronic landscape, leading to significant, and often strategically important, differences in reactivity.
This guide provides an in-depth comparison of 2-, 3-, and 4-pyridinecarboxaldehyde, moving beyond simple catalog data to explain the causality behind their reactivity profiles. We will synthesize spectroscopic evidence and data from key synthetic transformations to provide a clear, experimentally grounded framework for selecting the optimal isomer for your specific application.
Part 1: The Foundation of Reactivity: Electronic and Steric Effects
The reactivity of the aldehyde group in pyridinecarboxaldehydes is fundamentally governed by the electron-withdrawing nature of the pyridine ring. The nitrogen atom exerts both an inductive effect (-I) and a resonance (or mesomeric) effect (-M), but the magnitude and interplay of these effects differ depending on its position.
-
4-Pyridinecarboxaldehyde (para): In this isomer, the nitrogen atom is positioned para to the aldehyde. This allows for a powerful electron-withdrawing resonance effect (-M) that extends throughout the π-system, in addition to a strong inductive pull (-I). This synergistic effect significantly depletes electron density from the carbonyl carbon, rendering it highly electrophilic and thus highly susceptible to nucleophilic attack.
-
2-Pyridinecarboxaldehyde (ortho): Similar to the 4-isomer, the ortho position allows for strong -M and -I effects, which activate the carbonyl group. However, the proximity of the nitrogen's lone pair of electrons to the aldehyde group introduces two unique factors. First, it creates steric hindrance, which can impede the approach of bulky nucleophiles. Second, the nitrogen can participate in intramolecular hydrogen bonding or chelation with reagents or intermediates, which can either stabilize or destabilize transition states depending on the reaction conditions.[1][2]
-
3-Pyridinecarboxaldehyde (meta): When the nitrogen is in the meta position, its ability to withdraw electron density via resonance is significantly diminished. The primary electronic influence is the inductive effect (-I).[1] Consequently, the carbonyl carbon in the 3-isomer is considerably less electron-deficient—and therefore less reactive toward nucleophiles—than in the 2- and 4-isomers.
The following diagram illustrates the key resonance contributors that demonstrate the delocalization of positive charge onto the carbonyl carbon in the 2- and 4-isomers, an effect absent in the 3-isomer.
Caption: Resonance structures illustrating electron withdrawal.
Part 2: Comparative Analysis from Experimental Data
The theoretical electronic effects manifest clearly in experimental observations. We can quantify the relative electrophilicity and reactivity of the isomers through spectroscopic data and performance in canonical organic reactions.
Spectroscopic Evidence: ¹H NMR Chemical Shifts
The chemical shift of the aldehydic proton is a sensitive probe of the electronic environment of the carbonyl group. A greater downfield shift (higher ppm) indicates a more deshielded proton, which correlates with a more electron-deficient and, therefore, more electrophilic carbonyl carbon.[3]
| Isomer | Aldehyde Proton (CHO) Shift (ppm in CDCl₃) | Aldehyde Proton (CHO) Shift (ppm in DMSO-d₆) |
| This compound | ~10.09[4] | ~10.24[4] |
| 3-Pyridinecarboxaldehyde | ~10.15[5] | ~10.14[5] |
| 4-Pyridinecarboxaldehyde | ~10.11[6] | ~10.33[6] |
Analysis: In the highly polar solvent DMSO, which can disrupt intramolecular interactions, the trend is clear: 4- > 2- > 3- . The aldehyde proton of 4-pyridinecarboxaldehyde is the most deshielded, confirming it has the most electrophilic carbonyl carbon. The 3-isomer is the least deshielded, consistent with the weaker electronic withdrawal at the meta position.
Reactivity in Carbon-Carbon Bond-Forming Reactions
The ultimate test of reactivity lies in synthetic performance. We will compare the isomers in the Knoevenagel condensation, a classic reaction that hinges on the nucleophilic attack of an active methylene compound at the carbonyl carbon.[7]
A study on the catalyst-free Knoevenagel condensation between pyridinecarboxaldehydes and malononitrile in a water/ethanol mixture provides an excellent direct comparison of intrinsic reactivity.[8]
| Isomer | Reaction Time (min) with Malononitrile | Yield (%) |
| This compound | 20 | 96 |
| 3-Pyridinecarboxaldehyde | 35 | 92 |
| 4-Pyridinecarboxaldehyde | 15 | 98 |
Analysis: The experimental data strongly validates our theoretical framework.
-
4-Pyridinecarboxaldehyde is the most reactive, affording the highest yield in the shortest time. This is a direct consequence of the powerful, unobstructed electron-withdrawing effects of the para-nitrogen.
-
This compound is slightly less reactive than the 4-isomer. While electronically similar, its reactivity is likely tempered by the steric hindrance of the adjacent nitrogen atom, which slightly impedes the approach of the nucleophile.
-
3-Pyridinecarboxaldehyde is demonstrably the least reactive, requiring more than double the reaction time of the 4-isomer to achieve a lower yield. This confirms the significantly lower electrophilicity of its carbonyl carbon.
This reactivity trend, 4- > 2- > 3- , is generally consistent across a range of nucleophilic addition reactions, including Wittig[9][10] and Aldol-type condensations.[11]
Part 3: A Validated Experimental Protocol: Catalyst-Free Knoevenagel Condensation
To provide a practical, self-validating system for comparing reactivity, we present a detailed protocol for the Knoevenagel condensation, adapted from established literature.[8] This procedure's simplicity and lack of a catalyst ensure that the observed results reflect the inherent electronic properties of the aldehydes.
Step-by-Step Methodology
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the active methylene compound (e.g., malononitrile, 0.66 g) in a solvent mixture of 10 mL distilled water and 10 mL ethanol.
-
Aldehyde Addition: To the stirred solution, add 10 mmol of the chosen pyridinecarboxaldehyde isomer (e.g., 4-pyridinecarboxaldehyde, 1.07 g) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is complete upon the disappearance of the aldehyde spot.
-
Product Isolation: Upon completion, the solid product will precipitate from the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with 20 mL of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40°C to a constant weight. Characterize the product by melting point, IR, and ¹H NMR spectroscopy to confirm its structure and purity.
Caption: Workflow for the comparative Knoevenagel condensation.
Part 4: Conclusion and Strategic Recommendations
The reactivity of pyridinecarboxaldehyde isomers toward nucleophiles is not uniform; it is a direct and predictable function of the nitrogen atom's position relative to the aldehyde.
-
Reactivity Order: The clear, experimentally-supported order of reactivity is 4-Pyridinecarboxaldehyde > this compound > 3-Pyridinecarboxaldehyde .
-
Driving Forces: This trend is dictated by a combination of strong resonance and inductive effects (-M, -I) in the 4- and 2-isomers, which render their carbonyl carbons highly electrophilic. The reactivity of the 2-isomer is slightly attenuated by steric hindrance. The 3-isomer's reactivity is significantly lower due to the absence of a direct resonance-withdrawing effect on the carbonyl group.
For the practicing scientist, this understanding is critical for strategic planning.
-
For reactions requiring high electrophilicity and rapid kinetics , such as in the construction of complex heterocyclic systems or in multicomponent reactions, 4-pyridinecarboxaldehyde is the superior choice.
-
When chelation or ortho-directing effects are desired, or when exploring ligand scaffolds, This compound offers unique reactivity, albeit with potential steric limitations.
-
For syntheses where moderate, selective reactivity is needed , or to avoid side reactions that might occur with the more activated isomers, 3-pyridinecarboxaldehyde is the ideal candidate.
By grounding synthetic design in these fundamental principles, researchers can harness the distinct chemical personalities of these isomers to achieve their synthetic goals with greater efficiency and control.
References
- 1. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Electronic Structure and Conformational Stability of this compound | CoLab [colab.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]
- 6. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Aldol condensation - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to 2-Pyridinecarboxaldehyde and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the pyridine ring and its derivatives are foundational scaffolds. Among these, 2-Pyridinecarboxaldehyde and its substituted analogues represent a critical class of compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials. A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives bearing electron-donating and electron-withdrawing substituents, offering field-proven insights into their characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Introduction: The Significance of this compound and its Derivatives
This compound, a simple aromatic aldehyde, possesses a unique electronic structure arising from the interplay between the electron-withdrawing nitrogen atom in the pyridine ring and the carbonyl group. This inherent reactivity makes it a valuable building block in organic synthesis. The introduction of substituents onto the pyridine ring further modulates these electronic properties, influencing the compound's reactivity, binding affinity in biological systems, and photophysical characteristics. This guide will focus on a comparative analysis of the parent this compound and a selection of its derivatives to illustrate the profound impact of substituents on their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure determination and conformational analysis.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons of the pyridine ring. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm), a consequence of the strong deshielding effect of the carbonyl group. The pyridine protons resonate in the aromatic region (7-9 ppm), with their chemical shifts and coupling patterns providing information about their relative positions.[1]
The introduction of substituents dramatically alters the chemical shifts of the ring protons. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the proton signals. Conversely, electron-withdrawing groups (EWGs) such as the nitro group (-NO₂) decrease the electron density, leading to a downfield shift (to higher ppm values).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives in CDCl₃
| Compound | Aldehyde-H | H-3 | H-4 | H-5 | H-6 | Substituent-H |
| This compound | ~10.09 | ~7.96 | ~7.88 | ~7.54 | ~8.80 | - |
| 6-Methyl-2-pyridinecarboxaldehyde | ~9.93 | ~7.71 | ~7.86 | ~7.49 | - | ~2.61 (CH₃) |
| 4-Nitro-2-pyridinecarboxaldehyde | ~10.1 | ~8.5 | - | ~8.1 | ~9.0 | - |
| 4-Methoxy-2-pyridinecarboxaldehyde | ~9.94 | ~7.4 | - | ~7.0 | ~8.5 | ~3.9 (OCH₃) |
| 4-Amino-2-pyridinecarboxaldehyde | ~9.8 | ~7.2 | - | ~6.5 | ~8.2 | ~4.5 (NH₂) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield (typically >190 ppm).[2] The chemical shifts of the pyridine ring carbons are also sensitive to the electronic effects of substituents.
EDGs will cause an upfield shift of the carbon signals, particularly for the carbons ortho and para to the substituent, while EWGs will induce a downfield shift. This effect is a direct reflection of the changes in electron density at each carbon atom.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives
| Compound | C=O | C-2 | C-3 | C-4 | C-5 | C-6 | Substituent-C |
| This compound | ~193.5 | ~152.9 | ~121.3 | ~137.1 | ~127.8 | ~150.2 | - |
| 6-Methyl-2-pyridinecarboxaldehyde | ~193.8 | ~152.0 | ~120.5 | ~137.0 | ~124.5 | ~158.0 | ~24.5 (CH₃) |
| 4-Nitro-2-pyridinecarboxaldehyde | ~190 | ~155 | ~122 | ~150 | ~118 | ~152 | - |
| 4-Methoxy-2-pyridinecarboxaldehyde | ~192 | ~154 | ~110 | ~168 | ~108 | ~151 | ~56.0 (OCH₃) |
| 4-Amino-2-pyridinecarboxaldehyde | ~193 | ~155 | ~112 | ~155 | ~107 | ~152 | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound and its derivatives, the most prominent and informative absorption bands are those associated with the carbonyl (C=O) and C-H stretching vibrations of the aldehyde group, as well as the vibrations of the pyridine ring.
The C=O stretching vibration of an aromatic aldehyde typically appears as a strong band in the region of 1700-1680 cm⁻¹.[3] The exact position of this band is sensitive to the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase the C=O stretching frequency (shift to higher wavenumbers) due to an inductive effect that strengthens the carbonyl bond. Conversely, electron-donating groups can lower the C=O stretching frequency (shift to lower wavenumbers) through resonance effects that decrease the double bond character of the carbonyl group.
The aldehydic C-H stretch is another key diagnostic feature, typically appearing as two weak to medium bands in the region of 2850-2700 cm⁻¹.[3] The presence of these two bands, often referred to as a Fermi doublet, is a strong indicator of an aldehyde functionality.
The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. The positions of these bands are also influenced by the nature and position of the substituents.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives
| Compound | ν(C=O) | ν(C-H) aldehyde | Pyridine Ring Vibrations |
| This compound | ~1705 | ~2850, ~2750 | ~1585, ~1465, ~1435 |
| 6-Methyl-2-pyridinecarboxaldehyde | ~1700 | ~2845, ~2745 | ~1590, ~1460 |
| 4-Nitro-2-pyridinecarboxaldehyde | ~1715 | ~2860, ~2760 | ~1600, ~1520 (asym NO₂), ~1350 (sym NO₂) |
| 4-Methoxy-2-pyridinecarboxaldehyde | ~1695 | ~2840, ~2740 | ~1595, ~1470 |
| 4-Amino-2-pyridinecarboxaldehyde | ~1690 | ~2835, ~2735 | ~1610, ~1500, ~3400-3200 (N-H) |
Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., neat liquid, KBr pellet).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption bands in the UV region, corresponding to π → π* and n → π* transitions.
The π → π* transitions, which are typically more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital.
The position of the absorption maximum (λmax) is highly sensitive to the electronic nature of the substituents. Electron-donating groups tend to cause a bathochromic shift (red shift) to longer wavelengths, as they increase the energy of the highest occupied molecular orbital (HOMO). Electron-withdrawing groups typically cause a hypsochromic shift (blue shift) to shorter wavelengths by lowering the energy of the lowest unoccupied molecular orbital (LUMO). The polarity of the solvent can also influence the λmax values.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of this compound and its Derivatives in Ethanol
| Compound | λmax (π → π) | λmax (n → π) |
| This compound | ~235, ~275 | ~320 |
| 6-Methyl-2-pyridinecarboxaldehyde | ~240, ~280 | ~325 |
| 4-Nitro-2-pyridinecarboxaldehyde | ~260 | ~300 |
| 4-Methoxy-2-pyridinecarboxaldehyde | ~245, ~290 | ~330 |
| 4-Amino-2-pyridinecarboxaldehyde | ~250, ~310 | ~350 |
Note: λmax values are approximate and can vary with solvent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.
For this compound and its derivatives, the molecular ion peak is typically observed. Common fragmentation pathways include the loss of the formyl radical (-CHO) to give a pyridinium ion, and the loss of a hydrogen atom from the aldehyde group. The fragmentation patterns of the substituted derivatives will be influenced by the nature of the substituent. For example, in 6-methyl-2-pyridinecarboxaldehyde, a prominent fragment corresponding to the loss of a methyl radical may be observed.
Table 5: Key Mass Spectral Fragments (m/z) for this compound and its Derivatives
| Compound | Molecular Ion (M⁺) | [M-H]⁺ | [M-CHO]⁺ | Other Key Fragments |
| This compound | 107 | 106 | 78 | 51 |
| 6-Methyl-2-pyridinecarboxaldehyde | 121 | 120 | 92 | 65 |
| 4-Nitro-2-pyridinecarboxaldehyde | 152 | 151 | 123 | 77, 51 |
| 4-Methoxy-2-pyridinecarboxaldehyde | 137 | 136 | 108 | 93, 65 |
| 4-Amino-2-pyridinecarboxaldehyde | 122 | 121 | 93 | 66 |
Note: The relative intensities of the fragments can vary depending on the instrument and conditions.
Experimental Protocols and Methodologies
To ensure the reproducibility and accuracy of spectroscopic data, it is crucial to follow standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, but other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the compound.
Caption: Workflow for NMR data acquisition and processing.
Causality behind Experimental Choices:
-
Deuterated Solvents: Using deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.[2]
-
TMS as Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard because it gives a single, sharp signal at 0 ppm, which is chemically inert and does not interfere with the signals of most organic compounds.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy as it requires minimal sample preparation for both liquids and solids.
Caption: Workflow for ATR-FTIR data acquisition.
Causality behind Experimental Choices:
-
Background Spectrum: Collecting a background spectrum is crucial to subtract the absorptions from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the final spectrum only shows the absorptions of the sample.[4]
-
ATR Correction: An ATR correction algorithm is often applied to the data to account for the wavelength-dependent depth of penetration of the IR beam into the sample, making the ATR spectrum more comparable to a traditional transmission spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
For UV-Vis spectroscopy, the sample is typically dissolved in a suitable solvent that is transparent in the wavelength range of interest.
Caption: Workflow for UV-Vis spectroscopic analysis.
Causality behind Experimental Choices:
-
UV-Transparent Solvent: The solvent must not absorb significantly in the UV-Vis region where the analyte absorbs to avoid interference.[5]
-
Quartz Cuvettes: Quartz cuvettes are used for UV measurements because glass absorbs strongly in the UV region.
-
Blank Measurement: A blank measurement is essential to correct for any absorption or scattering from the solvent and the cuvette.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound and its derivatives.
Caption: Workflow for GC-MS analysis.
Causality behind Experimental Choices:
-
Volatile Solvent: A volatile solvent is used to ensure that the sample is readily vaporized in the GC inlet without leaving a residue.
-
Electron Ionization at 70 eV: 70 eV is the standard energy for electron ionization because it provides reproducible fragmentation patterns that can be compared with extensive spectral libraries.[6]
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multifaceted process that relies on the synergistic application of various analytical techniques. This guide has provided a comparative overview of the key spectroscopic features of these important compounds, highlighting the influence of substituents on their NMR, IR, UV-Vis, and Mass spectra. The detailed experimental protocols and the rationale behind the methodological choices offer a practical framework for researchers in drug development and materials science to confidently characterize and utilize these versatile molecules. A thorough understanding of their spectroscopic properties is not merely an academic exercise but a critical step in the rational design of new pharmaceuticals and advanced materials.
References
A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Pyridinecarboxaldehyde: A Comparative Analysis
Introduction: The Significance and Synthetic Challenges of 2-Pyridinecarboxaldehyde
This compound, also known as 2-formylpyridine, is a pivotal heteroaromatic aldehyde that serves as a cornerstone in modern chemistry.[1][2] Its structure, which marries an electron-deficient pyridine ring with a reactive aldehyde group, makes it an invaluable building block for a diverse array of nitrogen-containing compounds.[1] This versatile intermediate is indispensable in the pharmaceutical industry as a precursor to drugs like the organophosphate antidote Pralidoxime and the laxative bisacodyl.[3][4] Furthermore, its applications extend to coordination chemistry for the development of sophisticated ligands, the agrochemical sector for synthesizing acaricides, and the materials science field.[4][5][6]
The synthesis of this compound, however, is not without its challenges. The primary industrial route involves the oxidation of 2-methylpyridine (2-picoline). The core difficulty lies in achieving high selectivity for the aldehyde. The methyl group can be over-oxidized to the corresponding carboxylic acid (picolinic acid), or undergo complete combustion to CO2 and water, particularly in high-temperature, gas-phase reactions.[7][8] Consequently, the choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and overall economic and environmental viability. This guide provides a comparative study of various catalytic systems, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
I. Heterogeneous Catalysis: The Gas-Phase Oxidation of 2-Picoline
The direct, gas-phase oxidation of 2-picoline is a widely investigated route, particularly for large-scale industrial production. This approach typically employs heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability. The most prominent catalysts in this class are based on mixed metal oxides.
A. Vanadium-Based Oxide Catalysts
Vanadium oxides, particularly when supported on titanium dioxide (TiO2), are the workhorses of selective oxidation catalysis.[7][9] The synergy between vanadium pentoxide (V2O5) and the TiO2 support (typically in its anatase form) is crucial for catalytic activity and selectivity.[7][10]
Mechanism and Rationale: The catalytic cycle involves the adsorption of 2-picoline onto the catalyst surface. The reaction is believed to proceed via a Mars-van Krevelen mechanism. The lattice oxygen of the V2O5 oxidizes the adsorbed picoline, leading to the formation of the aldehyde and a reduced vanadium center. This reduced center is then re-oxidized by gas-phase oxygen, regenerating the catalyst for the next cycle. The acidic properties of the catalyst support, influenced by factors like sulfate residues, can also play a role in the adsorption and transformation of intermediates.[10][11]
Performance and Challenges: While V2O5-TiO2 systems are effective, they often yield a mixture of products. This compound is an intermediate that can be further oxidized to picolinic acid.[8] As shown in Figure 1, the selectivity towards the aldehyde versus the acid is highly dependent on the conversion of 2-picoline. At low conversions, aldehyde selectivity is higher, but as conversion increases, the selectivity for picolinic acid and combustion products (CO2, pyridine) rises.[8]
Improving Performance with Promoters: To enhance the selectivity and conversion for this compound, promoters are often added to the V/TiO2 system. Molybdenum (Mo) has been shown to be a particularly effective promoter. The addition of Mo to V/TiO2 can significantly increase the catalyst's reducibility and, consequently, its activity.[12] This allows for lower reaction temperatures, which generally favors higher selectivity towards the less-oxidized aldehyde product.[12]
Comparative Data for Heterogeneous Catalysts
| Catalyst System | Starting Material | Oxidant | Temp. (°C) | Conversion (%) | Selectivity to Aldehyde (%) | Key Byproducts | Reference |
| V-Ti (20/80) | 2-Picoline | Air | 230 | 5.3 | 81.0 | Picolinic Acid, Pyridine, CO2 | [7] |
| V-Ti (20/80) | 2-Picoline | Air | 230 | 73.6 | 1.1 | Picolinic Acid, Pyridine, CO2 | [7][8] |
| V-Mo/TiO2 | 2-Picoline | Air | 290 | 70.2 | ~93 (at 14% conv.) | Picolinic Acid, CO2 | [12] |
| Cr-V Mixed Oxides | 2-Picoline | Air | 200-300 | Variable | Variable | Picolinic Acid, CO2 | [9] |
II. Homogeneous & Organocatalysis: The Liquid-Phase Route
For laboratory-scale synthesis and applications requiring very high purity, liquid-phase oxidation methods are often preferred. These routes typically start from an intermediate, 2-pyridinemethanol, to avoid the selectivity issues inherent in direct picoline oxidation.
A. The Multi-Step Synthesis via 2-Pyridinemethanol
A highly effective and widely adopted contemporary method involves a three-step sequence starting from 2-picoline.[1][4][13] This pathway offers excellent control and high yields of the final aldehyde product.
Caption: Workflow for the multi-step synthesis of this compound.
Step 1 & 2 - Rationale: The initial chlorination of the methyl group using an agent like trichloroisocyanurate, followed by alkaline hydrolysis, is a robust method to convert 2-picoline into 2-pyridinemethanol.[4][13] This two-step process effectively isolates the alcohol intermediate, setting the stage for a highly selective final oxidation step.
B. TEMPO-Catalyzed Oxidation of 2-Pyridinemethanol
The oxidation of 2-pyridinemethanol to this compound is the critical final step. While various oxidants can be used, many are harsh and can lead to over-oxidation. The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an organocatalyst provides a remarkably mild and selective solution.[1][13][14]
Mechanism and Rationale: The TEMPO-catalyzed system operates via a well-defined catalytic cycle. A stoichiometric co-oxidant, typically sodium hypochlorite (NaOCl), first oxidizes the TEMPO radical to the highly reactive N-oxoammonium ion.[1] This species is the true oxidizing agent that selectively abstracts a hydride from the primary alcohol, forming the aldehyde and regenerating the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized by the co-oxidant back to the active TEMPO radical, completing the cycle. This process is highly efficient, operates at or below room temperature, and avoids the use of toxic heavy metals.[1][14]
Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.
Comparative Data for Liquid-Phase Synthesis
| Catalyst System | Starting Material | Oxidant | Temp. (°C) | Yield (%) | Advantages | Reference |
| TEMPO / KBr | 2-Pyridinemethanol | 10 wt% NaOCl | 10-25 | 80-88 | High selectivity, mild conditions, no heavy metals | [4][13] |
| Selenium Dioxide (SeO2) | 2-Picoline | SeO2 | Reflux | High | Direct oxidation | [14] |
| MnO2 Composite | 2-Pyridinemethanol | MnO2 | 38-45 | ~90 | Heterogeneous, recyclable catalyst | [15] |
| Ruthenium Complexes | 2-Pyridinemethanol | Various | Variable | Variable | Homogeneous catalysis, mechanistic studies | [13][] |
III. Experimental Protocols
As a self-validating system, the following protocols are based on established and published methodologies, providing a reliable starting point for laboratory synthesis.
Protocol 1: Three-Step Synthesis of this compound via TEMPO Oxidation[4][13]
Step A: Synthesis of 2-Chloromethylpyridine
-
To a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-picoline (33 g, 0.35 mol), 1,2-dichloroethane (125 mL), and benzamide (1.5 g, 12.3 mmol).
-
Heat the mixture to reflux.
-
Over a period of 1 hour, add a solution of trichloroisocyanurate (90 g, 0.38 mol) in 1,2-dichloroethane.
-
Continue refluxing at 60-90°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the 2-picoline is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the filter cake with chloroform (2 x 100 mL).
-
Combine the organic filtrates and wash with a saturated sodium carbonate solution. Separate the layers and extract the aqueous layer with chloroform (2 x 50 mL).
-
Combine all organic phases and evaporate the solvent under reduced pressure to yield 2-chloromethylpyridine (yield: ~90-95%).
Step B: Synthesis of 2-Pyridinemethanol
-
In a 250 mL flask, combine the 2-chloromethylpyridine (38.3 g, 0.30 mol) from the previous step, sodium hydroxide (24 g, 0.6 mol), and water (180 mL).
-
Heat the mixture to reflux for 6-7 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-pyridinemethanol.
Step C: TEMPO-Catalyzed Oxidation to this compound
-
Dissolve the 2-pyridinemethanol in a suitable halohydrocarbon solvent (e.g., dichloromethane) in a flask equipped with a stirrer and cooled in an ice-salt bath to -10 to 0°C.
-
Add catalytic amounts of TEMPO (e.g., 0.5-1.5 mol%) and potassium bromide (KBr).
-
Slowly add 10 wt% sodium hypochlorite (NaOCl) solution dropwise, ensuring the internal temperature is maintained between 10-25°C.
-
After the addition is complete, allow the mixture to stir at this temperature for 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer. Wash with a mild reducing agent (e.g., sodium thiosulfate solution) to quench excess oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound (yield: ~80-88%).
Conclusion and Future Outlook
The synthesis of this compound is a mature field with several viable catalytic pathways. For large-scale industrial production, gas-phase oxidation of 2-picoline over promoted heterogeneous catalysts like V-Mo/TiO2 remains a key method, though balancing conversion and selectivity is a persistent challenge.[12] For laboratory and pharmaceutical applications where purity and selectivity are paramount, the multi-step route involving the TEMPO-catalyzed oxidation of 2-pyridinemethanol is superior.[1][13] This method's mild conditions, high yields, and avoidance of toxic heavy metals align well with the principles of green chemistry.
Future research will likely focus on developing more sustainable and efficient catalysts. This includes designing heterogeneous catalysts that can operate at lower temperatures with higher aldehyde selectivity in the direct oxidation of 2-picoline, potentially using novel materials like metal-organic frameworks (MOFs) or spinel-structured nanoparticles.[17][18] Furthermore, exploring biocatalytic routes and electrochemical synthesis could offer environmentally benign alternatives to traditional chemical oxidation methods.[1][14] The continued development of advanced catalytic systems will be crucial in ensuring the efficient and sustainable production of this vital chemical intermediate.
References
- 1. This compound | High Purity Reagent [benchchem.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 4. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 14. This compound | High Purity Reagent [benchchem.com]
- 15. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. A comparative study of spinel structured Mn3O4, Co3O4 and Fe3O4 nanoparticles in catalytic oxidation of phenolic contaminants in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of 2-Pyridinecarboxaldehyde: A Comparative Analysis of HPLC and GC-MS
Introduction: The Critical Role of Purity in 2-Pyridinecarboxaldehyde Applications
This compound, also known as picolinaldehyde, is a pivotal aromatic aldehyde featuring a pyridine ring.[1][2] Its unique chemical architecture makes it an indispensable building block in a multitude of high-stakes applications, from the synthesis of pharmaceuticals like organophosphate antidotes to the development of sophisticated ligands in coordination chemistry.[1][3][4] In these fields, the purity of a chemical intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final product.[5] The presence of even trace impurities can lead to undesirable side reactions, reduced yield, and compromised biological activity.
This guide provides an in-depth, comparative analysis of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust assessment of this compound purity. We will move beyond procedural descriptions to explore the underlying scientific principles, explain the rationale behind methodological choices, and provide actionable protocols for researchers, scientists, and drug development professionals.
Physicochemical Profile: Understanding the Analyte
Before selecting an analytical technique, a thorough understanding of the analyte's properties is paramount. These characteristics dictate the optimal conditions for separation and detection.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₅NO | Low molecular weight, suitable for both HPLC and GC.[6] |
| Molecular Weight | 107.11 g/mol | Readily detectable by mass spectrometry.[6] |
| Appearance | Colorless to yellow-brown liquid | Discoloration can indicate the presence of impurities or degradation.[1][4] |
| Boiling Point | 181 °C | Sufficiently volatile for GC analysis, but thermal stability must be considered.[1][7] |
| Melting Point | -21 °C | Liquid at room temperature, simplifying sample handling.[4][8] |
| Solubility | Miscible in water; soluble in polar organic solvents | Highly soluble in typical HPLC mobile phases like water, acetonitrile, and ethanol.[2][8] |
| Stability | Stable under recommended storage (2-8°C, inert gas).[8] Prone to oxidation. | Can oxidize to picolinic acid. Light and air sensitivity necessitates careful sample handling. |
Part 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds, particularly for those that are non-volatile or thermally sensitive.[9][10] Given this compound's polarity and its potential for thermal degradation, HPLC offers a gentle yet powerful method for quantification.
The Rationale for HPLC
The choice of HPLC, specifically Reversed-Phase HPLC (RP-HPLC), is grounded in the physicochemical nature of this compound. The molecule's polarity, conferred by the nitrogen atom in the pyridine ring and the aldehyde group, allows for strong interaction with a polar mobile phase and separation on a non-polar (C18) stationary phase.[5] This method is ideal for routine quality control, offering excellent reproducibility and accuracy for quantifying the main component against its impurities.
Experimental Protocol: RP-HPLC-UV Method
This protocol describes a robust, self-validating method for determining the purity of this compound.
-
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Reference Standard: A certified reference standard of this compound (≥99.5% purity).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution, aiming for the same concentration.[5]
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to establish the retention time and peak response.
-
Inject the sample solution.
-
Calculate the purity using the area percent method from the resulting chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Advancing Detection with Derivatization: The DNPH Method
For enhanced sensitivity and selectivity, especially at trace levels, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established strategy for aldehydes.[11][12] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance at a higher wavelength (approx. 360 nm), effectively minimizing matrix interference.[12]
Causality: The choice to use DNPH derivatization stems from the need to shift the analyte's detection wavelength away from the region where many common organic impurities absorb. This increases the signal-to-noise ratio and improves the limits of detection (LOD) and quantitation (LOQ).[12]
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an exceptionally powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[9] It is the gold standard for analyzing volatile and semi-volatile compounds and is invaluable for identifying unknown impurities.[9][13]
The Rationale for GC-MS
This compound's boiling point of 181 °C makes it amenable to GC analysis without derivatization.[7][14] The primary advantage of GC-MS in this context is its ability to not only quantify purity but also to provide structural information about any co-eluting or separated impurities. This is crucial for understanding degradation pathways, identifying synthesis by-products, and ensuring the comprehensive characterization of the material.
Experimental Protocol: GC-MS Method
This protocol is designed for both purity assessment and the tentative identification of volatile impurities.
-
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Solvent: Dichloromethane or Methanol (GC grade).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Preparation of Solutions:
-
Sample Solution: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen GC-grade solvent.
-
-
Analysis and Data Interpretation:
-
Inject the sample solution.
-
Obtain the Total Ion Chromatogram (TIC). Calculate purity based on the area percent of the main peak in the TIC.
-
For each impurity peak, analyze the corresponding mass spectrum. Compare the obtained spectrum against a reference library (e.g., NIST) for tentative identification.[6] The mass spectrum of this compound will show characteristic fragments that can be used for confirmation.[6][15]
-
The Role of Derivatization in GC-MS
While this compound can be analyzed directly, derivatization can be employed to improve peak shape and thermal stability.[11] A common reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.[16] This is particularly useful for quantifying trace levels of aldehydes, as the resulting derivative has excellent electron-capturing properties, leading to high sensitivity in negative chemical ionization (NCI) mode.[16]
Workflow for GC-MS Purity and Impurity ID
Caption: Workflow for purity assessment and impurity identification using GC-MS.
Part 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not a matter of which technique is superior, but which is most fit-for-purpose.[9] The following table provides a direct comparison based on key performance and application criteria.
| Parameter | HPLC-UV | GC-MS | Expert Insight (Causality) |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds.[9][17] | Best for volatile and semi-volatile, thermally stable compounds.[9][13] | HPLC is the safer choice if thermal degradation is a concern. GC is faster if the analyte is stable at high temperatures.[10] |
| Information Provided | Quantitative (Purity) | Quantitative (Purity) & Qualitative (Structural ID) | GC-MS provides a higher level of information, making it essential for R&D and troubleshooting. HPLC is often sufficient for routine QC. |
| Sensitivity | Good (can be enhanced by derivatization). | Very High, especially with selective detectors or in SIM mode.[13][18] | GC-MS is generally more sensitive, capable of detecting trace-level impurities that HPLC-UV might miss.[13] |
| Selectivity | Good, based on chromatographic separation. | Excellent, due to both chromatographic separation and mass filtering. | The mass spectrometer acts as a second dimension of separation, providing unparalleled selectivity. |
| Speed of Analysis | Moderate (typically 10-30 minutes).[17] | Fast (typically <20 minutes).[9][10] | The gaseous mobile phase in GC allows for faster diffusion and therefore quicker analysis times.[17] |
| Cost & Complexity | Higher initial and running costs (solvents, pumps). More complex operation.[10][17][18] | Lower initial and running costs (gases are cheaper than solvents). Simpler operation.[10] | The high-pressure pumps and solvent management systems make HPLC instruments more expensive and maintenance-intensive.[17] |
Potential Impurities to Monitor
A robust analytical method must be capable of separating the main component from its likely impurities. For this compound, these include:
-
Starting Materials: Unreacted 2-methylpyridine or 2-pyridinemethanol from synthesis.[19]
-
Oxidation Product: Picolinic acid, a common degradant formed upon exposure to air. This non-volatile impurity is best analyzed by HPLC.
-
Isomeric Impurities: 3- and 4-Pyridinecarboxaldehyde, which may be present from the raw materials.
-
Residual Solvents: Solvents used during synthesis (e.g., dichloromethane, chloroform), which are best detected by headspace GC-MS.[19]
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, HPLC and GC-MS are not competing but complementary techniques.
-
For routine quality control, lot release, and stability studies, a validated RP-HPLC-UV method is the recommended choice. It is robust, reproducible, and perfectly suited for quantifying the main component and known polar impurities like picolinic acid.
-
For impurity profiling, characterization of new batches, troubleshooting, and identifying unknown volatile contaminants, GC-MS is indispensable. Its ability to provide structural information is critical for process understanding and ensuring the complete safety profile of the material.
Ultimately, a dual-pronged approach, leveraging HPLC for routine quantification and GC-MS for in-depth characterization, provides the most rigorous and scientifically sound strategy for ensuring the purity of this compound for its critical applications in research and industry.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 99 1121-60-4 [sigmaaldrich.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. blog.brewerscience.com [blog.brewerscience.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcpa.in [ijcpa.in]
- 13. amptechfl.com [amptechfl.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound(1121-60-4) MS [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 18. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 19. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Validation of 2-Formylpyridine: Traditional versus Modern Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 2-Formylpyridine, a crucial precursor for numerous pharmaceuticals and ligands in coordination chemistry, is a prime example. Its synthesis has been approached through various methods over the years, each with its own set of advantages and drawbacks. This guide provides an in-depth, objective comparison of a traditional and a modern synthetic route to 2-formylpyridine, complete with experimental data and procedural insights to aid in methodological selection.
Introduction to 2-Formylpyridine
2-Formylpyridine, also known as picolinaldehyde, is an aromatic aldehyde with the chemical formula C₆H₅NO.[1] It is a colorless to light brown liquid that serves as a versatile intermediate in organic synthesis.[1] The aldehyde functional group is a key reactive site, readily undergoing nucleophilic attack, particularly by amines, to form Schiff bases which are important bidentate ligands.[1] This reactivity makes 2-formylpyridine a valuable starting material for the synthesis of a wide range of more complex molecules with applications in medicinal chemistry and materials science.
Comparative Analysis of Synthetic Routes
This guide will focus on two distinct pathways to 2-formylpyridine:
-
The Traditional Route: Direct oxidation of 2-picoline (2-methylpyridine) using selenium dioxide (SeO₂).
-
A Modern Multi-step Route: A sequence involving the chlorination of 2-picoline, followed by hydrolysis to 2-pyridinemethanol, and subsequent selective oxidation.
The choice between these routes is often a trade-off between reaction efficiency, operational simplicity, safety, and environmental impact. The following table summarizes the key performance indicators for each method.
| Metric | Traditional Route (SeO₂ Oxidation) | Modern Route (Multi-step) |
| Starting Material | 2-Picoline | 2-Picoline |
| Key Reagents | Selenium dioxide (SeO₂) | N-Chlorosuccinimide (NCS) or POCl₃/Et₃N, NaOH, TEMPO, NaOCl |
| Overall Yield | Moderate (often in the range of 40-60%, but can be variable) | High (reported overall yields can exceed 80%)[2][3] |
| Reaction Steps | One-pot | Three steps |
| Reaction Conditions | High temperature (refluxing solvent) | Mild to moderate temperatures |
| Key Advantages | Procedurally simple (one step) | High overall yield, avoids highly toxic heavy metals, final oxidation is highly selective. |
| Potential Disadvantages | Use of highly toxic and environmentally hazardous selenium compounds, potential for over-oxidation to picolinic acid, difficult purification.[4][5] | Multi-step process increases labor and time, involves intermediate isolation, uses chlorinated reagents. |
| Safety Concerns | High toxicity of selenium dioxide and its byproducts.[6][7] | Use of corrosive and potentially hazardous reagents like phosphoryl chloride and sodium hypochlorite.[8][9][10] |
| "Green" Chemistry Aspect | Poor, due to the use of a stoichiometric amount of a toxic heavy metal reagent. | Better, particularly the final TEMPO-catalyzed oxidation which uses a catalytic amount of the oxidant and household bleach as the terminal oxidant. |
Experimental Protocols
The following are detailed experimental procedures for both the traditional and modern synthetic routes to 2-formylpyridine.
Traditional Route: Selenium Dioxide Oxidation of 2-Picoline
This method relies on the direct oxidation of the methyl group of 2-picoline to an aldehyde using selenium dioxide. While seemingly straightforward, the reaction requires careful control to prevent over-oxidation to the carboxylic acid.[5]
Reaction Scheme:
Caption: Oxidation of 2-Picoline using Selenium Dioxide.
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with 2-picoline (10.0 g, 0.107 mol) and 100 mL of toluene.
-
Oxidant Addition: To the stirred solution, selenium dioxide (13.1 g, 0.118 mol) is added portion-wise over 15 minutes. Caution: Selenium compounds are highly toxic and should be handled with extreme care.[6][7]
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The black selenium precipitate is removed by filtration through a pad of Celite.
-
Extraction: The filtrate is transferred to a separatory funnel and washed with 1 M sodium hydroxide solution (3 x 50 mL) to remove any picolinic acid, followed by a wash with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-formylpyridine.
Expected Yield: The yield of 2-formylpyridine can be variable, typically in the range of 40-60%. Over-oxidation to picolinic acid is a common side reaction.[5]
Modern Route: Multi-step Synthesis via 2-Chloromethylpyridine
This modern approach involves a three-step sequence: chlorination of the methyl group of 2-picoline, hydrolysis to the corresponding alcohol, and finally, a selective oxidation to the aldehyde. This route offers a higher overall yield and avoids the use of highly toxic heavy metals in the oxidation step.
Overall Workflow:
Caption: Multi-step synthesis of 2-Formylpyridine.
Step 1: Synthesis of 2-Chloromethylpyridine
A common and efficient method for the synthesis of 2-chloromethylpyridine involves the reaction of 2-picoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base.[8][11]
Step-by-Step Protocol:
-
N-Oxidation: 2-Picoline is first converted to 2-picoline-N-oxide by reacting with hydrogen peroxide in acetic acid.[2]
-
Chlorination Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, and placed in an ice-water bath.
-
Reagent Addition: 2-Picoline-N-oxide (21.8 g, 0.2 mol) and triethylamine (60.7 g, 0.6 mol) are dissolved in 200 mL of dichloromethane.
-
Chlorinating Agent Addition: Phosphoryl chloride (33.7 g, 0.22 mol) is added dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to yield 2-chloromethylpyridine. A yield of approximately 90% can be expected for this step.[11]
Step 2: Hydrolysis of 2-Chloromethylpyridine to 2-Pyridinemethanol
The synthesized 2-chloromethylpyridine is then hydrolyzed to 2-pyridinemethanol.
Step-by-Step Protocol:
-
Reaction Setup: A round-bottom flask is charged with 2-chloromethylpyridine (12.7 g, 0.1 mol) and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Reaction: The mixture is heated to reflux for 2-3 hours.
-
Work-up and Purification: After cooling, the product is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to give 2-pyridinemethanol, which is often of sufficient purity for the next step. A near-quantitative yield is expected.
Step 3: TEMPO-Catalyzed Oxidation of 2-Pyridinemethanol to 2-Formylpyridine
This final step utilizes a modern, "green" oxidation protocol that is highly selective for primary alcohols to aldehydes.
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, 2-pyridinemethanol (10.9 g, 0.1 mol), TEMPO (0.156 g, 1 mol%), and potassium bromide (1.19 g, 10 mol%) are dissolved in a mixture of dichloromethane (100 mL) and water (50 mL).
-
Oxidant Addition: The mixture is cooled to 0 °C in an ice bath. A commercially available aqueous solution of sodium hypochlorite (household bleach, ~10-15%, approximately 75 mL, 0.11 mol) is added dropwise while maintaining the temperature below 5 °C. The pH of the aqueous layer should be maintained at ~9 by the addition of a saturated sodium bicarbonate solution.
-
Reaction: The reaction is typically complete within 30-60 minutes and can be monitored by TLC.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with a 10% aqueous sodium thiosulfate solution and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude 2-formylpyridine is purified by vacuum distillation. A yield of over 90% can be achieved for this step.
Validation and Data Interpretation
The identity and purity of the synthesized 2-formylpyridine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The characteristic aldehyde proton signal in the ¹H NMR spectrum appears around 10 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the aldehyde.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.
Safety and Environmental Considerations
Traditional Route (SeO₂ Oxidation):
-
Toxicity: Selenium dioxide is highly toxic if inhaled or ingested and is corrosive to the skin and eyes.[6][7] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: Selenium-containing waste is hazardous and must be disposed of according to institutional and governmental regulations.[6] This includes the precipitated selenium and any contaminated glassware or materials.
Modern Route (Multi-step):
-
Corrosive Reagents: Reagents such as phosphoryl chloride and thionyl chloride (used in some variations of the chlorination step) are highly corrosive and react violently with water.[3] They should be handled with extreme care in a dry environment.
-
Oxidizing Agents: Sodium hypochlorite is a strong oxidizing agent and should be handled with care.[9] Trichloroisocyanuric acid, another potential chlorinating agent, is also a strong oxidizer and can react violently with certain materials.[10][12]
-
Catalyst Hazards: While used in catalytic amounts, TEMPO is a stable radical and should be handled with appropriate care.
Conclusion
The synthesis of 2-formylpyridine presents a clear example of the evolution of synthetic methodology. The traditional selenium dioxide oxidation of 2-picoline, while simple in concept, suffers from significant drawbacks related to the toxicity of the reagent and often moderate yields with potential for over-oxidation.
The modern multi-step route, although longer, offers a significantly higher overall yield, milder reaction conditions for the critical oxidation step, and avoids the use of highly toxic heavy metals. The final TEMPO-catalyzed oxidation is a prime example of a green chemistry approach, utilizing a catalytic amount of the oxidant with an inexpensive and environmentally benign terminal oxidant.
For academic research and small-scale synthesis, the choice of route may depend on the availability of reagents and the desired level of operational simplicity. However, for industrial applications and larger-scale production where yield, safety, and environmental impact are critical considerations, the modern multi-step synthesis represents a demonstrably superior and more sustainable approach to obtaining high-purity 2-formylpyridine.
References
- 1. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICSC 1675 - TRICHLOROISOCYANURIC ACID [chemicalsafety.ilo.org]
- 11. researchgate.net [researchgate.net]
- 12. TCA Trichloroisocyanuric Acid: A Safe and Efficient Oxidant - Wordpress [reagents.acsgcipr.org]
Efficacy of 2-Pyridinecarboxaldehyde Derivatives as Antimicrobial Agents: A Comparative Guide
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, derivatives of 2-pyridinecarboxaldehyde have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Introduction to this compound Derivatives
The this compound scaffold serves as a versatile platform for the synthesis of a multitude of derivatives, primarily through the condensation of its aldehyde group with various amines and related nucleophiles. This has led to the development of extensive libraries of Schiff bases, thiosemicarbazones, and other related compounds.[1][2][3] The inherent biological activity of the pyridine nucleus, coupled with the diverse functionalities that can be introduced, has made these derivatives attractive candidates for antimicrobial drug discovery.[4][5]
Mechanism of Action: A Multi-pronged Attack
The antimicrobial efficacy of this compound derivatives is not attributed to a single mechanism but rather a combination of actions that disrupt essential microbial processes.
One of the key mechanisms involves the chelation of metal ions crucial for bacterial enzyme function.[2][6] The nitrogen atom of the pyridine ring and the imine nitrogen of Schiff base derivatives, or the sulfur and nitrogen atoms in thiosemicarbazones, can coordinate with metal ions like zinc, copper, and iron.[2][7] This sequestration of essential metallic cofactors inhibits the activity of enzymes vital for bacterial respiration, DNA replication, and cell wall synthesis.
Furthermore, certain derivatives have been identified as potent inhibitors of metallo-β-lactamases (MBLs).[8][9][10] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, the most widely used class of antibacterial agents. By inhibiting MBLs, this compound derivatives can restore the efficacy of conventional antibiotics.[10]
The proposed general mechanism of action for many Schiff base derivatives involves their ability to interfere with bacterial cell wall synthesis and disrupt cell membrane integrity. The lipophilic nature of some of these compounds facilitates their transport across the bacterial cell membrane, where they can exert their inhibitory effects.
Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives has been extensively evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a direct comparison of the potency of different derivatives.
Table 1: Antibacterial Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| PC1 | Benzaldehyde Schiff Base | E. coli | - | Ciprofloxacin | - | |
| PC1 | Benzaldehyde Schiff Base | S. aureus | 62.5 | Ciprofloxacin | - | |
| PC2 | Anisaldehyde Schiff Base | E. coli | - | Ciprofloxacin | - | |
| PC2 | Anisaldehyde Schiff Base | S. aureus | 62.5 | Ciprofloxacin | - | |
| PC3 | 4-Nitrobenzaldehyde Schiff Base | E. coli | - | Ciprofloxacin | - | |
| PC3 | 4-Nitrobenzaldehyde Schiff Base | S. aureus | 62.5 | Ciprofloxacin | - | |
| PC4 | Cinnamaldehyde Schiff Base | E. coli | - | Ciprofloxacin | - | |
| PC4 | Cinnamaldehyde Schiff Base | S. aureus | >250 | Ciprofloxacin | - | |
| 4b, 5b | 4-Methoxy Schiff Base | Various Bacteria | Significant Activity | Streptomycin | - | [1] |
| 4c, 5c | 3,4,5-Trimethoxy Schiff Base | Various Bacteria | Significant Activity | Streptomycin | - | [1] |
| 4d, 5d | 4-Chloro Schiff Base | Various Bacteria | Significant Activity | Streptomycin | - | [1] |
Table 2: Antifungal Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) | Reference |
| PC1 | Benzaldehyde Schiff Base | C. albicans | 250 | Fluconazole | - | |
| PC2 | Anisaldehyde Schiff Base | C. albicans | 62.5 | Fluconazole | - | |
| PC3 | 4-Nitrobenzaldehyde Schiff Base | C. albicans | 62.5 | Fluconazole | - | |
| PC4 | Cinnamaldehyde Schiff Base | C. albicans | 125 | Fluconazole | - | |
| 4b-f, 5b-f | Various Schiff Bases | Various Fungi | Significant Activity | Fusidic Acid | - | [1] |
Table 3: Antimicrobial Activity of this compound Thiosemicarbazone Derivatives
| Compound | Test Organism | Activity | Reference |
| Py-2-TSC | Klebsiella pneumoniae | Promising inhibitory effects | [7] |
| Amino derivatives | L1210 leukemia (in vivo) | Antineoplastic activity | [11] |
| Thiosemicarbazones | Various Bacteria & Fungi | Broad-spectrum activity | [12] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key structure-activity relationships:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the amine moiety significantly influence antimicrobial activity. Electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy) on the phenyl ring of Schiff bases have been shown to enhance activity compared to unsubstituted derivatives.[1]
-
Iminofunctional Group: The C=N (imine) bond is crucial for the biological activity of Schiff bases.
-
Thiosemicarbazone Moiety: The presence of the thiosemicarbazone group often imparts potent and broad-spectrum antimicrobial and even anticancer properties.[7][11][12][13]
-
Metal Complexation: The formation of metal complexes with this compound derivatives can in some cases enhance their biological activity, although this is not a universal observation.[2][6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives, a fundamental assay for assessing antimicrobial efficacy.
Caption: Workflow for the broth microdilution assay to determine MIC.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with broth and inoculum but no compound) and a negative control (wells with broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (typically 37°C) for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Conclusion and Future Perspectives
The collective evidence strongly supports the potential of this compound derivatives as a valuable source of new antimicrobial agents. Their diverse mechanisms of action, including the ability to overcome existing resistance mechanisms like MBLs, make them particularly attractive for further development. Schiff bases and thiosemicarbazones have demonstrated significant in vitro activity against a broad range of pathogens, with potencies in some cases comparable to standard antibiotics.
Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the in vitro findings and to assess the safety and therapeutic potential of these promising derivatives. The continued exploration of this chemical class holds significant promise in the global effort to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
literature review of the applications of pyridine-based aldehydes
An In-Depth Guide to the Applications of Pyridine-Based Aldehydes: A Comparative Review for Researchers
Executive Summary: Pyridine-based aldehydes, specifically the 2-, 3-, and 4-carboxaldehyde isomers, are foundational building blocks in modern chemistry. Their unique structure, combining the reactive aldehyde group with the electron-withdrawing and hydrogen-bonding capabilities of the pyridine ring, makes them exceptionally versatile. This guide offers a comparative analysis of their applications across medicinal chemistry, organic synthesis, and materials science, providing researchers and drug development professionals with field-proven insights and supporting experimental data to guide their work. We will explore the distinct reactivity and utility of each isomer, explaining the causality behind their selection for specific applications, from the synthesis of life-saving pharmaceuticals to the development of advanced catalysts and materials.
Introduction: The Versatile Scaffold of Pyridine Aldehydes
Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom, an isostere of benzene that is a cornerstone of over 7,000 pharmaceutical drug molecules.[1][2] When functionalized with an aldehyde group (-CHO), the resulting pyridine aldehydes (or pyridinecarboxaldehydes) become highly valuable intermediates.[3] The position of the aldehyde group relative to the ring nitrogen dictates the molecule's electronic properties, steric hindrance, and coordination capabilities, leading to distinct applications for each isomer.
-
Pyridine-2-carboxaldehyde (Picolinaldehyde): The proximity of the aldehyde to the ring nitrogen allows it to act as a bidentate chelating ligand, a property extensively used in coordination chemistry.[4][5]
-
Pyridine-3-carboxaldehyde (Nicotinaldehyde): With the aldehyde at the meta-position, this isomer is a crucial building block in synthesizing numerous Active Pharmaceutical Ingredients (APIs), where it often serves as a key coupling agent.[6][7]
-
Pyridine-4-carboxaldehyde (Isonicotinaldehyde): The para-isomer is widely used in organic synthesis and is noted for its ability to form various heterocyclic compounds and ligands for metal complexes.[8][9]
The inherent reactivity of the aldehyde group allows for participation in a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, making these compounds indispensable tools for constructing complex molecular architectures.[10][11]
Caption: Chemical structures of the three isomers of pyridine-based aldehydes.
Applications in Medicinal Chemistry and Drug Development
The pyridine scaffold is a "privileged" structure in medicinal chemistry, consistently incorporated into FDA-approved drugs.[1][2] Pyridine aldehydes serve as critical starting materials and intermediates in the synthesis of a diverse array of therapeutic agents.
Comparative Roles as Pharmaceutical Intermediates
The choice of isomer is critical and directly influences the final drug's structure and therapeutic class. The aldehyde group provides a reactive handle for elaboration, while the pyridine ring can enhance water solubility and engage in crucial hydrogen bonding interactions with biological targets.[12]
Table 1: Comparison of Pyridine Aldehyde Isomers in Pharmaceutical Synthesis
| Pyridine Aldehyde Isomer | Drug/Compound Class Synthesized | Therapeutic Application | Supporting Evidence |
|---|---|---|---|
| Pyridine-2-carboxaldehyde | Pralidoxime (PAM) | Antidote for organophosphate poisoning[13] | Serves as a direct precursor in the synthesis of this essential antidote.[5][13] |
| Bisacodyl | Stimulant laxative | Used as an intermediate in the synthesis of Bisacodyl.[13][14] | |
| Thiosemicarbazones | Antineoplastic (Anticancer) | Derivatives show significant activity against L1210 leukemia in mice.[15] | |
| Pyridine-3-carboxaldehyde | Indinavir | Antiretroviral (HIV Protease Inhibitor) | A key building block in the synthesis of this important anti-HIV drug.[6] |
| Pymetrozine | Insecticide | Used as a key raw material for this agrochemical.[6][16] | |
| Peptides (e.g., Abarelix, Cetrorelix) | Various (Hormone therapy, etc.) | Acts as a primary coupling agent in solid-state peptide synthesis.[6] | |
| Pyridine-4-carboxaldehyde | HDAC6 Inhibitors | Idiopathic Pulmonary Fibrosis (IPF) | A key component in novel, selective HDAC6 inhibitors for treating IPF.[8] |
| 4'-Pyridyl terpyridines | Anticancer, Antimicrobial | Used to synthesize these agents with potential therapeutic applications. |
| | Anti-inflammatory agents | Inflammation | Serves as an intermediate in the synthesis of various anti-inflammatory molecules.[7][9] |
Synthesis of Bioactive Thiosemicarbazones: An Experimental Protocol
Thiosemicarbazones derived from pyridine aldehydes are a well-studied class of compounds with potent biological activities, particularly as anticancer agents.[15] The mechanism involves the chelation of metal ions essential for cell proliferation, such as iron, leading to the inhibition of enzymes like ribonucleotide reductase.
Protocol: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone
Causality: This protocol, adapted from literature, demonstrates the straightforward condensation reaction between an aldehyde and a thiosemicarbazide.[15] The amino group at the 3-position is crucial, as this specific compound showed remarkable in-vivo activity against L1210 leukemia, highlighting the importance of substituent effects on the pyridine ring.[15]
-
Reactant Preparation: Dissolve 3-aminopyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition: Add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid product is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol and can be further purified by recrystallization to yield the final product.
-
Validation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Elemental Analysis.
Applications in Organic Synthesis and Catalysis
Beyond their direct role in pharmaceuticals, pyridine aldehydes are workhorse reagents in organic synthesis, particularly for creating complex ligands used in catalysis.
Ligand Synthesis: A Tale of Two Isomers
The position of the aldehyde group is paramount in ligand design.
-
Pyridine-2-carboxaldehyde: Excels in forming bidentate κ²(N,O) chelate ligands. The nitrogen of the pyridine ring and the oxygen of the aldehyde (or its derivative, like an imine) coordinate to a single metal center, forming a stable five-membered ring.[4] This pre-organization enhances the stability and catalytic activity of the resulting metal complexes.[4]
-
Pyridine-4-carboxaldehyde: This isomer is used to create monodentate ligands or to link multiple metal centers in coordination polymers and Metal-Organic Frameworks (MOFs). It is also used to synthesize complex structures like tetrapyridylporphyrin through condensation reactions with pyrrole.[17]
Caption: Chelation (left) vs. linking/monodentate coordination (right).
Multicomponent Reactions (MCRs)
Pyridine aldehydes are excellent electrophilic components in MCRs, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. They are frequently used in the synthesis of highly substituted pyridine derivatives and other heterocyclic systems, often catalyzed by magnetic nanoparticles for easier separation.[18]
Table 2: Comparison of Pyridine Aldehydes in Catalytic Applications
| Pyridine Aldehyde | Application | Catalyst/Reaction Type | Performance Metric |
|---|---|---|---|
| Pyridine-2-carboxaldehyde | Synthesis of Schiff Base Ligands | Condensation with amines | Forms robust bidentate ligands for various metal catalysts (e.g., Ru(III), Mn, Re).[4][5] |
| 6-Bromo-Pyridine-2-carbaldehyde | Synthesis of Tris[(pyridyl)methyl]amine ligands | Building block for specialized ligands | Essential for creating sophisticated coordination complexes for advanced catalysis.[3] |
| Pyridine-3-carbaldehyde | Stetter Reaction | Cyanide-catalyzed conjugate addition | Acts as an aryl aldehyde acceptor in C-C bond formation.[19] |
| Pyridine-4-carboxaldehyde | Synthesis of Zn-MOFs | Ligand Synthesis (N-(4-pyridylmethyl)-L-valine) | Forms ligands used to construct zinc metal–organic frameworks. |
Applications in Materials Science
The unique electronic and coordination properties of pyridine aldehydes extend their utility into materials science.
-
Corrosion Inhibitors: Schiff bases and thiosemicarbazones derived from pyridine aldehydes, particularly the 4-isomer, have shown excellent performance as corrosion inhibitors for mild steel in acidic environments. The pyridine ring and additional heteroatoms in the derivative can adsorb strongly onto the metal surface, forming a protective layer that prevents corrosive attack.
-
Metal-Organic Frameworks (MOFs): Pyridine aldehydes are used to synthesize organic linkers for MOFs. These crystalline materials have high porosity and are being explored for applications in gas storage, separation, and catalysis.
-
Flavors and Fragrances: The aromatic properties of these compounds also lead to their use in the formulation of unique flavors and fragrances, enhancing consumer products.[9][11]
Conclusion and Future Outlook
Pyridine-based aldehydes are far more than simple chemical intermediates; they are enabling molecules that drive innovation across multiple scientific disciplines. This comparative guide highlights that the specific choice of isomer—2-, 3-, or 4-carboxaldehyde—is a critical experimental decision dictated by the desired outcome.
-
Pyridine-2-carboxaldehyde is the isomer of choice for creating stable, chelating ligands for catalysis and bioactive metal-binding compounds.
-
Pyridine-3-carboxaldehyde stands out as a premier building block for a wide range of pharmaceuticals and agrochemicals.
-
Pyridine-4-carboxaldehyde offers broad versatility in organic synthesis and is increasingly used in materials science for creating functional surfaces and frameworks.
Future research will likely focus on expanding the scope of their use in asymmetric catalysis, developing novel bioactive compounds to combat drug resistance[12], and designing new smart materials. The continued exploration of these foundational scaffolds promises to yield further advancements in drug discovery, chemical synthesis, and materials engineering.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. exsyncorp.com [exsyncorp.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 14. Pyridine-2-carboxaldehyde, 99% | Fisher Scientific [fishersci.ca]
- 15. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinaldehyde [changfengchem.com]
- 17. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 18. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyridinecarboxaldehyde
Welcome to a comprehensive guide on the safe and compliant disposal of 2-Pyridinecarboxaldehyde (CAS No. 1121-60-4). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides the essential, immediate safety and logistical information necessary for managing this compound waste. The protocols herein are designed to be self-validating systems, grounded in established safety data and regulatory principles to ensure the protection of personnel and the environment.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is not a benign reagent; it is a potent chemical with a significant hazard profile that dictates stringent handling and disposal protocols.[1] Understanding its inherent risks is the first step toward safe management. It is classified as a combustible liquid that is harmful if swallowed, toxic to fatal if inhaled, and causes severe skin and eye irritation or burns.[2][3][4] Furthermore, it poses a risk of skin sensitization and is toxic to aquatic life.[3][5]
The causality is clear: the acute toxicity, particularly via inhalation, means that all handling, including preparation for disposal, must be conducted in a controlled environment to prevent vapor release.[2][3] Its corrosivity necessitates the use of specific personal protective equipment (PPE) and compatible containers to prevent degradation and leaks.[2]
Table 1: GHS Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or Toxic if inhaled[2][3] |
| Skin Corrosion / Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
| Flammable Liquids | Category 4 | H227: Combustible liquid[3] |
| Hazardous to the Aquatic Environment | Acute/Chronic | H401: Toxic to aquatic life[3] |
Pre-Disposal Operations: Foundational Safety & Handling
Proper disposal begins with proper handling. Preventing exposures and spills is the most effective risk mitigation strategy.
Personal Protective Equipment (PPE)
Your choice of PPE is your primary line of defense. Standard laboratory coats and nitrile gloves are insufficient.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., butyl rubber, Viton®). Always check the manufacturer's glove compatibility charts. Double-gloving is recommended. Care must be taken when removing gloves to avoid any skin contact.[6]
-
Body Protection: A chemically resistant apron or lab coat is mandatory. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: All handling of this compound must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[2][7] If exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges is necessary.[2]
Safe Handling & Storage of Waste
-
Segregation: Keep this compound waste separate from all other waste streams, especially incompatible materials like strong oxidizing agents, acids, and bases, to prevent violent reactions.[6][8]
-
Containers: Use only original or designated, compatible, and properly sealed containers for waste accumulation.[7] Containers must be in good condition, free from leaks, and kept tightly closed when not in use.[2][9]
-
Environment: Store waste containers in a cool, dry, well-ventilated, and secured area, away from heat and sources of ignition.[7][9]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the principle that it is a hazardous waste. As the generator, you are legally responsible for its management from "cradle-to-grave" under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
The following workflow provides a logical sequence for compliant disposal.
Caption: Disposal Decision Workflow for this compound Waste.
Protocol Steps:
-
Waste Identification and Segregation: As soon as this compound or a material contaminated with it is deemed a waste, it must be segregated. Never mix it with other chemical wastes. This is a critical safety step to prevent unknown, potentially hazardous reactions.
-
Containerization and Labeling:
-
Place the waste into a robust, chemically compatible container with a secure, tight-fitting lid.[2][9]
-
Immediately affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Toxic, Corrosive, Flammable).
-
The date accumulation started.
-
Your name and laboratory information.
-
-
-
On-Site Accumulation: Store the labeled waste container in a designated satellite accumulation area near the point of generation. This area must be under the control of the laboratory personnel. Follow all institutional and regulatory limits on the volume of waste and the time it can be stored at the satellite location.
-
Arrange for Professional Disposal: The only acceptable method for disposing of this compound is through a licensed and approved hazardous waste management company.[2] Do not attempt to treat this chemical yourself unless you are operating under specific regulatory permits and have validated procedures from the manufacturer.[11] Under no circumstances should this chemical be discharged into a sewer system or waterway. [8][12]
-
Manifest and Transport: Work with your institution's Environmental Health & Safety (EH&S) department and the selected waste contractor to ensure the waste is properly manifested for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spill & Exposure Management
Accidents can happen. A swift, correct response is vital to minimizing harm.
Caption: Emergency Response Workflow for a this compound Spill.
Personnel Exposure Protocol
Immediate action is required in the event of exposure.
-
Inhalation: Immediately move the affected person to fresh air. Lay the patient down and keep them warm and rested. Seek emergency medical help immediately.[2] If breathing stops, trained personnel should begin artificial respiration.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[2] Flush the affected skin and hair with copious amounts of running water and soap for at least 15 minutes.[2][7] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Call an ophthalmologist or physician immediately.
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Never give anything by mouth to an unconscious person.[9] Seek emergency medical help immediately.[2]
Regulatory Landscape & Compliance
All disposal activities must comply with local, state, and federal regulations.[8] In the U.S., the EPA's RCRA program provides the framework for hazardous waste management.[10] It is your responsibility to know and follow the specific requirements of your jurisdiction and institution. Always consult with your EH&S department to ensure full compliance.
References
- 1. This compound | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Page loading... [guidechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
